molecular formula C5H10O2<br>(CH3)2CHCOOCH3<br>C5H10O2 B127838 Isopropyl acetate CAS No. 108-21-4

Isopropyl acetate

Cat. No.: B127838
CAS No.: 108-21-4
M. Wt: 102.13 g/mol
InChI Key: JMMWKPVZQRWMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl acetate (IUPAC name: propan-2-yl ethanoate) is a clear, colorless ester with a characteristic fruity odor and the molecular formula C5H10O2 . It serves as a versatile solvent in research and manufacturing due to its excellent solvency power for various synthetic and natural substances, including cellulose, plastics, oils, and fats . Its primary research and industrial applications include its use as a solvent for high-grade printing inks and coatings, such as paints for electronics and toys, where it provides a favorable evaporation rate and pleasant odor as an alternative to more toxic or controlled chemicals . It is also a valuable component in pharmaceutical and pesticide production, where its strong dissolving power, extraction capability, and skin permeability are utilized . Furthermore, its ability to form an azeotrope with water makes it an effective dehydrating agent for acetic acid recovery in industrial processes . Isopropyl acetate is slightly soluble in water but miscible with most other organic solvents . Researchers value it for its properties, such as a boiling point of approximately 89 °C and a density of 0.87 g/cm³ . It is typically synthesized via the esterification of acetic acid and isopropanol . Please note that isopropyl acetate is a highly flammable liquid and may cause serious eye irritation and specific target organ toxicity upon repeated exposure . It should be handled with care in a well-ventilated area, using appropriate personal protective equipment. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 250 ppm over an eight-hour time-weighted average . This product is intended for research use only (RUO) and is not approved for personal, household, or medicinal use.

Properties

IUPAC Name

propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMWKPVZQRWMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2, Array
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
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Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2025478
Record name Isopropyl acetate
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopropyl acetate appears as a clear colorless liquid. Flash point 40 °F. Vapors are heavier than air. Contact with the material may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with a fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a characteristic odour, Colorless liquid with a fruity odor.
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, 1-methylethyl ester
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Record name Isopropyl acetate
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Record name Isopropyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Isopropyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ISOPROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/79
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

190 to 196 °F at 743.3 mmHg (NTP, 1992), 88.6 °C @ 760 MM HG, 88.00 to 89.00 °C. @ 760.00 mm Hg, 89 °C, 194 °F
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOPROPYL ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031241
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/79
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

36 °F (NTP, 1992), 2 °C, 2 °C (CLOSED CUP), 2 °C c.c., 36 °F
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/532
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/79
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ETHANOL; MISCIBLE IN ETHYL ETHER, In water, 2.90X10+4 mg/l at 25 °C, Miscible with most of the common organic solvents: alcohols, ketones, esters, oils, hydrocarbons, 30.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 31 (poor), miscible with alcohol, ether and fixed oils; slightly soluble in water, 3%
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOPROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Isopropyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isopropyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.874 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8718 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.24 (AIR= 1); CONVERSION FACTORS: 1 MG/L= 240 PPM; 1 PPM= 4.17 MG/CU M, SPECIFIC HEAT: 0.46 CAL/G; BULK DENSITY: 7.17 LB/GAL @ 20 °C; HEAT OF VAPORIZATION: 135 BTU/LB, Relative density (water = 1): 0.88, 0.856-0.862 (20°), 0.874, 0.87
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOPROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Isopropyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ISOPROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/79
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.52 (Air= 1), Relative vapor density (air = 1): 3.5, 3.5
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOPROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/79
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1 mmHg at -36.9 °F ; 100 mmHg at 96.3 °F; 760 mmHg at 192.2 °F (NTP, 1992), 60.4 [mmHg], 60.37 mm Hg @ 25 °C, Vapor pressure, kPa at 17 °C: 5.3, 1 mmHg at -36.9 °F, 100 mmHg at 96.3 °F, 760 mmHg at 192.2 °F, 42 mmHg
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/532
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/79
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl acetate
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Color/Form

Water-white liquid, Colorless liquid.

CAS No.

108-21-4
Record name ISOPROPYL ACETATE
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Melting Point

-100.1 °F (NTP, 1992), -73.4 °C, -73 °C, -100.1 °F, -92 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Isopropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acetate (B1210297), a clear, colorless liquid with a characteristic fruity odor, is an ester of isopropanol (B130326) and acetic acid.[1] It is a versatile solvent with significant applications in various industries, including pharmaceuticals, coatings, printing inks, and cosmetics.[1][2] Its favorable solvency characteristics, relatively low toxicity, and pleasant odor make it a substance of interest for researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of the chemical and physical properties of isopropyl acetate, detailed experimental protocols for their determination, and visual representations of key concepts.

Chemical and Physical Properties

The fundamental properties of isopropyl acetate are summarized in the tables below, providing a quick reference for its key characteristics.

Table 1: General and Physical Properties of Isopropyl Acetate

PropertyValueReference
Molecular Formula C₅H₁₀O₂[3][4]
Molecular Weight 102.13 g/mol [3][5]
Appearance Clear, colorless liquid[1][5][6]
Odor Fruity, characteristic[1][3][5]
Boiling Point 88.5 °C to 91 °C (at 760 mmHg)[7]
Melting Point -73 °C
Density 0.872 g/mL at 25 °C
Vapor Density 3.5 (air = 1)[5]
Vapor Pressure 47 mmHg at 20 °C
Refractive Index (n20/D) 1.377

Table 2: Solubility of Isopropyl Acetate

SolventSolubilityReference
Water Slightly soluble (2.9 wt% at 20 °C)[1]
Organic Solvents Miscible with most common organic solvents (e.g., alcohols, ketones, esters, hydrocarbons)[2][5]

Table 3: Safety and Flammability Data for Isopropyl Acetate

PropertyValueReference
Flash Point 2 °C (36 °F)[1]
Autoignition Temperature 460 °C (860 °F)[1]
Explosive Limits in Air 1.8–7.8%[1]
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)[8]

Experimental Protocols

The following are detailed methodologies for determining key physical properties of isopropyl acetate.

1. Determination of Boiling Point (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[9]

  • Apparatus:

    • Small test tube (e.g., 10x75 mm)

    • Thermometer (-10 to 110 °C)

    • Capillary tube (sealed at one end)

    • Heating block or oil bath

    • Stirrer (if using an oil bath)

    • Clamps and stand

  • Procedure:

    • Place approximately 0.5 mL of isopropyl acetate into the small test tube.[9]

    • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.[10]

    • Secure the test tube and thermometer to the stand, ensuring the thermometer bulb is positioned close to, but not touching, the side of the test tube, with the bottom of the bulb level with the top of the liquid.

    • If using an oil bath, immerse the test tube in the bath.

    • Begin heating the apparatus slowly and stir the oil bath to ensure even heat distribution.[11]

    • Observe the capillary tube. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[10]

    • Continue gentle heating until a rapid and continuous stream of bubbles is observed.[9]

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

    • For accuracy, repeat the determination at least twice and calculate the average.

2. Determination of Density (Pycnometer Method)

A pycnometer (or density bottle) allows for a precise measurement of the volume of a liquid, leading to an accurate density determination.

  • Apparatus:

    • Pycnometer (density bottle) of a known volume

    • Analytical balance (accurate to ±0.001 g)

    • Thermometer

    • Isopropyl acetate sample

    • Distilled water

  • Procedure:

    • Clean and thoroughly dry the pycnometer.

    • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

    • Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary. Dry the outside of the pycnometer.

    • Weigh the pycnometer filled with water and record the mass (m₂).

    • Record the temperature of the water.

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with isopropyl acetate, insert the stopper, and wipe the exterior dry.

    • Weigh the pycnometer filled with isopropyl acetate and record the mass (m₃).

    • Calculations:

      • Mass of water = m₂ - m₁

      • Volume of the pycnometer = (Mass of water) / (Density of water at the recorded temperature)

      • Mass of isopropyl acetate = m₃ - m₁

      • Density of isopropyl acetate = (Mass of isopropyl acetate) / (Volume of the pycnometer)

3. Determination of Melting Point (Capillary Method)

As isopropyl acetate has a very low melting point (-73 °C), this procedure would require a specialized low-temperature apparatus. The general principle remains the same.[12]

  • Apparatus:

    • Melting point apparatus with a cooling stage

    • Capillary tubes (sealed at one end)

    • Low-temperature thermometer or digital probe

    • Solidified isopropyl acetate sample (frozen)

  • Procedure:

    • Introduce a small amount of the frozen, powdered isopropyl acetate into the open end of a capillary tube.

    • Compact the sample at the bottom of the tube.

    • Place the capillary tube in the sample holder of the melting point apparatus.

    • Cool the apparatus to a temperature well below the expected melting point.

    • Begin to heat the sample slowly (approximately 1-2 °C per minute) as it approaches the expected melting range.

    • Record the temperature at which the first sign of melting is observed (T₁).

    • Record the temperature at which the last of the solid melts completely (T₂).

    • The melting point is reported as the range T₁ - T₂. For a pure substance, this range should be narrow.

Visualizations

The following diagrams illustrate key experimental and conceptual information related to isopropyl acetate.

experimental_workflow_boiling_point start Start prep Prepare Sample: - Add 0.5 mL Isopropyl Acetate to test tube - Insert inverted capillary tube start->prep 1 setup Assemble Apparatus: - Secure test tube and thermometer - Place in heating block/oil bath prep->setup 2 heat Heat Slowly: - Apply gentle, uniform heat - Observe for bubble stream setup->heat 3 observe Observe Cooling: - Turn off heat when bubbles are rapid - Watch for liquid entering capillary heat->observe 4 record Record Temperature: - Note temperature when liquid enters capillary (This is the boiling point) observe->record 5 end End record->end 6

Workflow for Boiling Point Determination

solubility_relationships cluster_solvents Solvent Types polar Polar Solvents (e.g., Water) nonpolar Non-polar Solvents (e.g., Hydrocarbons, Ethers) isopropyl_acetate Isopropyl Acetate (Moderately Polar) isopropyl_acetate->polar Slightly Soluble isopropyl_acetate->nonpolar Highly Miscible

References

isopropyl acetate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Acetate (B1210297)

Introduction

Isopropyl acetate, a key industrial solvent and fragrance component, is an organic compound, specifically an ester of isopropanol (B130326) and acetic acid. This clear, colorless liquid possesses a characteristic fruity odor. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methods for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The fundamental identifiers and properties of isopropyl acetate are crucial for its proper handling, application, and analysis.

  • IUPAC Name: propan-2-yl acetate[1]

  • CAS Number: 108-21-4[2][3][4][5][6][7]

A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol [1][2][6]
Melting Point-73 °C (lit.)[2][3]
Boiling Point85-91 °C (lit.)[2][3]
Density0.872 g/mL at 25 °C (lit.)[2][3][6]
Solubility in Water31.9 g/L at 20 °C[2]
Vapor Pressure47 mmHg at 20 °C[2][3]
Refractive Index (n20/D)1.377 (lit.)[2][3][6]
Autoignition Temperature894 °F
Flash Point40 °F

Synthesis of Isopropyl Acetate via Fischer Esterification

Isopropyl acetate is commonly synthesized through the Fischer esterification of isopropanol with acetic acid, using an acid catalyst.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity. Isopropanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the isopropyl acetate ester.

Fischer_Esterification Acetic_Acid Acetic Acid (CH₃COOH) Isopropanol Isopropanol ((CH₃)₂CHOH) H_plus H⁺ (e.g., from H₂SO₄) Protonated_Acid Protonated Acetic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Isopropanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water (H₂O) Isopropyl_Acetate Isopropyl Acetate (CH₃COOCH(CH₃)₂) Protonated_Ester->Isopropyl_Acetate - H⁺

Fischer Esterification Mechanism for Isopropyl Acetate Synthesis.
Experimental Protocol

The following is a generalized laboratory procedure for the synthesis of isopropyl acetate.

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • Charging Reactants: To the round-bottom flask, add isopropanol and a molar excess of glacial acetic acid. A common molar ratio is 1:2 of alcohol to acid to shift the equilibrium towards the product.[5]

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 0.2-0.3% by weight of the total reactants) to the mixture in the flask.[5]

  • Reflux: Heat the mixture to a gentle reflux and maintain for approximately 45-60 minutes. The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • Workup and Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate.

  • Purification: Isolate the isopropyl acetate from any remaining starting materials and byproducts by simple or fractional distillation.[6] Collect the fraction boiling in the range of 85-91 °C.

Synthesis_Workflow start Start reactants Combine Isopropanol, Acetic Acid, and H₂SO₄ start->reactants reflux Heat to Reflux (45-60 min) reactants->reflux cool Cool Reaction Mixture reflux->cool wash Wash with H₂O, NaHCO₃, and Brine cool->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry distill Purify by Distillation dry->distill product Collect Isopropyl Acetate (85-91°C fraction) distill->product

Experimental Workflow for Isopropyl Acetate Synthesis.

Analytical Methods

The purity and composition of isopropyl acetate are commonly determined using gas chromatography.

Gas Chromatography (GC) Protocol for Purity Analysis

This method is suitable for determining the ester content and the presence of residual isopropanol.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • Column: A suitable column for separating the components is a DB-624 or a similar polar capillary column.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Sample Preparation: A representative sample of isopropyl acetate is diluted in a suitable solvent, such as carbon disulfide/methanol (99:1).[8]

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

  • GC Conditions:

    • Inlet Temperature: Set to a temperature that ensures rapid volatilization without sample degradation.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components. For example, hold at 35°C, then ramp to 190°C.

    • Detector Temperature: Maintained at a temperature higher than the final oven temperature to prevent condensation.

  • Data Analysis: The peak areas in the resulting chromatogram are integrated. The percentage of each component is calculated by comparing its peak area to the total area of all peaks, often using response factors for accurate quantification. Water and acid content may need to be determined by other methods, such as Karl Fischer titration for water.[7]

References

molecular formula and structure of isopropyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and structural properties of isopropyl acetate (B1210297), a widely used solvent and synthetic intermediate. The document details its physicochemical characteristics, spectroscopic data, and established protocols for its synthesis, offering valuable information for laboratory and industrial applications.

Molecular Formula and Structure

Isopropyl acetate, also known by its IUPAC name propan-2-yl acetate, is an ester formed from the reaction of isopropanol (B130326) and acetic acid.[1] It is a clear, colorless liquid with a characteristic fruity odor.[1]

  • Molecular Formula: C₅H₁₀O₂[2]

  • Canonical SMILES: CC(C)OC(=O)C[2]

  • InChI Key: JMMWKPVZQRWMSS-UHFFFAOYSA-N[2]

The structure of isopropyl acetate features a central carbonyl group bonded to a methyl group and an oxygen atom, which is in turn bonded to an isopropyl group.

Physicochemical Properties

A summary of the key physical and chemical properties of isopropyl acetate is presented in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

PropertyValue
Molecular Weight 102.13 g/mol [2]
Boiling Point 88-91 °C[3]
Melting Point -73 °C[3]
Density 0.872 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.377[3]
Flash Point 4.4 °C (40 °F)[2]
Solubility in Water Slightly soluble (2.9 wt% at 20 °C)[1]
Vapor Density 3.5 (vs air)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of isopropyl acetate. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of isopropyl acetate provide distinct signals corresponding to its unique chemical environment.

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
CH₃-C=O ~2.02Singlet3HAcetyl methyl protons
(CH₃)₂-CH- ~1.23Doublet6HIsopropyl methyl protons
-CH-(CH₃)₂ ~4.99Septet1HIsopropyl methine proton
¹³C NMR Chemical Shift (ppm)Assignment
CH₃-C=O ~21.0Acetyl methyl carbon
(CH₃)₂-CH- ~22.0Isopropyl methyl carbons
-CH-(CH₃)₂ ~66.1Isopropyl methine carbon
C=O ~171.2Carbonyl carbon

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of isopropyl acetate is characterized by strong absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration
~1735 C=O (carbonyl) stretch
~1240 C-O (ester) stretch
2850-3000 C-H (alkane) stretch

Note: The exact peak positions may vary.[1][6][7]

Experimental Protocols

The primary method for synthesizing isopropyl acetate is the Fischer esterification of isopropanol with acetic acid, typically in the presence of an acid catalyst.[8] An industrially relevant adaptation of this process is reactive distillation, which combines reaction and separation in a single unit to improve efficiency.[9]

Fischer Esterification of Isopropanol and Acetic Acid

This protocol describes a standard laboratory procedure for the synthesis of isopropyl acetate.

Materials:

  • Isopropanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate (drying agent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine isopropanol and a molar excess of glacial acetic acid.[10]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[10]

  • Attach a reflux condenser and heat the mixture to reflux for approximately 50-60 minutes.[10]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Dry the crude isopropyl acetate over anhydrous sodium sulfate.

  • Purify the product by simple distillation, collecting the fraction that boils at approximately 88-91 °C.[3]

Synthesis via Reactive Distillation

Reactive distillation is a more advanced technique that integrates the chemical reaction with the distillation process. This method drives the equilibrium towards the product by continuously removing water, a byproduct of the esterification.[11]

General Principles:

  • The reaction vessel (reboiler) contains the reactants (isopropanol and acetic acid) and a homogeneous or heterogeneous acid catalyst.[9]

  • As the mixture is heated, the components vaporize and enter a distillation column.

  • The esterification reaction occurs in the liquid phase within the column and the reboiler.[11]

  • The lower boiling azeotrope of isopropyl acetate and water is removed as the distillate, shifting the reaction equilibrium to favor product formation.[11]

  • The distillate can be further processed to separate the ester from the water.

Mandatory Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of isopropyl acetate from acetic acid and isopropanol.

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Isopropanol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Acetic Acid Acetic Acid Protonated Acetic Acid CH₃C(OH)₂⁺ Acetic Acid->Protonated Acetic Acid H+ Acetic Acid->Protonated Acetic Acid Tetrahedral Intermediate 1 CH₃C(OH)₂(O⁺HCH(CH₃)₂) Protonated Acetic Acid->Tetrahedral Intermediate 1 + (CH₃)₂CHOH Protonated Acetic Acid->Tetrahedral Intermediate 1 Tetrahedral Intermediate 2 CH₃C(OH)(OH₂⁺)(OCH(CH₃)₂) Tetrahedral Intermediate 1->Tetrahedral Intermediate 2 -H⁺, +H⁺ Tetrahedral Intermediate 1->Tetrahedral Intermediate 2 Protonated Ester CH₃C(O⁺H)(OCH(CH₃)₂) Tetrahedral Intermediate 2->Protonated Ester - H₂O Tetrahedral Intermediate 2->Protonated Ester Isopropyl Acetate CH₃COOCH(CH₃)₂ Protonated Ester->Isopropyl Acetate - H⁺ Protonated Ester->Isopropyl Acetate

Caption: Mechanism of Fischer Esterification for Isopropyl Acetate Synthesis.

Experimental Workflow for Synthesis and Purification

This diagram outlines a typical workflow for the laboratory synthesis and subsequent purification of isopropyl acetate.

Synthesis_Workflow Reactants Mix Isopropanol, Acetic Acid, and H₂SO₄ Catalyst Reflux Heat to Reflux (approx. 1 hour) Reactants->Reflux Reaction Workup Aqueous Workup: 1. Water Wash 2. NaHCO₃ Wash 3. Brine Wash Reflux->Workup Quenching & Neutralization Drying Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Purification Purify by Distillation Drying->Purification Product Pure Isopropyl Acetate Purification->Product

Caption: Laboratory Workflow for Isopropyl Acetate Synthesis and Purification.

References

A Deep Dive into the Solubility of Isopropyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients like isopropyl acetate (B1210297) is paramount for formulation, purification, and manufacturing processes. This in-depth technical guide provides a comprehensive overview of the solubility of isopropyl acetate in water and a range of common organic solvents, complete with quantitative data, detailed experimental protocols, and visualizations to elucidate key concepts.

Core Principles of Isopropyl Acetate Solubility

Isopropyl acetate (IPAc) is a colorless, volatile ester with a characteristic fruity odor. Its utility as a solvent is largely dictated by its moderate polarity, allowing it to dissolve a variety of substances. The fundamental principle governing its solubility is "like dissolves like," meaning it tends to be more soluble in solvents with similar polarity.

Factors such as temperature and the molecular structure of the solvent play crucial roles in determining the extent of isopropyl acetate's solubility. An increase in temperature generally leads to higher solubility.

Quantitative Solubility Data

The following tables summarize the known quantitative solubility data for isopropyl acetate in water and its miscibility with common organic solvents.

Table 1: Solubility of Isopropyl Acetate in Water
Temperature (°C)Solubility ( g/100 mL)
203.0[1]
202.90[2]
274.3[1]

Note: There is a slight discrepancy in the reported solubility at 20°C across different sources.

Table 2: Miscibility of Isopropyl Acetate with Organic Solvents
SolventMiscibility
EthanolMiscible[3][4][5]
MethanolMiscible[5]
AcetoneMiscible[3][5]
Diethyl EtherMiscible[3][4][5]
TolueneMiscible
HexaneMiscible

"Miscible" indicates that the two liquids are completely soluble in each other at all proportions, forming a single homogeneous phase. For this reason, specific quantitative solubility values are not typically reported for miscible solvent pairs.

Factors Influencing Solubility

The solubility of isopropyl acetate is a multifactorial property. The following diagram illustrates the key determinants of its solubility.

G Experimental Workflow for Visual Miscibility Determination Start Start Mix Mix equal volumes of isopropyl acetate and solvent Start->Mix Shake Shake vigorously Mix->Shake Observe Observe for phase separation Shake->Observe Miscible Result: Miscible (Single clear phase) Observe->Miscible No Immiscible Result: Immiscible (Two distinct layers) Observe->Immiscible Yes Partial Result: Potentially Partially Miscible (Cloudy/Emulsion) Observe->Partial Unclear

References

Isopropyl Acetate: A Comprehensive Technical Guide to its Vapor Pressure and Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the vapor pressure and density of isopropyl acetate (B1210297), two critical physical properties for its application in research, development, and manufacturing. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and illustrates the fundamental relationships between temperature, vapor pressure, and density.

Quantitative Data on the Physical Properties of Isopropyl Acetate

The following tables summarize the temperature-dependent vapor pressure and density of isopropyl acetate.

Vapor Pressure of Isopropyl Acetate

The vapor pressure of isopropyl acetate as a function of temperature can be accurately described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients for isopropyl acetate over the temperature range of 234.9 K to 362 K are provided in the table below.[1]

Table 1: Antoine Equation Parameters for Isopropyl Acetate

CoefficientValue
A4.55172
B1490.877
C-34.098

Using these parameters, the following table presents the calculated vapor pressure of isopropyl acetate at various temperatures.

Table 2: Vapor Pressure of Isopropyl Acetate at Various Temperatures

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)
0273.1516.72.23
10283.1530.14.01
20293.1551.56.87
25298.1565.88.77
30303.1583.111.08
40313.15128.817.17
50323.15193.725.82
60333.15284.237.89
70343.15408.154.41
80353.15574.976.65
88.6361.75760.0101.33

Note: The boiling point of isopropyl acetate is 88.6 °C at standard atmospheric pressure.[2]

Density of Isopropyl Acetate

The density of isopropyl acetate is dependent on temperature, generally decreasing as the temperature increases. The following table provides experimentally determined density values at various temperatures.

Table 3: Density of Isopropyl Acetate at Various Temperatures

Temperature (°C)Density (g/mL)Reference
200.874[2][3]
250.872[4]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of vapor pressure and density of a liquid organic compound such as isopropyl acetate.

Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a liquid. It involves the measurement of the pressure of the vapor in equilibrium with the liquid in a closed system at a constant temperature.

Apparatus:

  • A thermostatically controlled bath with a transparent window.

  • A sample container (e.g., a glass bulb) connected to a pressure measuring device (manometer) and a vacuum line.

  • A high-precision temperature sensor.

  • A vacuum pump.

Procedure:

  • Sample Preparation: A small, degassed sample of high-purity isopropyl acetate is introduced into the sample container. Degassing is crucial to remove any dissolved gases that could contribute to the total pressure. This is typically achieved by several freeze-pump-thaw cycles.

  • System Evacuation: The entire system, including the sample container and the manometer, is evacuated to a high vacuum to remove air and other volatile impurities.

  • Temperature Equilibration: The sample container is immersed in the thermostatic bath set to the desired temperature. The system is allowed to reach thermal equilibrium, ensuring the liquid and vapor phases are at the same temperature.

  • Pressure Measurement: Once equilibrium is established, the pressure of the vapor in the headspace above the liquid is measured using the manometer. This measured pressure is the vapor pressure of the isopropyl acetate at that specific temperature.

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Determination of Density by Pycnometry

Pycnometry is a precise method for determining the density of a liquid by measuring its mass and volume.

Apparatus:

  • A pycnometer (a glass flask with a precisely known volume).

  • An analytical balance with high precision.

  • A temperature-controlled water bath.

  • The liquid sample (isopropyl acetate).

  • A reference liquid with a well-known density (e.g., deionized water).

Procedure:

  • Pycnometer Calibration:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass (m_pyc) is accurately measured on the analytical balance.

    • The pycnometer is then filled with the reference liquid (deionized water) of a known temperature, and its mass (m_pyc+water) is measured. The temperature of the water is recorded.

    • The volume of the pycnometer (V_pyc) at that temperature is calculated using the known density of water (ρ_water) at that temperature: V_pyc = (m_pyc+water - m_pyc) / ρ_water

  • Sample Measurement:

    • The calibrated pycnometer is emptied, cleaned, and dried.

    • The pycnometer is then filled with isopropyl acetate, and its mass (m_pyc+sample) is measured. The temperature of the sample is equilibrated to the desired temperature using the water bath and recorded.

  • Density Calculation:

    • The mass of the isopropyl acetate sample (m_sample) is calculated: m_sample = m_pyc+sample - m_pyc

    • The density of the isopropyl acetate (ρ_sample) at the recorded temperature is then calculated: ρ_sample = m_sample / V_pyc

Visualization of Physicochemical Relationships

The following diagram illustrates the conceptual relationship between temperature and the vapor pressure and density of isopropyl acetate.

G Relationship between Temperature, Vapor Pressure, and Density of Isopropyl Acetate cluster_0 Primary Variable Temperature Temperature VaporPressure Vapor Pressure Temperature->VaporPressure Increases (Non-linear) Density Density Temperature->Density Decreases (Generally linear)

Caption: Interrelationship of Temperature with Vapor Pressure and Density.

References

An In-depth Technical Guide to the Isopropyl Acetate-Water Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isopropyl acetate-water azeotrope, a critical consideration in chemical synthesis, purification, and formulation within the pharmaceutical and chemical industries. This document outlines the physicochemical properties of the azeotrope, experimental methodologies for its characterization, and strategies for its separation.

Core Concepts: Understanding Azeotropy

An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid phase at a given pressure. This phenomenon occurs when the intermolecular forces between the different components of the mixture are stronger or weaker than the forces between similar molecules, leading to a deviation from Raoult's law. Consequently, azeotropes have a constant boiling point and cannot be separated by simple distillation. The isopropyl acetate-water system forms a minimum-boiling (positive) azeotrope, where the boiling point of the mixture is lower than that of either pure component.

Physicochemical Properties of the Isopropyl Acetate-Water Azeotrope

The isopropyl acetate-water azeotrope is of significant industrial relevance, particularly in processes involving the synthesis of isopropyl acetate (B1210297) via the esterification of isopropanol (B130326) and acetic acid. The presence of water, a byproduct of the reaction, leads to the formation of this low-boiling azeotrope, which can complicate purification processes.

Table 1: Azeotropic Data for Isopropyl Acetate and Water at Atmospheric Pressure (101.3 kPa)

PropertyValueReference
Boiling Point of Azeotrope75.9 °C[1][2]
Composition (wt% Isopropyl Acetate)88.9%[1][3]
Composition (wt% Water)11.1%[1]

It is important to note that isopropyl acetate also forms a ternary azeotrope with isopropanol and water, which boils at an even lower temperature.

Table 2: Ternary Azeotrope Data for Isopropyl Acetate, Isopropanol, and Water at Atmospheric Pressure (101.3 kPa)

PropertyValueReference
Boiling Point of Ternary Azeotrope75.5 °C[1][2]
Composition (wt% Isopropyl Acetate)76%[1][2]
Composition (wt% Isopropanol)13%[1][2]
Composition (wt% Water)11%[1][2]

Experimental Determination of Azeotropic Composition

The precise determination of the vapor-liquid equilibrium (VLE) data is crucial for designing and optimizing distillation processes. Several experimental methods can be employed to characterize the isopropyl acetate-water azeotrope.

3.1 Ebulliometry (Boiling Point Method)

This method involves measuring the boiling point of various compositions of the isopropyl acetate-water mixture at a constant pressure. The composition that corresponds to the minimum boiling point is the azeotropic composition.

  • Apparatus: A modified Rose still or a similar equilibrium still is commonly used.[4][5] This apparatus allows for the recirculation of both vapor and liquid phases to ensure equilibrium is reached. It is equipped with a heating mantle, a condenser, and ports for temperature and pressure measurement, as well as for sampling the liquid and vapor phases.

  • Procedure:

    • A mixture of isopropyl acetate and water of a known composition is charged into the still.

    • The mixture is heated to boiling while maintaining a constant pressure.

    • The system is allowed to reach equilibrium, which is indicated by a constant temperature reading.

    • Samples of the liquid and condensed vapor phases are carefully collected.

    • The composition of the samples is determined using analytical techniques such as gas chromatography (GC) or Karl Fischer titration for water content.[4]

    • The process is repeated for a range of initial compositions to identify the minimum boiling point and the corresponding composition where the liquid and vapor phases are identical.

3.2 Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for determining the composition of the liquid and vapor phases at equilibrium.

  • Protocol:

    • Prepare a series of calibration standards with known concentrations of isopropyl acetate and water.

    • Run the calibration standards on the GC to establish a calibration curve.

    • Collect liquid and vapor samples from the equilibrium still as described in the ebulliometry method.

    • Inject the samples into the GC.

    • Compare the peak areas of the components in the samples to the calibration curve to determine their concentrations.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and experimental workflows associated with the isopropyl acetate-water azeotrope.

azeotrope_formation cluster_reactants Reactants cluster_process Process cluster_products Products cluster_azeotrope Azeotrope Formation isopropanol Isopropanol esterification Esterification isopropanol->esterification acetic_acid Acetic Acid acetic_acid->esterification isopropyl_acetate Isopropyl Acetate esterification->isopropyl_acetate water Water esterification->water azeotrope Isopropyl Acetate-Water Azeotrope isopropyl_acetate->azeotrope water->azeotrope

Figure 1: Formation of the Isopropyl Acetate-Water Azeotrope.

The diagram above illustrates the formation of the isopropyl acetate-water azeotrope as a consequence of the esterification reaction between isopropanol and acetic acid.

azeotrope_separation cluster_methods Separation Methods cluster_products Separated Components start Isopropyl Acetate-Water Azeotropic Mixture extractive_distillation Extractive Distillation start->extractive_distillation pressure_swing Pressure-Swing Distillation start->pressure_swing pervaporation Pervaporation start->pervaporation salting_out Salting Out start->salting_out pure_ipa Pure Isopropyl Acetate extractive_distillation->pure_ipa pure_water Pure Water extractive_distillation->pure_water pressure_swing->pure_ipa pressure_swing->pure_water pervaporation->pure_ipa pervaporation->pure_water salting_out->pure_ipa salting_out->pure_water

Figure 2: Methods for Breaking the Isopropyl Acetate-Water Azeotrope.

This diagram outlines common industrial methods used to separate the components of the isopropyl acetate-water azeotrope. Extractive distillation involves adding a third component (an entrainer) to alter the relative volatilities of the original components.[1][6] Pressure-swing distillation utilizes two distillation columns at different pressures to exploit the shift in azeotropic composition. Pervaporation is a membrane-based separation technique, and salting out involves adding a salt to increase the relative volatility of one component.[7][8]

vle_determination start Prepare Isopropyl Acetate-Water Mixtures of Known Compositions equilibrium_still Charge Mixture into Equilibrium Still start->equilibrium_still heat_to_boil Heat to Boiling at Constant Pressure equilibrium_still->heat_to_boil reach_equilibrium Allow System to Reach Equilibrium heat_to_boil->reach_equilibrium sample Collect Liquid and Vapor Samples reach_equilibrium->sample analyze Analyze Sample Compositions (e.g., GC) sample->analyze plot Plot Temperature vs. Composition and y vs. x Diagrams analyze->plot identify_azeotrope Identify Azeotropic Point (y=x, Minimum T) plot->identify_azeotrope

References

Isopropyl Acetate: A Comprehensive Technical Guide to its Stability and Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability and chemical reactivity of isopropyl acetate (B1210297). A versatile solvent with a characteristic fruity odor, isopropyl acetate finds extensive use in the pharmaceutical, coatings, and printing industries. A comprehensive understanding of its chemical behavior is crucial for its safe handling, optimal use in synthetic chemistry, and for ensuring the stability of formulations. This document details its stability under various conditions, explores its key chemical reactions, and provides experimental protocols for further investigation.

Physicochemical Properties and Stability

Isopropyl acetate is a clear, colorless liquid with a moderate evaporation rate. Its stability is influenced by environmental factors such as temperature, moisture, and the presence of other chemical agents.[1] Proper storage and handling are essential to prevent degradation.[2]

General Stability

Under recommended storage conditions—in tightly sealed containers in a cool, well-ventilated area away from direct sunlight and sources of ignition—isopropyl acetate is stable for at least 12 months.[2] However, prolonged exposure to air and moisture can lead to slow decomposition.[1][2] It is particularly important to avoid contact with steel in the presence of air, as this can catalyze its breakdown into acetic acid and isopropanol (B130326).[1]

Thermal Stability

Isopropyl acetate is a flammable liquid and its vapor can form explosive mixtures with air.[3] The autoignition temperature is approximately 460 °C (860 °F).[1] Thermal decomposition of isopropyl acetate primarily yields propene and acetic acid through a unimolecular elimination reaction involving a six-membered cyclic transition state.[4][5]

Table 1: Physical and Chemical Properties of Isopropyl Acetate

PropertyValueReference(s)
Molecular FormulaC5H10O2[6]
Molecular Weight102.13 g/mol [6]
Boiling Point88-91 °C[7]
Melting Point-74 °C[7]
Flash Point2 °C (36 °F)[1]
Autoignition Temperature460 °C (860 °F)[1]
Density0.872 g/mL at 25 °C[7]
Solubility in Water2.9 wt% at 20 °C[1]
Vapor Density3.5 (Air = 1)[7]

Chemical Reactivity

Isopropyl acetate undergoes several key chemical reactions that are of interest to researchers and drug development professionals. These include hydrolysis, transesterification, and saponification. It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

Hydrolysis

In the presence of water, particularly at elevated temperatures or under acidic or basic conditions, isopropyl acetate can hydrolyze to form isopropanol and acetic acid.[2][7] This reversible reaction is a crucial consideration in formulations and during storage. The acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis of Isopropyl Acetate Isopropyl_Acetate Isopropyl Acetate Protonated_Ester Protonated Ester Isopropyl_Acetate->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Products Isopropanol + Acetic Acid Tetrahedral_Intermediate->Products - H⁺ H2O H₂O H3O+ H₃O⁺

Caption: Acid-catalyzed hydrolysis of isopropyl acetate.

Transesterification

Isopropyl acetate can undergo transesterification with other alcohols in the presence of an acid or base catalyst. For instance, its reaction with methanol (B129727) yields methyl acetate and isopropanol.[8][9] This reaction is reversible and its equilibrium can be shifted by controlling the concentration of reactants and products.[9]

Transesterification_Workflow Start Mix Isopropyl Acetate, Alcohol, and Catalyst Reaction Heat Mixture (e.g., Reflux) Start->Reaction Monitoring Monitor Reaction Progress (e.g., GC, TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quench Reaction and Separate Products Monitoring->Workup If complete Purification Purify Products (e.g., Distillation) Workup->Purification End Isolated Products Purification->End

Caption: General workflow for a transesterification reaction.

Saponification

With strong bases, such as sodium hydroxide (B78521), isopropyl acetate undergoes saponification, an irreversible reaction that produces sodium acetate and isopropanol.[10] This is a specific type of basic hydrolysis. The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester.[11][12]

Saponification_Pathway Ester Isopropyl Acetate CH₃COOCH(CH₃)₂ Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Hydroxide Hydroxide Ion OH⁻ Products Sodium Acetate + Isopropanol CH₃COONa + (CH₃)₂CHOH Intermediate->Products

Caption: Saponification of isopropyl acetate.

Incompatibilities

Isopropyl acetate is incompatible with a range of substances. It can react violently with strong oxidizing agents.[3] It is also incompatible with strong acids and strong bases, which can catalyze its hydrolysis or saponification.[3][7] Furthermore, it may attack some forms of plastics, rubber, and coatings.[1]

Table 2: Chemical Reactivity Summary of Isopropyl Acetate

ReactionReactantsProductsConditionsReference(s)
HydrolysisIsopropyl Acetate, WaterIsopropanol, Acetic AcidAcid or base catalyst, heat[2][7]
TransesterificationIsopropyl Acetate, AlcoholNew Ester, IsopropanolAcid or base catalyst[8]
SaponificationIsopropyl Acetate, Strong BaseAcetate Salt, IsopropanolAqueous conditions[10][11][12]
Thermal DecompositionIsopropyl AcetatePropene, Acetic AcidHigh temperature (~460 °C)[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the stability and reactivity of isopropyl acetate.

Protocol for Acid-Catalyzed Hydrolysis

Objective: To determine the rate of acid-catalyzed hydrolysis of isopropyl acetate.

Materials:

  • Isopropyl acetate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution of known concentration

  • Deionized water

  • Thermostated water bath

  • Reaction flasks

  • Pipettes and burettes

  • Sodium hydroxide (NaOH) solution for titration

  • Phenolphthalein (B1677637) indicator

  • Gas chromatograph (optional, for monitoring reactant and product concentrations)

Procedure:

  • Prepare a solution of isopropyl acetate in water at a known concentration.

  • Prepare a solution of the acid catalyst (e.g., 1 M HCl) in deionized water.

  • Equilibrate both solutions to the desired reaction temperature in a thermostated water bath.

  • Initiate the reaction by mixing the isopropyl acetate solution and the acid catalyst solution in a reaction flask. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of ice-cold deionized water or by neutralizing the acid catalyst with a base.

  • Determine the concentration of acetic acid produced by titrating the quenched sample with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Alternatively, monitor the concentration of isopropyl acetate and isopropanol using gas chromatography.

  • Repeat the experiment at different temperatures to determine the activation energy.

Protocol for Transesterification with Methanol

Objective: To synthesize methyl acetate via the transesterification of isopropyl acetate with methanol.

Materials:

  • Isopropyl acetate

  • Methanol

  • Acid catalyst (e.g., concentrated H₂SO₄) or base catalyst (e.g., sodium methoxide)

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle.

  • Add isopropyl acetate, an excess of methanol, and a catalytic amount of the chosen acid or base to the round-bottom flask.

  • Heat the mixture to reflux with constant stirring for a specified period.

  • Monitor the reaction progress using a suitable analytical technique such as gas chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst. If an acid catalyst was used, wash the mixture with a saturated sodium bicarbonate solution. If a base catalyst was used, wash with a dilute acid solution.

  • Wash the organic layer with water and then with brine in a separatory funnel.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Isolate the methyl acetate product by fractional distillation.

Protocol for Saponification

Objective: To determine the saponification value of isopropyl acetate.

Materials:

  • Isopropyl acetate

  • Standardized ethanolic potassium hydroxide (KOH) solution

  • Reflux apparatus

  • Burette

  • Standardized hydrochloric acid (HCl) solution

  • Phenolphthalein indicator

Procedure:

  • Accurately weigh a sample of isopropyl acetate into a round-bottom flask.

  • Add a known excess volume of standardized ethanolic potassium hydroxide solution to the flask.

  • Connect the flask to a reflux condenser and heat the mixture at reflux for 30 minutes to ensure complete saponification.

  • Allow the mixture to cool to room temperature.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess potassium hydroxide with a standardized hydrochloric acid solution until the pink color disappears.

  • Perform a blank titration with the same volume of ethanolic potassium hydroxide solution but without the isopropyl acetate sample.

  • Calculate the saponification value based on the difference in the volume of HCl required for the sample and the blank.

Analytical Methods for Degradation Analysis

Several analytical techniques can be employed to monitor the stability of isopropyl acetate and quantify its degradation products.

Table 3: Analytical Methods

TechniqueApplicationReference(s)
Gas Chromatography (GC)Separation and quantification of isopropyl acetate, isopropanol, and acetic acid.[13][14]
TitrationQuantification of acetic acid produced during hydrolysis or saponification.[3]
Karl Fischer TitrationDetermination of water content to assess potential for hydrolysis.[3]
Infrared (IR) SpectroscopyIdentification of functional groups to monitor changes in chemical structure.[3]

Conclusion

This technical guide provides a detailed overview of the stability and chemical reactivity of isopropyl acetate, tailored for researchers, scientists, and drug development professionals. A thorough understanding of its physicochemical properties, degradation pathways, and reactivity with common reagents is paramount for its effective and safe utilization. The provided experimental protocols offer a foundation for further investigation into the kinetics and mechanisms of its key reactions. By adhering to proper storage and handling procedures and being mindful of its chemical incompatibilities, the integrity of isopropyl acetate can be maintained, ensuring its reliable performance in various scientific and industrial applications.

References

Navigating the Environmental Profile of Isopropyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the environmental fate, ecological impact, and standardized testing protocols for isopropyl acetate (B1210297), a widely used solvent in the pharmaceutical and chemical industries. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key environmental parameters of isopropyl acetate, supported by quantitative data, detailed experimental methodologies, and visual representations of its environmental and biological pathways.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. Isopropyl acetate is a colorless, volatile liquid with a characteristic fruity odor.[1][2] Its relatively high vapor pressure and moderate water solubility suggest that it will primarily partition to the atmosphere upon release, with a smaller fraction dissolving in surface waters.[3][4] Its low octanol-water partition coefficient (Log K_ow) indicates a low potential for bioaccumulation in organisms.[3]

A summary of key physicochemical properties is presented in Table 1. This data is crucial for environmental modeling and predicting the compound's distribution across different environmental compartments (air, water, soil, and biota).

PropertyValueReference
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Boiling Point 88.6 °C[3]
Melting Point -73.4 °C[3]
Vapor Pressure 80.5 hPa at 25°C[3]
Water Solubility 30,900 mg/L at 20°C[3]
Log K_ow (Octanol-Water Partition Coefficient) 1.02[3]
Henry's Law Constant 2.78 x 10⁻⁴ atm-m³/mol[PubChem]
Soil Adsorption Coefficient (K_oc) 15 (estimated)[PubChem]

Environmental Fate and Degradation Pathways

Isopropyl acetate is not considered persistent in the environment due to its susceptibility to various degradation processes.[3][5]

Biodegradation

Isopropyl acetate is readily biodegradable under aerobic conditions.[3] The primary mechanism of microbial degradation is hydrolysis, catalyzed by esterase enzymes, which cleaves the ester bond to form isopropanol (B130326) and acetic acid. Both of these metabolites are common, readily metabolizable substances in the environment. Isopropanol is typically oxidized to acetone, which can be further metabolized, while acetic acid is converted to acetyl-CoA and enters the central metabolic pathway, the Tricarboxylic Acid (TCA) cycle.

cluster_hydrolysis Initial Hydrolysis cluster_isopropanol_pathway Isopropanol Metabolism cluster_acetic_acid_pathway Acetic Acid Metabolism Isopropyl Acetate Isopropyl Acetate Esterase Esterase Isopropyl Acetate->Esterase Isopropanol Isopropanol Esterase->Isopropanol H₂O Acetic Acid Acetic Acid Esterase->Acetic Acid H₂O Acetone Acetone Isopropanol->Acetone Acetyl-CoA Acetyl-CoA Acetic Acid->Acetyl-CoA Further Metabolism Further Metabolism Acetone->Further Metabolism TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle cluster_products Major Oxidation Products Isopropyl Acetate Isopropyl Acetate Initial Reaction Initial Reaction Isopropyl Acetate->Initial Reaction •OH Radical •OH Radical •OH Radical->Initial Reaction Oxidation Products Oxidation Products Initial Reaction->Oxidation Products O₂, NOx Acetone Acetone Oxidation Products->Acetone Acetic Anhydride Acetic Anhydride Oxidation Products->Acetic Anhydride Acetic Acid Acetic Acid Oxidation Products->Acetic Acid cluster_input Initial Assessment cluster_fate Environmental Fate Testing cluster_impact Ecotoxicity Testing cluster_output Risk Characterization Physicochemical Properties Physicochemical Properties Biodegradation (OECD 301) Biodegradation (OECD 301) Physicochemical Properties->Biodegradation (OECD 301) Hydrolysis Hydrolysis Physicochemical Properties->Hydrolysis Soil Mobility (Koc) Soil Mobility (Koc) Physicochemical Properties->Soil Mobility (Koc) Chemical Structure Chemical Structure Atmospheric Degradation Atmospheric Degradation Chemical Structure->Atmospheric Degradation Use & Release Scenarios Use & Release Scenarios Predicted Environmental Concentration (PEC) Predicted Environmental Concentration (PEC) Use & Release Scenarios->Predicted Environmental Concentration (PEC) Persistence, Bioaccumulation, Toxicity (PBT) Assessment Persistence, Bioaccumulation, Toxicity (PBT) Assessment Biodegradation (OECD 301)->Persistence, Bioaccumulation, Toxicity (PBT) Assessment Aquatic Toxicity (OECD 202, 203) Aquatic Toxicity (OECD 202, 203) Predicted No-Effect Concentration (PNEC) Predicted No-Effect Concentration (PNEC) Aquatic Toxicity (OECD 202, 203)->Predicted No-Effect Concentration (PNEC) Algal Toxicity (OECD 201) Algal Toxicity (OECD 201) Algal Toxicity (OECD 201)->Predicted No-Effect Concentration (PNEC) Terrestrial Toxicity Terrestrial Toxicity Terrestrial Toxicity->Predicted No-Effect Concentration (PNEC) Risk Quotient (PEC/PNEC) Risk Quotient (PEC/PNEC) Predicted Environmental Concentration (PEC)->Risk Quotient (PEC/PNEC) Predicted No-Effect Concentration (PNEC)->Risk Quotient (PEC/PNEC)

References

Spectroscopic Profile of Isopropyl Acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for isopropyl acetate (B1210297), a common organic solvent. The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for isopropyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Isopropyl Acetate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.22Doublet6H(CH₃ )₂CH-
~1.99Singlet3H-O-C(=O)-CH₃
~4.90Septet1H-(CH₃)₂CH -

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for Isopropyl Acetate

Chemical Shift (δ) ppmAssignment
~21.0-O-C(=O)-C H₃
~22.0(C H₃)₂CH-
~68.0-(CH₃)₂C H-
~171.0-O-C (=O)-CH₃

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Isopropyl Acetate

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1370MediumC-H bend (alkane)
~1240StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of Isopropyl Acetate

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
43100[CH₃CO]⁺
6123.7[CH₃C(OH)₂]⁺
8712.2[M - CH₃]⁺
102Low[M]⁺ (Molecular Ion)

Source: Electron Ionization (EI) at 75 eV.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • For ¹H NMR, accurately weigh approximately 5-25 mg of pure isopropyl acetate. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4][5]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4] Ensure complete dissolution by gentle vortexing or sonication.[4]

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.[4]

  • Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[4]

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay or the addition of a relaxation agent may be necessary.[6]

  • Acquire the spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[7] Handle them by the edges to avoid contamination.[7]

  • Place one to two drops of pure isopropyl acetate onto the center of one salt plate.[8][9]

  • Carefully place the second salt plate on top, creating a thin liquid film "sandwich".[7][8] The liquid should spread evenly between the plates.[8]

  • Mount the salt plate assembly in the spectrometer's sample holder.[7]

Data Acquisition:

  • Record a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.

  • Place the sample holder with the isopropyl acetate sample into the instrument's beam path.

  • Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

  • After analysis, clean the salt plates with a dry solvent like acetone (B3395972) and return them to a desiccator.[7][8]

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Isopropyl acetate, being a volatile liquid, is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecule to ionize and fragment.

Mass Analysis and Detection:

  • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for isopropyl acetate.

Spectroscopic_Analysis_of_Isopropyl_Acetate cluster_structure Isopropyl Acetate Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information structure CH₃-C(=O)-O-CH(CH₃)₂ NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info Provides data on IR_info Functional Groups - C=O (Ester) - C-O - C-H IR->IR_info Identifies MS_info Molecular Weight & Fragmentation Pattern - Molecular Formula (C₅H₁₀O₂) - Stable Fragments MS->MS_info Determines

Caption: Workflow of Spectroscopic Analysis for Isopropyl Acetate.

References

The Genesis of a Solvent: An In-depth Technical Guide to the Discovery and Synthesis of Isopropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl acetate (B1210297), a key solvent in the pharmaceutical and chemical industries, has a rich history of synthesis development, evolving from early acid-catalyzed esterification to sophisticated modern techniques. This guide provides a comprehensive overview of the discovery and history of isopropyl acetate synthesis, detailing the core chemical principles and experimental protocols. We explore various synthesis routes, including the foundational Fischer-Speier esterification, advanced reactive distillation, and environmentally benign enzymatic processes. Quantitative data from key studies are summarized in comparative tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying processes.

Introduction

Isopropyl acetate (IPAc) is an organic compound, specifically an ester of isopropanol (B130326) and acetic acid.[1] It is a colorless liquid with a characteristic fruity odor, widely utilized as a solvent in the manufacturing of pharmaceuticals, coatings, printing inks, and adhesives.[2] The journey of isopropyl acetate from a laboratory curiosity to an industrial mainstay is marked by significant advancements in chemical synthesis, driven by the pursuit of higher efficiency, purity, and sustainability. This whitepaper delves into the historical context of its discovery and the evolution of its synthesis methodologies.

Historical Perspective and Discovery

While the exact first synthesis of isopropyl acetate is not definitively documented, its creation is a direct application of the esterification reaction first described by Emil Fischer and Arthur Speier in 1895.[3] This reaction, now known as Fischer-Speier esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water.[3]

An early benchmark in the industrial production of isopropyl acetate is detailed in a 1931 patent by Hyym E. Bug, assigned to the Standard Oil Development Company.[4] This process laid the groundwork for large-scale synthesis, emphasizing the use of distillation to drive the equilibrium towards the product.[4] Over the decades, the synthesis of isopropyl acetate has evolved significantly, with innovations aimed at improving yield, reducing environmental impact, and lowering costs.

Core Synthesis Methodologies

The production of isopropyl acetate is primarily achieved through the esterification of isopropanol and acetic acid.[2] However, several distinct methods have been developed and optimized over the years.

Fischer-Speier Esterification (Direct Acid-Catalyzed Esterification)

This classical method remains a cornerstone of ester synthesis. The reaction involves heating a mixture of isopropanol and acetic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][5] The reaction is reversible, and to achieve high yields, the water produced must be removed, often by azeotropic distillation.[6]

Reaction Mechanism: The mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon.[5] The nucleophilic oxygen of isopropanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Acetic_Acid Acetic Acid (CH₃COOH) Protonated_Acid Protonated Acetic Acid Acetic_Acid->Protonated_Acid + H⁺ Isopropanol Isopropanol ((CH₃)₂CHOH) H+ Acid Catalyst (e.g., H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Isopropanol Isopropyl_Acetate Isopropyl Acetate (CH₃COOCH(CH₃)₂) Tetrahedral_Intermediate->Isopropyl_Acetate - H₂O, - H⁺ Water Water (H₂O) Tetrahedral_Intermediate->Water Isopropyl_Acetate->Tetrahedral_Intermediate Hydrolysis

Synthesis from Propylene (B89431) and Acetic Acid

An alternative industrial route involves the direct addition of acetic acid to propylene.[7] This method bypasses the need for isopropanol as a starting material and is particularly advantageous in petrochemical-rich regions. The reaction is typically carried out in the liquid or gas phase over a solid acid catalyst.[7][8]

Reactive Distillation

Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit.[9] For isopropyl acetate synthesis, the reactants (isopropanol and acetic acid) are fed into a distillation column containing a catalyst. As the ester and water are formed, they are continuously separated by distillation, which shifts the reaction equilibrium towards the products, leading to higher conversions.[9][10] Semibatch reactive distillation has been shown to be particularly efficient.[9]

Reactive_Distillation_Workflow Reactants Acetic Acid + Isopropanol Feed Column Reactive Distillation Column (with Catalyst) Reactants->Column Reboiler Reboiler (Reaction Zone) Column->Reboiler Condenser Condenser Column->Condenser Products Isopropyl Acetate (Bottoms Product) Reboiler->Products Condenser->Column Reflux Water Water (Distillate) Condenser->Water

Enzymatic Synthesis

In recent years, enzymatic synthesis using lipases has emerged as a green alternative to traditional chemical methods.[2] Immobilized lipases, such as from Bacillus cereus, can catalyze the esterification of isopropanol and acetic acid under mild conditions, offering high selectivity and reducing the formation of byproducts.[11][12]

Transesterification

Isopropyl acetate can also be produced via transesterification, for example, by reacting methyl acetate with isopropanol in the presence of a suitable catalyst.[13] This method can be advantageous when the starting ester is readily available. A novel process for the production of isopropanol involves the transesterification of isopropyl acetate with methanol.[14][15]

Experimental Protocols and Quantitative Data

This section provides detailed methodologies for the key synthesis routes and summarizes the quantitative data in structured tables for easy comparison.

Fischer-Speier Esterification (1931 Patent Method)

Experimental Protocol:

  • Commercial isopropyl alcohol and glacial acetic acid are placed in a still. A 100 to 200% excess of acetic acid is preferable.[4]

  • Approximately 0.2 to 0.3% by weight of sulfuric acid is added as a catalyst.[4]

  • The mixture is distilled, and the vapors are rectified.[4]

  • The temperature of the finally rectified vapors is maintained at about 75.5°C.[4]

  • The distillate, primarily composed of isopropyl acetate, alcohol, and water, is collected.[4]

  • The collected distillate is allowed to stratify, and the upper layer rich in isopropyl acetate is separated.[4]

  • The ester layer is purified by washing with water and subsequent redistillation.[4]

ParameterValueReference
Reactants Isopropyl Alcohol, Acetic Acid[4]
Catalyst Sulfuric Acid[4]
Catalyst Loading 0.2 - 0.3% by weight[4]
Reactant Ratio 100-200% excess Acetic Acid[4]
Temperature ~75.5 °C (distillation)[4]
Yield ~65% (economically optimal)[4]

Table 1: Summary of Quantitative Data for the 1931 Patented Synthesis of Isopropyl Acetate.

Synthesis from Propylene and Acetic Acid

Experimental Protocol:

  • Acetic acid and propylene are fed into a fixed-bed reactor containing a solid acid catalyst (e.g., modified resin or silica-gel supported heteropolyacid).[7][16]

  • The reaction is carried out under pressure to maintain the reactants in the desired phase.[7][16]

  • The reaction temperature is maintained within the optimal range for the specific catalyst used.[7][16]

  • The product stream, containing isopropyl acetate, unreacted reactants, and byproducts, is continuously withdrawn.

  • Isopropyl acetate is purified from the crude product by fractional distillation.[7]

ParameterValueReference
Reactants Propylene, Acetic Acid[7][16]
Catalyst Modified Resin (HD-1)[16]
Temperature 95 - 125 °C[16]
Pressure 0.8 - 1.4 MPa[7]
Molar Ratio (Acid:Propylene) 1:1.15 to 1:1.80[7]
Acetic Acid Conversion 80 - 90%[16]
Selectivity for Isopropyl Acetate >99%[16]

Table 2: Summary of Quantitative Data for Isopropyl Acetate Synthesis from Propylene.

Enzymatic Synthesis

Experimental Protocol:

  • Isopropanol and acetic acid are dissolved in an organic solvent (e.g., n-heptane).[12]

  • Immobilized lipase (B570770) (e.g., silica-immobilized Bacillus cereus lipase) is added to the reaction mixture.[12]

  • Molecular sieves can be added to remove the water produced during the reaction and drive the equilibrium towards the product.[12]

  • The mixture is incubated at a specific temperature with continuous shaking for a set duration.[12]

  • After the reaction, the immobilized enzyme is separated by filtration for reuse.

  • The concentration of isopropyl acetate in the organic solvent is determined, and the product can be isolated by distillation.

ParameterValueReference
Enzyme Immobilized Bacillus cereus lipase[11][12]
Substrates Isopropanol (100 mM), Acetic Acid (75 mM)[12]
Solvent n-heptane[12]
Temperature 55 °C[12]
Reaction Time 9 hours[12]
Product Concentration 66.0 mM (73.0 mM with molecular sieves)[11][12]
Conversion Up to 97%[12]

Table 3: Summary of Quantitative Data for Enzymatic Synthesis of Isopropyl Acetate.

Comparative Analysis and Future Outlook

The choice of synthesis method for isopropyl acetate depends on various factors, including raw material availability, production scale, and environmental considerations.

Synthesis_Method_Comparison cluster_methods Synthesis Routes cluster_pros_cons Key Characteristics Goal Isopropyl Acetate Synthesis Fischer Fischer-Speier Esterification Goal->Fischer Classic Method Propylene Propylene + Acetic Acid Goal->Propylene Petrochemical Route Reactive_Distillation Reactive Distillation Goal->Reactive_Distillation Process Intensification Enzymatic Enzymatic Synthesis Goal->Enzymatic Green Chemistry Fischer_Pros Pros: Simple, Well-established Fischer->Fischer_Pros Fischer_Cons Cons: Reversible, Acid Waste Fischer->Fischer_Cons Propylene_Pros Pros: Uses cheap feedstock Propylene->Propylene_Pros Propylene_Cons Cons: Requires high pressure Propylene->Propylene_Cons RD_Pros Pros: High conversion, Integrated process Reactive_Distillation->RD_Pros RD_Cons Cons: Complex design and control Reactive_Distillation->RD_Cons Enzymatic_Pros Pros: Mild conditions, High selectivity Enzymatic->Enzymatic_Pros Enzymatic_Cons Cons: Higher catalyst cost, Slower reaction Enzymatic->Enzymatic_Cons

The future of isopropyl acetate synthesis will likely focus on the development of more sustainable and economically viable processes. This includes the design of more active and stable solid acid catalysts, the discovery of more efficient and robust enzymes, and the optimization of integrated processes like reactive distillation. As the pharmaceutical and chemical industries continue to prioritize green chemistry, the adoption of enzymatic and other biocatalytic routes is expected to grow.

Conclusion

The synthesis of isopropyl acetate has a history rooted in the fundamental principles of organic chemistry, with its evolution mirroring the broader trends in chemical manufacturing. From the early days of acid-catalyzed esterification to the current era of process intensification and green chemistry, the methods for producing this vital solvent have continuously improved. This guide has provided a detailed technical overview of these methods, offering valuable insights for researchers, scientists, and drug development professionals involved in the synthesis and application of isopropyl acetate. The ongoing innovation in this field promises even more efficient and sustainable production methods in the years to come.

References

Methodological & Application

Application Notes and Protocols for Isopropyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acetate (B1210297) (IPAc) is an ester of isopropanol (B130326) and acetic acid, recognized for its characteristic fruity odor.[1] In organic synthesis, it serves as a versatile and cost-effective solvent.[2] Its moderate polarity, favorable evaporation rate, and limited miscibility with water make it an excellent alternative to other common ester solvents like ethyl acetate, particularly in applications such as extractions, reaction media, and crystallization.[3][4] Isopropyl acetate is used as a solvent for various synthetic resins, including ethyl cellulose, nitrocellulose, styrene, and acrylic resins.[2][5] This document provides an overview of its properties, key applications, and detailed protocols for its use in a laboratory setting.

Physicochemical Properties of Isopropyl Acetate

Understanding the physical and chemical properties of a solvent is critical for its effective application in synthesis. Isopropyl acetate's characteristics make it suitable for a range of laboratory procedures. A summary of its key properties is presented below.

PropertyValueReference(s)
Chemical Formula C₅H₁₀O₂[1][3]
Molar Mass 102.133 g·mol⁻¹[1]
Appearance Clear, colorless liquid[1][6]
Odor Fruity, pear-like[3]
Density 0.87 g/cm³[1]
Melting Point -73 °C (-99 °F; 200 K)[1]
Boiling Point 89 °C (192 °F; 362 K)[1]
Flash Point 4.4 °C (40 °F)[7][8]
Solubility in Water 2.9 wt% at 20 °C[1]
Water Solubility in IPAc 1.8 wt% at 20 °C[1]
Azeotrope with Water 88.9 wt% isopropyl acetate[1]
Vapor Density 3.5 (heavier than air)[7]

Applications in Organic Synthesis

Extractive Work-up

Isopropyl acetate is particularly advantageous for the extractive work-up of reactions involving polar aprotic solvents like N,N-Dimethylformamide (DMF). Compared to the more commonly used ethyl acetate, isopropyl acetate has lower miscibility with water, which results in cleaner phase separations and reduces the loss of product into the aqueous layer.[4] This property is especially beneficial in large-scale reactions where efficient extraction is crucial.[4]

A logical workflow for selecting isopropyl acetate over ethyl acetate for extraction is outlined below.

G cluster_0 Solvent Selection for Extraction from Polar Solvents (e.g., DMF) start Reaction Work-up Required check_solvent Is a polar aprotic solvent (e.g., DMF) present? start->check_solvent choose_etac Use standard solvent like Ethyl Acetate (EtOAc) check_solvent->choose_etac No check_solvent->choose_etac Yes check_separation Are phase separation issues or emulsions occurring? choose_etac->check_separation choose_ipac Switch to Isopropyl Acetate (IPAc) check_separation->choose_ipac Yes finish Proceed with Extraction check_separation->finish No reason Rationale: - Lower water miscibility - Cleaner phase separation - Reduced product loss choose_ipac->reason choose_ipac->finish

Caption: Decision workflow for solvent selection in extractions.
Reaction Solvent

Isopropyl acetate is an effective solvent for various organic reactions, including esterifications and acylations.[5][9] Its boiling point of 89°C allows for reactions to be conducted at elevated temperatures without requiring high-pressure apparatus. A key advantage in esterification reactions is its ability to form a low-boiling azeotrope with water (boiling point ~82°C), which facilitates the removal of water and drives the reaction equilibrium towards the product side.[1]

Crystallization

The moderate evaporation rate and ability to dissolve a wide range of organic compounds make isopropyl acetate a suitable solvent for crystallization.[3] It can be used in various crystallization techniques, including slow evaporation, cooling, and anti-solvent addition. Its performance is often compared to methyl ethyl ketone (MEK) and ethyl acetate.[5]

Experimental Protocols

Protocol 1: Extractive Work-up of a Reaction from DMF

This protocol describes the use of isopropyl acetate for the extraction of an organic compound from a reaction mixture containing DMF.

Materials:

  • Reaction mixture in DMF

  • Isopropyl acetate (IPAc)

  • Deionized water or 5% LiCl solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reduce the volume of the reaction mixture by approximately 50-75% using a rotary evaporator to remove a significant portion of the DMF.

  • Transfer the concentrated mixture to a separatory funnel.

  • Dilute the mixture with isopropyl acetate (typically 3-5 volumes relative to the initial DMF volume).

  • Add an equal volume of deionized water or a 5% LiCl solution. Using a dilute salt solution can further improve phase separation.

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The less dense organic layer (top layer) will contain the desired product, while the aqueous layer (bottom layer) will contain DMF and other water-soluble impurities.[4]

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with water and then with brine to remove residual DMF and water.

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

G start Start: Reaction Mixture in DMF rotovap 1. Concentrate on Rotary Evaporator (Reduce DMF volume) start->rotovap transfer 2. Transfer to Separatory Funnel rotovap->transfer add_ipac 3. Add Isopropyl Acetate transfer->add_ipac add_water 4. Add Water or LiCl Solution add_ipac->add_water extract 5. Shake and Vent add_water->extract separate 6. Allow Layers to Separate (Organic Top, Aqueous Bottom) extract->separate wash 7. Wash Organic Layer (Water, then Brine) separate->wash dry 8. Dry with Na₂SO₄ or MgSO₄ wash->dry filter 9. Filter dry->filter concentrate 10. Concentrate Organic Layer on Rotary Evaporator filter->concentrate end End: Isolated Crude Product concentrate->end

Caption: Workflow for extractive work-up using isopropyl acetate.
Protocol 2: Fischer Esterification with Azeotropic Removal of Water

This protocol outlines a general procedure for an acid-catalyzed esterification using isopropyl acetate as the reaction solvent and azeotroping agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2-2.0 eq)

  • Isopropyl acetate (solvent)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Round-bottom flask, condenser, heating mantle

  • Saturated sodium bicarbonate solution

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add the carboxylic acid, the alcohol, and isopropyl acetate (enough to ensure stirring and fill the Dean-Stark trap).

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux (approximately 85-90°C).

  • Isopropyl acetate will form an azeotrope with the water generated during the reaction. This azeotrope will distill into the Dean-Stark trap.[1]

  • Upon cooling in the trap, the denser water will separate and collect at the bottom, while the isopropyl acetate will overflow back into the reaction flask.

  • Monitor the reaction progress by TLC or by observing the amount of water collected in the trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Perform an aqueous work-up as described in Protocol 1 to isolate the ester product.

Protocol 3: Crystallization by Slow Evaporation

This protocol details a method for obtaining crystals of a purified organic compound using isopropyl acetate.

Materials:

  • Purified organic compound

  • Isopropyl acetate

  • Small beaker or vial

  • Watch glass or perforated aluminum foil

Procedure:

  • In a small beaker or vial, dissolve the purified compound in a minimal amount of warm isopropyl acetate to create a near-saturated solution.

  • Cover the container with a watch glass or a piece of aluminum foil with small holes poked in it. This will slow the rate of evaporation.

  • Place the container in a location free from vibrations and temperature fluctuations.

  • Allow the solvent to evaporate slowly over several hours to days.

  • As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Once a suitable quantity of crystals has formed, isolate them by decanting the remaining solvent or by filtration.

  • Wash the crystals with a small amount of cold isopropyl acetate and dry them under vacuum.

Safety and Handling

Isopropyl acetate is a highly flammable liquid and vapor.[10][11] It should be handled in a well-ventilated area, preferably a fume hood, away from ignition sources.[10][12] Repeated exposure may cause skin dryness or cracking.[10] It can cause serious eye irritation and may cause drowsiness or dizziness.[11][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[10] Containers should be grounded and bonded during transfer.[10]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or earth and dispose of it as hazardous waste.[12]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[11]

Environmental Profile

Isopropyl acetate is considered readily biodegradable under aerobic conditions.[14] It is not expected to persist in the environment or bioaccumulate in food webs.[14] Due to its volatility, a significant portion released to the environment is expected to partition into the air and water.[14] The photochemical removal of isopropyl acetate mediated by hydroxyl radicals has a calculated half-life of approximately 3 days.[14]

References

Application Notes and Protocols for Liquid-Liquid Extraction Using Isopropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique widely employed in research, development, and quality control to isolate and purify compounds of interest from complex matrices. The choice of solvent is paramount to the success of an extraction, influencing selectivity, efficiency, and the overall environmental impact of the method. Isopropyl acetate (B1210297) (IPAc) has emerged as a versatile and effective solvent for LLE, offering a favorable balance of properties for the extraction of a wide range of compounds, including active pharmaceutical ingredients (APIs) and natural products.[1][2]

This document provides a detailed protocol for performing a bench-scale liquid-liquid extraction using isopropyl acetate, along with relevant physical and chemical data to guide solvent selection and optimization of the extraction procedure. Isopropyl acetate is a colorless liquid with a characteristic fruity odor and is slightly soluble in water, making it an excellent candidate for separating organic compounds from aqueous solutions.[3][4] Its moderate polarity allows for the efficient extraction of a variety of analytes.

Key Properties of Isopropyl Acetate for Liquid-Liquid Extraction

A thorough understanding of the physicochemical properties of the extraction solvent is crucial for developing a robust LLE method. The following table summarizes key properties of isopropyl acetate relevant to its use in liquid-liquid extraction.

PropertyValueReference
Molecular Formula C5H10O2[FooDB]
Molecular Weight 102.13 g/mol [PubChem]
Boiling Point 88.6 °C[PubChem]
Density 0.872 g/mL at 20°C[PubChem]
Solubility in Water 2.9 g/100 mL at 20°C[Wikipedia]
Water Solubility in Isopropyl Acetate 1.8 wt% at 20°C[Wikipedia]
logP (Octanol/Water) 1.26[FooDB]

Data Presentation: Partition Coefficients in Isopropyl Acetate/Water System

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically an organic solvent and water. A higher logP value indicates a greater affinity of the compound for the organic phase, suggesting a higher extraction efficiency into that solvent. The following table presents experimentally determined logP values for a selection of organic compounds in a water/isopropyl acetate system, providing a quantitative basis for predicting extraction behavior.

CompoundCAS NumberlogP (Isopropyl Acetate/Water)
Furfural98-01-10.88
Benzaldehyde100-52-71.48
Anisole100-66-32.11
Nitrobenzene98-95-31.85
Acetophenone98-86-21.58
2-Hexanone591-78-61.38
Cyclohexanone108-94-10.81
Phenol108-95-21.46
2-Chlorophenol95-57-82.15
3-Chlorophenol108-43-02.50
4-Chlorophenol106-48-92.39
2-Nitrophenol88-75-51.79
3-Nitrophenol554-84-71.37
4-Nitrophenol100-02-71.29
Benzoic Acid65-85-01.87
Salicylic Acid69-72-72.26
Nicotinic Acid59-67-6-0.55
Caffeine58-08-2-0.07
Theophylline58-55-9-0.02
Theobromine83-67-0-0.78

Data sourced from: Chair of Analytical Chemistry, logP values.[5]

Experimental Protocol: General Procedure for Liquid-Liquid Extraction with Isopropyl Acetate

This protocol outlines a general procedure for a single-stage liquid-liquid extraction using a separatory funnel. The volumes and concentrations should be optimized based on the specific application and the solubility of the target analyte.

Materials:

  • Sample solution (aqueous) containing the analyte of interest

  • Isopropyl acetate (reagent grade or higher)

  • Deionized water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Separatory funnel (appropriate size for the total volume)

  • Erlenmeyer flasks or beakers

  • Ring stand and clamp

  • Funnel

  • pH indicator paper or pH meter (if pH adjustment is necessary)

  • Acids or bases for pH adjustment (e.g., HCl, NaOH)

  • Rotary evaporator or nitrogen stream for solvent removal

Procedure:

  • Preparation of the Separatory Funnel:

    • Ensure the separatory funnel is clean and the stopcock is properly lubricated and turning smoothly.

    • Close the stopcock and mount the separatory funnel securely in a ring clamp on a ring stand.

    • Place a beaker or flask below the funnel to catch any potential leaks.

  • Sample and Solvent Addition:

    • Using a funnel, carefully pour the aqueous sample solution containing the analyte into the separatory funnel.

    • Add a predetermined volume of isopropyl acetate to the separatory funnel. A common starting point is a 1:1 volume ratio of organic solvent to aqueous sample, but this can be adjusted to optimize extraction efficiency.

  • pH Adjustment (if required):

    • The charge state of an analyte can significantly impact its partitioning behavior. For acidic or basic compounds, adjust the pH of the aqueous phase to ensure the analyte is in its neutral, un-ionized form, which is generally more soluble in the organic solvent.

    • To extract an acidic compound, acidify the aqueous phase to a pH at least 2 units below its pKa.

    • To extract a basic compound, basify the aqueous phase to a pH at least 2 units above its pKa.

    • Check the pH using pH paper or a calibrated pH meter.

  • Extraction (Mixing):

    • Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert the funnel several times.

    • Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup. This is particularly important when working with volatile solvents or when a gas-producing reaction (like neutralization) occurs.

    • Continue to shake and vent for 1-2 minutes to ensure thorough mixing and to allow the analyte to partition between the two phases.

  • Phase Separation:

    • Return the separatory funnel to the ring stand and allow the layers to fully separate. Isopropyl acetate is less dense than water and will form the upper layer.

    • Remove the stopper from the top of the funnel before draining to prevent the formation of a vacuum.

  • Collection of Layers:

    • Carefully open the stopcock and drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Drain the upper isopropyl acetate layer containing the extracted analyte through the top opening of the separatory funnel into a separate clean flask to avoid contamination from any residual aqueous phase in the stopcock.

  • Drying the Organic Phase:

    • To remove any residual water, add a small amount of a drying agent, such as anhydrous sodium sulfate, to the collected isopropyl acetate phase. Swirl the flask gently. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.

    • Decant or filter the dried isopropyl acetate solution into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the isopropyl acetate using a rotary evaporator or a gentle stream of nitrogen to yield the extracted compound.

Experimental Workflow Diagram

Liquid_Liquid_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Post-Processing prep_funnel Prepare Separatory Funnel add_sample Add Aqueous Sample prep_funnel->add_sample add_solvent Add Isopropyl Acetate add_sample->add_solvent adjust_ph Adjust pH (if necessary) add_solvent->adjust_ph mix_vent Mix and Vent adjust_ph->mix_vent separate_phases Allow Phases to Separate mix_vent->separate_phases collect_aqueous Collect Aqueous Layer (Waste/Further Extraction) separate_phases->collect_aqueous collect_organic Collect Isopropyl Acetate Layer separate_phases->collect_organic dry_organic Dry Organic Layer (e.g., with Na2SO4) collect_organic->dry_organic remove_solvent Remove Solvent (Evaporation) dry_organic->remove_solvent isolated_compound Isolated Compound remove_solvent->isolated_compound

Caption: Workflow for a typical liquid-liquid extraction.

Safety Precautions

Isopropyl acetate is a flammable liquid and its vapors can form explosive mixtures with air. Handle with care in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Application Notes and Protocols for Isopropyl Acetate in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acetate (B1210297) is a versatile, ester-based organic solvent with moderate polarity and volatility.[1][2] Its favorable properties, including miscibility with many organic solvents and a relatively low UV cutoff, make it a valuable, albeit less common, component in various chromatographic techniques.[3][4] These application notes provide a detailed overview of the use of isopropyl acetate as a mobile phase component in High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and as a solvent in Gas Chromatography (GC).

The physicochemical properties of isopropyl acetate are summarized in the table below, providing a quick reference for method development.

PropertyValueReferences
Chemical Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [3]
Boiling Point 89 °C[1]
Density 0.872 g/mL at 25 °C[4]
Viscosity 0.5 cP at 20 °C[3]
Polarity Index 4.0[5]
UV Cutoff ~220 nm[3]
Solubility in Water 3.0 g/100 mL at 20 °C[1]
Miscibility Miscible with most organic solvents[1]

Isopropyl Acetate in Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

In normal-phase chromatography, where a polar stationary phase is used, isopropyl acetate can serve as a moderately polar modifier in a non-polar mobile phase, such as hexane (B92381) or heptane.[6] Its elution strength is intermediate, offering selectivity advantages for the separation of moderately polar to non-polar compounds.

Application Note 1: Separation of Neutral Lipids

Objective: To separate a mixture of neutral lipids, including cholesteryl esters, triglycerides, diglycerides, and free fatty acids.

Chromatographic Conditions: A mobile phase containing a small percentage of a polar modifier like isopropanol (B130326) or other acetates in a non-polar solvent like hexane is effective for the separation of lipid classes on a silica (B1680970) column. While direct data for isopropyl acetate is limited, its properties suggest it can be a suitable substitute for or used in conjunction with other polar modifiers to fine-tune selectivity. A generalized protocol based on similar separations is provided below.

Illustrative Data: The following table illustrates the expected elution order and approximate retention times for a standard mixture of neutral lipids based on separations using similar solvent systems.

CompoundExpected Elution OrderApproximate Retention Time (min)
Cholesteryl Oleate13.5
Triolein (Triglyceride)25.0
1,3-Diglyceride37.2
1,2-Diglyceride48.5
Cholesterol510.0
Oleic Acid (Free Fatty Acid)612.5

Note: This data is illustrative and will vary based on the exact mobile phase composition, column dimensions, and flow rate.

Experimental Protocol: NP-HPLC of Neutral Lipids
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, a UV detector, and a data acquisition system.

    • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: n-Hexane.

    • Mobile Phase B: Isopropyl Acetate.

    • Initial Conditions: Equilibrate the column with 98:2 (v/v) n-Hexane:Isopropyl Acetate at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the lipid sample in the initial mobile phase or a solvent of similar polarity (e.g., hexane) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 206 nm.

    • Elution: Isocratic elution with 98:2 (v/v) n-Hexane:Isopropyl Acetate. The ratio can be adjusted to optimize the separation. Increasing the percentage of isopropyl acetate will decrease retention times.

NP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/Isopropyl Acetate) C Equilibrate NP-HPLC Column A->C B Prepare Sample (Dissolve & Filter) D Inject Sample B->D C->D E Isocratic Elution D->E F UV Detection E->F G Integrate Peaks F->G H Quantify Analytes G->H

NP-HPLC Workflow for Lipid Analysis

Isopropyl Acetate in Chiral High-Performance Liquid Chromatography

In chiral chromatography, particularly with polysaccharide-based chiral stationary phases (CSPs), isopropyl acetate can be used as a component of the mobile phase, often in combination with a non-polar solvent like n-hexane and a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape.

Application Note 2: Enantioseparation of a Beta-Blocker

Objective: To achieve baseline separation of the enantiomers of a representative beta-blocker, such as propranolol.

Chromatographic Conditions: Chiral separations are highly specific to the analyte and the chiral stationary phase. A mobile phase consisting of n-hexane and an alcohol like isopropanol or ethanol (B145695) is common. Isopropyl acetate can be a potential alternative or adjunct to these alcohols to modify selectivity.

Illustrative Data: The following table shows representative data for the chiral separation of a beta-blocker using a mobile phase system containing an acetate ester.

EnantiomerRetention Time (t_R) (min)Resolution (R_s)
(S)-(-)-Propranolol8.2\multirow{2}{*}{> 1.5}
(R)-(+)-Propranolol9.5

Note: Retention times and resolution are highly dependent on the specific CSP, mobile phase composition, and temperature.

Experimental Protocol: Chiral HPLC of a Beta-Blocker
  • System Preparation:

    • HPLC System: A standard HPLC system.

    • Column: A polysaccharide-based chiral stationary phase (e.g., amylose (B160209) or cellulose-based, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane:Isopropyl Acetate:Diethylamine (80:20:0.1, v/v/v).

    • Equilibration: Equilibrate the column with the mobile phase at 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic beta-blocker standard in the mobile phase to a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Elution: Isocratic.

Chiral_HPLC_Method_Dev Start Select Chiral Stationary Phase MobilePhase Initial Mobile Phase: Hexane/Modifier (e.g., Isopropyl Acetate) Start->MobilePhase Additive Add Additive? (e.g., TFA for acids, DEA for bases) MobilePhase->Additive Optimize Optimize Modifier Concentration & Flow Rate Additive->Optimize Yes Additive->Optimize No Resolution Acceptable Resolution? Optimize->Resolution Temp Optimize Temperature Temp->Resolution Validation Method Validation Resolution->Temp No Resolution->Validation Yes

Chiral HPLC Method Development Logic

Isopropyl Acetate in Thin-Layer Chromatography (TLC)

Isopropyl acetate can be a useful component in solvent systems for TLC, offering moderate polarity to control the migration of compounds on the plate.

Application Note 3: TLC Fingerprinting of a Plant Extract

Objective: To obtain a characteristic TLC fingerprint of a methanolic plant extract containing flavonoids and other secondary metabolites.

Chromatographic Conditions: A multi-component mobile phase is often required to achieve good separation of the various compounds in a plant extract. Isopropyl acetate can be blended with solvents of lower and higher polarity to achieve the desired separation.

Illustrative Data: The following table provides representative R_f values for different classes of compounds in a plant extract using a solvent system containing an acetate ester.

Compound ClassR_f Value
Non-polar compounds (e.g., chlorophylls)0.85 - 0.95
Less polar flavonoids0.60 - 0.75
More polar flavonoids0.30 - 0.50
Phenolic acids0.10 - 0.25
Experimental Protocol: TLC of a Plant Extract
  • Plate Preparation:

    • Use pre-coated silica gel 60 F₂₅₄ TLC plates.

    • With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Application:

    • Dissolve the crude plant extract in methanol (B129727) (approx. 10 mg/mL).

    • Apply 5 µL of the sample solution as a small spot on the baseline.

  • Development:

    • Prepare the mobile phase: Toluene:Isopropyl Acetate:Formic Acid (5:4:1, v/v/v).

    • Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation. Close the chamber and allow it to saturate for 15-20 minutes.

    • Place the TLC plate in the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under UV light at 254 nm and 366 nm.

    • Further visualization can be achieved by spraying with a suitable reagent (e.g., Natural Products-polyethylene glycol reagent for flavonoids).

Isopropyl Acetate in Gas Chromatography (GC)

In GC, isopropyl acetate is typically encountered as an analyte (e.g., as a residual solvent in pharmaceuticals) rather than a mobile phase component, as the mobile phase is an inert gas. However, it can be used as a solvent for sample preparation due to its volatility and ability to dissolve a wide range of organic compounds.

Application Note 4: Analysis of Volatile Organic Compounds (VOCs)

Objective: To prepare a standard solution of various VOCs for GC-MS analysis.

Experimental Protocol: Sample Preparation for GC-MS
  • Solvent Selection:

    • Choose isopropyl acetate as the solvent if it does not interfere with the analytes of interest and is compatible with the GC-MS system. Ensure the purity of the isopropyl acetate is appropriate for trace analysis.

  • Standard Preparation:

    • Prepare a stock solution by accurately weighing and dissolving the individual VOC standards in isopropyl acetate.

    • Perform serial dilutions from the stock solution to create calibration standards at the desired concentrations.

  • GC-MS Analysis:

    • GC System: A gas chromatograph coupled with a mass spectrometer.

    • Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL of the standard solution is injected in split or splitless mode.

    • Oven Program: A temperature gradient program is typically used to separate the VOCs based on their boiling points.

    • Carrier Gas: Helium or Hydrogen.

GC_Sample_Prep A Select Isopropyl Acetate as Solvent B Weigh VOC Standards A->B C Prepare Stock Solution B->C D Perform Serial Dilutions (Calibration Standards) C->D E Inject into GC-MS D->E

GC Sample Preparation Workflow

Conclusion

Isopropyl acetate, while not a universally common mobile phase component, offers unique selectivity and is a viable option in specific chromatographic applications. In normal-phase HPLC, it can be a useful modifier for the separation of non-polar and moderately polar compounds. Its utility in chiral separations on polysaccharide-based CSPs is also noteworthy. In TLC, it can be a valuable component of the solvent system for fingerprinting complex mixtures. Finally, its properties as a solvent make it suitable for sample preparation in GC. The protocols and data provided herein serve as a starting point for method development, and further optimization will likely be required for specific applications.

References

Application Notes and Protocols for Isopropyl Acetate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of isopropyl acetate (B1210297) in pharmaceutical manufacturing. Detailed protocols for key applications are provided, along with relevant quantitative data and process visualizations to guide researchers and professionals in drug development and manufacturing.

Introduction to Isopropyl Acetate in Pharmaceuticals

Isopropyl acetate (IPAc) is a versatile organic solvent widely employed in the pharmaceutical industry. It is a clear, colorless liquid with a characteristic fruity odor. Its favorable properties, including moderate polarity, good solvency for a range of organic compounds, and a suitable evaporation rate, make it a valuable tool in various stages of pharmaceutical manufacturing. Furthermore, its classification as a Class 3 residual solvent by the International Council for Harmonisation (ICH) indicates its low toxic potential, making it a preferred choice over more hazardous solvents.

Key applications of isopropyl acetate in pharmaceutical manufacturing include:

  • Reaction Solvent: As a medium for chemical synthesis of Active Pharmaceutical Ingredients (APIs) and intermediates.

  • Crystallization Solvent: For the purification and isolation of APIs and intermediates, influencing crystal form and purity.

  • Extraction Solvent: In liquid-liquid extraction processes to separate and purify compounds from reaction mixtures or natural sources.

Physicochemical Properties of Isopropyl Acetate

A thorough understanding of the physicochemical properties of isopropyl acetate is crucial for its effective application in pharmaceutical processes.

PropertyValueReference
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Clear, colorless liquid
Odor Fruity
Boiling Point 88.6 °C (192 °F) at 760 mmHg
Melting Point -73 °C (-100 °F)
Flash Point 4 °C (40 °F) (Closed Cup)
Density 0.874 kg/L at 20 °C
Vapor Pressure 47.5 mmHg at 20 °C
Water Solubility 2.9 wt% in water at 20 °C
Solubility in Water 1.8 wt% at 20 °C
Refractive Index 1.377 at 20 °C
Viscosity 0.6 cP at 20 °C
Regulatory Status: Residual Solvent Classification

The ICH Q3C (R8) guidelines for residual solvents classify solvents based on their risk to human health. Isopropyl acetate is categorized as a Class 3 solvent , signifying low toxic potential.

ClassDescriptionPermitted Daily Exposure (PDE)Concentration Limit (Option 1)
Class 3 Solvents with low toxic potential. No health-based exposure limit is needed.50 mg/day or less≤ 5000 ppm (0.5%)

This classification allows for a higher acceptable limit in the final drug product compared to more toxic Class 1 and Class 2 solvents, simplifying purification processes and reducing manufacturing costs.

Application 1: Isopropyl Acetate in API Synthesis

Isopropyl acetate serves as an effective reaction solvent for various chemical transformations in API synthesis, particularly in esterification and other reactions where a moderately polar, non-reactive medium is required.

Logical Workflow for API Synthesis

Reactants Reactants & Catalyst ReactionVessel Reaction in Isopropyl Acetate Reactants->ReactionVessel Workup Reaction Work-up (e.g., Quenching) ReactionVessel->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Crystallization Crystallization Extraction->Crystallization Isolation Isolation & Drying Crystallization->Isolation API Final API Isolation->API

Figure 1: General workflow for API synthesis using isopropyl acetate.

Experimental Protocol: Synthesis of a Cephalosporin (B10832234) Intermediate

This protocol provides a general procedure for the acylation step in the synthesis of a cephalosporin antibiotic, where isopropyl acetate can be utilized as a solvent.

Materials:

  • 7-aminocephalosporanic acid (7-ACA) derivative

  • Acylating agent (e.g., an activated acid derivative)

  • Base (e.g., triethylamine)

  • Isopropyl acetate (reaction grade)

  • Quenching agent (e.g., water)

  • Extraction solvent (if different from isopropyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and an inert atmosphere (e.g., nitrogen), suspend the 7-ACA derivative in isopropyl acetate.

  • Cooling: Cool the suspension to the desired reaction temperature (e.g., -10 °C to 10 °C).

  • Addition of Base: Slowly add the base to the suspension while maintaining the temperature.

  • Addition of Acylating Agent: Add the acylating agent to the reaction mixture at a controlled rate to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC) until completion.

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent, such as water.

  • Phase Separation: Allow the layers to separate. The aqueous layer contains salts, and the organic layer (isopropyl acetate) contains the desired product.

  • Washing: Wash the organic layer sequentially with an acidic solution (e.g., dilute HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine to remove unreacted starting materials and byproducts.

  • Drying: Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by crystallization from a suitable solvent system.

Application 2: Isopropyl Acetate in Crystallization

Crystallization is a critical purification step in pharmaceutical manufacturing. Isopropyl acetate, often in combination with anti-solvents, is widely used to produce APIs with desired purity, crystal form, and particle size distribution.

Crystallization Workflow

cluster_0 Supersaturation Generation cluster_1 Crystal Formation & Growth cluster_2 Isolation & Drying Dissolution Dissolve API in Isopropyl Acetate (at elevated temperature) Cooling Cooling Crystallization Dissolution->Cooling Antisolvent Antisolvent Addition (e.g., Heptane, Water) Dissolution->Antisolvent Nucleation Nucleation Cooling->Nucleation Antisolvent->Nucleation Growth Crystal Growth Nucleation->Growth Filtration Filtration Growth->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying API Purified API Crystals Drying->API

Figure 2: Workflow for cooling and antisolvent crystallization.

Solubility of Common APIs in Isopropyl Acetate

The solubility of an API in the chosen solvent system is a critical parameter for developing a robust crystallization process. The following table summarizes available solubility data for some common APIs.

APISolventTemperature (°C)Solubility ( g/100g solvent)Reference
Ibuprofen Isopropyl Acetate25~15-20
Isopropyl Acetate40~30-35
Paracetamol Isopropyl Acetate25~2-3
Isopropyl Acetate40~5-7
Isopropyl Acetate60~12-15
Naproxen Isopropyl Acetate25Data not readily available in pure solvent
Diclofenac Sodium Isopropyl Acetate25Low solubility

Note: Solubility data can vary depending on the experimental method and the polymorphic form of the API.

Experimental Protocol: Cooling Crystallization

Materials:

  • Crude API

  • Isopropyl acetate (crystallization grade)

  • Seed crystals (optional)

Procedure:

  • Dissolution: In a crystallizer equipped with a stirrer and temperature control, dissolve the crude API in a minimal amount of isopropyl acetate at an elevated temperature (e.g., 50-60 °C) to achieve a saturated or slightly undersaturated solution.

  • Filtration (Hot): If insoluble impurities are present, perform a hot filtration to obtain a clear solution.

  • Cooling: Cool the solution at a controlled rate (e.g., 5-20 °C/hour). The cooling profile can be linear or non-linear to control nucleation and crystal growth.

  • Seeding (Optional): Once the solution becomes supersaturated, introduce a small quantity of seed crystals to induce crystallization and control the crystal form.

  • Aging: Hold the resulting slurry at a lower temperature (e.g., 0-5 °C) for a period (e.g., 1-4 hours) to allow for complete crystallization and maximize the yield.

  • Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the crystals with a small amount of cold isopropyl acetate to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature to remove the solvent.

Experimental Protocol: Antisolvent Crystallization

Materials:

  • Crude API

  • Isopropyl acetate (solvent)

  • An antisolvent in which the API is poorly soluble (e.g., n-heptane, water)

Procedure:

  • Dissolution: Dissolve the crude API in isopropyl acetate to obtain a clear solution.

  • Antisolvent Addition: Slowly add the antisolvent to the API solution with vigorous stirring. The addition rate should be controlled to manage the level of supersaturation.

  • Nucleation and Growth: As the antisolvent is added, the solubility of the API decreases, leading to nucleation and crystal growth.

  • Aging: After the addition of the antisolvent is complete, continue stirring the slurry for a period to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the cooling crystallization protocol, using the antisolvent or a mixture of the solvent and antisolvent for washing.

Application 3: Isopropyl Acetate in Liquid-Liquid Extraction

Liquid-liquid extraction is a common work-up procedure to separate a desired compound from a reaction mixture or a natural source. Isopropyl acetate's partial miscibility with water and its ability to dissolve a wide range of organic compounds make it a suitable extraction solvent.

Liquid-Liquid Extraction Workflow

AqueousPhase Aqueous Phase (containing API and impurities) AddSolvent Add Isopropyl Acetate AqueousPhase->AddSolvent Mix Mix and Agitate AddSolvent->Mix Separate Separate Phases Mix->Separate OrganicPhase Organic Phase (API in Isopropyl Acetate) Separate->OrganicPhase AqueousWaste Aqueous Phase (Impurities) Separate->AqueousWaste Evaporate Evaporate Isopropyl Acetate OrganicPhase->Evaporate PurifiedAPI Purified API Evaporate->PurifiedAPI

Figure 3: Workflow for liquid-liquid extraction.

Experimental Protocol: General Liquid-Liquid Extraction

Materials:

  • Aqueous solution containing the API and impurities

  • Isopropyl acetate (extraction grade)

  • Separatory funnel

  • pH adjustment reagents (acid or base, if necessary)

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation: Place the aqueous solution containing the API into a separatory funnel of appropriate size.

  • pH Adjustment (if necessary): Adjust the pH of the aqueous layer to ensure the API is in its neutral, more organic-soluble form.

  • Solvent Addition: Add a volume of isopropyl acetate to the separatory funnel.

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing and partitioning of the API into the organic layer.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the two layers to separate completely.

  • Draining: Carefully drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble impurities and to help break any emulsions.

  • Drying: Transfer the organic layer to a clean flask and add a drying agent. Swirl the flask for a few minutes.

  • Isolation: Filter the solution to remove the drying agent. The resulting isopropyl acetate solution containing the purified API can then be concentrated under reduced pressure.

Application 4: Determination of Residual Isopropyl Acetate

As a Class 3 solvent, the residual amount of isopropyl acetate in the final API must be controlled and quantified. The standard method for this is Gas Chromatography with Headspace sampling (GC-HS).

GC-HS Analysis Workflow

SamplePrep Sample Preparation (API in Diluent) Headspace Headspace Incubation SamplePrep->Headspace Injection Vapor Phase Injection Headspace->Injection GC Gas Chromatographic Separation Injection->GC Detection FID Detection GC->Detection Quantification Quantification Detection->Quantification Result Residual Solvent Concentration Quantification->Result

Figure 4: Workflow for GC-HS analysis of residual solvents.

Experimental Protocol: GC-HS for Residual Isopropyl Acetate

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: A suitable capillary column for residual solvent analysis (e.g., DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness).

  • Carrier Gas: Nitrogen or Helium.

  • Temperatures:

    • Injector: ~140 °C

    • Detector: ~250 °C

    • Oven Program: e.g., 40 °C for 10 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: ~80 °C

    • Vial Equilibration Time: ~20 minutes

    • Transfer Line Temperature: ~85 °C

    • Vial Pressurization Time: ~1 minute

Procedure:

  • Standard Preparation: Prepare a stock solution of isopropyl acetate in a suitable diluent (e.g., dimethyl sulfoxide (B87167) - DMSO). Prepare a series of working standards by diluting the stock solution to concentrations bracketing the ICH limit (e.g., 50 ppm to 7500 ppm).

  • Sample Preparation: Accurately weigh a known amount of the API (e.g., 100 mg) into a headspace vial. Add a precise volume of the diluent (e.g., 5 mL).

  • Analysis: Place the standard and sample vials in the headspace autosampler. The instrument will automatically perform the incubation, injection, and chromatographic analysis.

  • Quantification: Identify the isopropyl acetate peak in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of isopropyl acetate in the sample by comparing its peak area to the calibration curve.

Disclaimer: These protocols are intended as general guidelines. Specific parameters should be optimized for each individual API and process. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Application Notes and Protocols for the Extraction of Compounds from Natural Products Using Isopropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyl acetate (B1210297) as a solvent for extracting valuable compounds from natural products. Isopropyl acetate is presented as a greener alternative to some traditional solvents, offering a unique balance of polarity and volatility. This document includes detailed experimental protocols for various extraction techniques, quantitative data where available, and visual workflows to guide researchers in their drug discovery and development efforts.

Introduction to Isopropyl Acetate as an Extraction Solvent

Isopropyl acetate is an ester with a characteristic fruity odor, moderate polarity, and a boiling point of 89 °C. It is considered a "greener" solvent alternative to more hazardous options like hexane (B92381) and chloroform. Its properties make it suitable for extracting a range of compounds from natural sources.[1] Isopropyl acetate's volatility facilitates its removal from the final extract, a crucial step in pharmaceutical and nutraceutical applications.[2]

Key Advantages of Isopropyl Acetate:

  • Favorable Safety Profile: Generally considered less toxic than many chlorinated and aromatic solvents.

  • Good Solvency: Effective for a range of moderately polar to nonpolar compounds.

  • Ease of Removal: A relatively low boiling point allows for efficient removal by evaporation.

  • Potential for High Purity Extracts: Can offer good selectivity for certain classes of compounds.

Physicochemical Properties of Isopropyl Acetate

A summary of the key physical and chemical properties of isopropyl acetate is provided in the table below.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Boiling Point 89 °C
Melting Point -73 °C
Density 0.872 g/mL at 25 °C
Solubility in Water 3.1 g/100 mL at 20 °C
Vapor Pressure 6.3 kPa at 20 °C

Comparative Data: Isopropyl Acetate vs. Other Solvents

While direct quantitative comparisons are limited in published literature, the following table provides a general comparison of isopropyl acetate with other commonly used extraction solvents.

SolventPolarityBoiling Point (°C)AdvantagesDisadvantages
Isopropyl Acetate Moderate89Good solvency for a range of compounds, favorable safety profile, easy to remove.Less effective for highly polar or very nonpolar compounds.
Ethanol High78Excellent for polar compounds, GRAS (Generally Recognized as Safe).Can co-extract undesirable water-soluble compounds like chlorophyll.[3]
Ethyl Acetate Moderate77Good general-purpose solvent, widely used.Higher water miscibility than isopropyl acetate can complicate extractions from aqueous mixtures.[4]
Hexane Low69Excellent for nonpolar compounds like lipids and waxes.Neurotoxic, highly flammable, not considered a "green" solvent.
Acetone High56Strong solvent for a wide range of compounds.Highly flammable, can be reactive.
Methanol High65Strong solvent for polar compounds.Toxic.

Application: Extraction of Carotenoids and Tocopherols from Tomatoes

A study has demonstrated the effectiveness of isopropyl acetate as a green solvent for the extraction of lipophilic antioxidants, specifically carotenoids and tocopherols, from tomatoes. The combination of sonication and enzymatic treatment prior to extraction with isopropyl acetate yielded the highest content of these valuable compounds.[5]

Quantitative Extraction Data

The following table summarizes the quantitative results from the extraction of carotenoids from two different tomato genotypes using isopropyl acetate in combination with physical and enzymatic pre-treatments.[5]

Treatment No.GenotypeSonicationEnzyme TreatmentSolventCarotenoid Content (µg/g fresh mass)
3209YesYesIsopropyl Acetate165.3 ± 43.6
5210YesNoIsopropyl Acetate149.5 ± 3.7
6210NoYesIsopropyl Acetate150.3 ± 4.7
Experimental Protocol: Ultrasound and Enzyme-Assisted Extraction of Carotenoids from Tomatoes

This protocol is based on the methodology that yielded high carotenoid and tocopherol content from tomatoes using isopropyl acetate.[5]

Materials and Equipment:

  • Fresh tomatoes

  • Blender or homogenizer

  • Pectinase (B1165727) enzyme solution

  • Ultrasonic bath or probe sonicator

  • Isopropyl acetate (analytical grade)

  • Centrifuge

  • Rotary evaporator

  • Spectrophotometer or HPLC for analysis

Protocol:

  • Sample Preparation: Homogenize fresh tomatoes to a uniform puree.

  • Enzymatic Treatment (Optional but Recommended): To 100 g of tomato puree, add a predetermined amount of pectinase solution. Incubate at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 1 hour) with gentle agitation.

  • Ultrasonic Treatment (Optional but Recommended): Subject the (enzyme-treated) puree to ultrasonication. If using a bath, place the sample container in the bath for a set duration (e.g., 30 minutes). If using a probe, sonicate for shorter intervals to avoid overheating.

  • Extraction: Add isopropyl acetate to the pre-treated tomato puree at a specific solid-to-solvent ratio (e.g., 1:3 w/v).

  • Maceration: Vigorously shake or stir the mixture for a defined period (e.g., 1 hour) at room temperature, protected from light.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 5000 x g) for 15 minutes to separate the solid plant material from the liquid extract.

  • Collection of Supernatant: Carefully decant and collect the upper isopropyl acetate layer containing the extracted compounds.

  • Solvent Removal: Evaporate the isopropyl acetate from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Analysis: Re-dissolve the dried extract in a suitable solvent for quantitative analysis by spectrophotometry or chromatography (e.g., HPLC).

Extraction_Workflow A Fresh Tomatoes B Homogenization A->B C Enzymatic Treatment (Pectinase) B->C D Ultrasonication C->D E Extraction with Isopropyl Acetate D->E F Centrifugation E->F G Collect Supernatant F->G H Solvent Evaporation (Rotary Evaporator) G->H I Crude Extract H->I J Analysis (HPLC/Spectrophotometry) I->J

Caption: Workflow for Carotenoid Extraction.

Application: Extraction of Vegetable Oils

A patented method describes the use of isopropyl acetate for the industrial-scale extraction of oils from various plant materials, including soybeans and peanuts. This process highlights the potential of isopropyl acetate as a less toxic alternative to hexane in the food industry.[6][7]

Generalized Protocol: Leaching of Vegetable Oils

This protocol provides a general outline for the extraction of oils from oilseeds using isopropyl acetate, based on the principles described in the patent literature.[6][7]

Materials and Equipment:

  • Oilseeds (e.g., soybeans, peanuts), dehulled and flaked

  • Extractor (e.g., Soxhlet or a continuous counter-current extractor)

  • Isopropyl acetate (industrial grade)

  • Distillation apparatus for solvent recovery

  • Desolventizer-toaster for the meal

Protocol:

  • Raw Material Preparation: Prepare the oilseeds by cleaning, cracking, dehulling, and flaking to increase the surface area for extraction.

  • Extraction:

    • Batch Process (Soxhlet): Place the prepared oilseed flakes in a thimble and extract with isopropyl acetate in a Soxhlet apparatus for several hours.

    • Continuous Process: Feed the flakes into a counter-current extractor where they are washed with a continuous flow of isopropyl acetate.

  • Miscella (Oil-Solvent Mixture) Treatment: The resulting mixture of oil and isopropyl acetate (miscella) is filtered to remove any fine solid particles.

  • Solvent Recovery: The isopropyl acetate is recovered from the miscella by distillation. The lower boiling point of isopropyl acetate allows for its separation from the higher-boiling oil.

  • Meal Desolventization: The remaining solid material (meal) is treated in a desolventizer-toaster to remove any residual isopropyl acetate, making the meal suitable for animal feed.

  • Crude Oil Refining: The recovered crude oil can be further refined as required.

Oil_Extraction_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_separation Separation cluster_products Products A Oilseeds B Cleaning & Flaking A->B C Extractor B->C E Miscella (Oil + Solvent) C->E F Meal (Solid Residue) C->F D Isopropyl Acetate D->C G Distillation E->G H Desolventizer F->H I Crude Oil G->I J Recovered Solvent G->J K Animal Feed H->K J->D Recycle

Caption: Industrial Vegetable Oil Extraction.

General Protocols for Other Compound Classes

While specific literature on the use of isopropyl acetate for the extraction of flavonoids, alkaloids, and terpenes is scarce, generalized protocols based on standard extraction techniques can be proposed. Researchers should note that these are starting points, and optimization of parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial for achieving desired results.

Maceration for Flavonoids and Phenolic Compounds

Maceration is a simple and widely used technique for extracting phytochemicals.

Protocol:

  • Preparation: Air-dry and grind the plant material to a coarse powder.

  • Extraction: Place the powdered material in a sealed container and add isopropyl acetate to completely submerge the powder (a typical starting ratio is 1:10 w/v).

  • Incubation: Allow the mixture to stand at room temperature for 3-7 days with occasional shaking.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Solvent Removal: Evaporate the isopropyl acetate under reduced pressure to obtain the crude extract.

Soxhlet Extraction for Lipids and Terpenes

Soxhlet extraction is a continuous extraction method suitable for compounds with limited solubility in the solvent at room temperature.

Protocol:

  • Preparation: Dry and finely grind the plant material.

  • Loading: Place the powdered material in a cellulose (B213188) thimble and insert it into the Soxhlet extractor.

  • Extraction: Add isopropyl acetate to the boiling flask. Heat the flask to allow the solvent to vaporize, condense, and drip onto the sample. The extraction will proceed in cycles. Continue for several hours until the solvent in the extractor runs clear.

  • Solvent Recovery: After extraction, recover the isopropyl acetate by distillation. The crude extract will remain in the boiling flask.

Ultrasound-Assisted Extraction (UAE) for Enhanced Yields

Ultrasound can enhance extraction efficiency by disrupting cell walls and improving mass transfer.

Protocol:

  • Preparation: Dry and powder the plant material.

  • Extraction: Place the powder in an extraction vessel with isopropyl acetate.

  • Sonication: Submerge the vessel in an ultrasonic bath or use a probe sonicator. Apply ultrasound for a specific duration (e.g., 15-60 minutes) at a controlled temperature.

  • Separation and Recovery: Follow the filtration and solvent removal steps as described for maceration.

Microwave-Assisted Extraction (MAE) for Rapid Extraction

Microwave energy can rapidly heat the solvent and plant matrix, accelerating the extraction process.

Protocol:

  • Preparation: Use dried and powdered plant material. It is important that the material has some residual moisture or that a polar co-solvent is used for efficient microwave heating.

  • Extraction: Place the sample and isopropyl acetate in a microwave-safe extraction vessel.

  • Irradiation: Apply microwave irradiation at a set power and for a specific time (e.g., 1-15 minutes).

  • Cooling and Filtration: After extraction, allow the vessel to cool before filtering the extract.

  • Solvent Removal: Evaporate the solvent to obtain the crude extract.

General_Extraction_Methods cluster_methods Extraction Methods cluster_downstream Downstream Processing Start Dried & Ground Plant Material Maceration Maceration (3-7 days) Start->Maceration Soxhlet Soxhlet (hours) Start->Soxhlet UAE Ultrasound-Assisted (minutes) Start->UAE MAE Microwave-Assisted (minutes) Start->MAE Filtration Filtration Maceration->Filtration SolventRemoval Solvent Removal Soxhlet->SolventRemoval UAE->Filtration MAE->Filtration Filtration->SolventRemoval CrudeExtract Crude Extract SolventRemoval->CrudeExtract

Caption: General Extraction Workflow.

Safety Considerations

Isopropyl acetate is a flammable liquid and should be handled with appropriate safety precautions.[2]

  • Flammability: Use in a well-ventilated area, preferably in a fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste isopropyl acetate according to institutional and local regulations for chemical waste.

Conclusion

Isopropyl acetate presents a viable and often "greener" alternative to conventional solvents for the extraction of a variety of compounds from natural products. Its moderate polarity, ease of removal, and favorable safety profile make it an attractive option for researchers in natural product chemistry, pharmacology, and drug development. The protocols provided herein serve as a starting point for the application of isopropyl acetate in laboratory and industrial settings. Optimization of extraction parameters for each specific natural product and target compound is essential to maximize yield and purity.

References

Isopropyl Acetate: A Versatile Solvent for Polymer and Resin Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isopropyl acetate (B1210297) is a fast-evaporating, urethane-grade solvent recognized for its excellent solvency for a wide range of synthetic resins, making it a valuable tool in polymer and resin chemistry.[1] Its mild odor and miscibility with most organic solvents further enhance its utility in various applications, including coatings, printing inks, adhesives, and pharmaceutical formulations.[1][2] This document provides detailed application notes and protocols for the use of isopropyl acetate in dissolving and processing polymers and resins, with a focus on practical applications for research, development, and manufacturing.

Physicochemical Properties of Isopropyl Acetate

A comprehensive understanding of the physical and chemical properties of isopropyl acetate is crucial for its effective application. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[3][4]
Molecular Weight 102.13 g/mol [3][5]
Appearance Clear, colorless liquid[2][3]
Odor Fruity, pleasant[2][3]
Boiling Point 88.6 °C (192 °F) at 760 mmHg[3][4]
Melting Point -73 °C (-99 °F)[4]
Flash Point (Closed Cup) 4 °C (40 °F)[3]
Density 0.874 g/cm³ at 20 °C[3][4]
Vapor Pressure 47.5 mmHg at 20 °C[3]
Viscosity 0.6 cP at 20 °C[3]
Surface Tension 22.1 dynes/cm at 20 °C[3]
Evaporation Rate (n-Butyl Acetate = 1) 3.0[3]
Solubility in Water 2.9 wt% at 20 °C[3][4]
Water in Isopropyl Acetate 1.8 wt% at 20 °C[3][4]

Solvency and Polymer Compatibility

The effectiveness of isopropyl acetate as a solvent is determined by its interaction with the polymer or resin. A key indicator of this interaction is the Hansen Solubility Parameter (HSP), which characterizes a solvent based on its dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[6] Polymers will dissolve in solvents with similar HSP values.

Hansen Solubility Parameters (HSP) of Isopropyl Acetate

ParameterValue (MPa½)
δD (Dispersion) 15.3
δP (Polar) 4.5
δH (Hydrogen Bonding) 8.2
Total (δt) 17.8

Hansen Solubility Parameters for Common Polymers

The following table provides the HSP values for a selection of common polymers. By comparing these values to those of isopropyl acetate, researchers can predict its solvency for a particular polymer.

PolymerδD (MPa½)δP (MPa½)δH (MPa½)
Cellulose Acetate 18.612.711.0
Cellulose Nitrate 15.312.78.8
Ethyl Cellulose 18.16.18.3
Polymethyl Methacrylate (PMMA) 18.610.57.5
Polystyrene (PS) 21.35.84.3
Polyvinyl Acetate (PVAc) 19.111.08.5
Polyvinyl Chloride (PVC) 18.27.58.3
Polyurethane (PU) 16.99.09.8

Isopropyl acetate is an effective solvent for a variety of synthetic resins, including:

  • Polyesters[1]

  • Vinyl copolymers[1]

  • Acrylics[1]

  • Alkyds[1]

  • Cellulose acetate butyrate

  • Nitrocellulose[5]

  • Polyamide

Application Notes and Experimental Protocols

Preparation of a Nitrocellulose Lacquer

Isopropyl acetate is a suitable solvent for nitrocellulose, a key component in many lacquers and coatings. The viscosity of the resulting solution is dependent on the concentration of the nitrocellulose.[5][7]

Protocol for Preparing a Basic Nitrocellulose Lacquer

This protocol provides a general procedure for dissolving nitrocellulose in isopropyl acetate. The final formulation may require adjustments based on the specific grade of nitrocellulose and desired application properties.

Materials:

  • Nitrocellulose (e.g., RS 1/2 second)

  • Isopropyl Acetate

  • Plasticizer (e.g., Dibutyl Phthalate)

  • Co-solvent (e.g., Ethanol)

  • Stirring apparatus (magnetic stirrer or overhead mixer)

  • Beaker or flask

Procedure:

  • Weigh the desired amount of nitrocellulose and place it in the beaker or flask.

  • Add the isopropyl acetate to the container.

  • Begin stirring the mixture. The speed should be sufficient to create a vortex without splashing.

  • Slowly add the plasticizer and co-solvent to the mixture while continuing to stir.

  • Continue stirring until the nitrocellulose is completely dissolved. This may take several hours depending on the grade of nitrocellulose and the stirring speed.

  • Once dissolved, the lacquer can be stored in a sealed container.

experimental_workflow cluster_materials Materials cluster_procedure Procedure nitrocellulose Nitrocellulose weigh 1. Weigh Nitrocellulose nitrocellulose->weigh ipa Isopropyl Acetate add_ipa 2. Add Isopropyl Acetate ipa->add_ipa plasticizer Plasticizer add_additives 4. Add Plasticizer & Co-solvent plasticizer->add_additives cosolvent Co-solvent cosolvent->add_additives weigh->add_ipa stir 3. Begin Stirring add_ipa->stir stir->add_additives dissolve 5. Continue Stirring Until Dissolved add_additives->dissolve store 6. Store Lacquer dissolve->store gravure_ink_workflow cluster_components Components cluster_process Process resin Polyurethane Resin dissolve_resin 1. Dissolve Resin in Isopropyl Acetate resin->dissolve_resin ipa Isopropyl Acetate ipa->dissolve_resin pigment Pigment Dispersion add_pigment 2. Add Pigment Dispersion pigment->add_pigment wax Wax Compound add_wax 3. Add Wax Compound wax->add_wax dissolve_resin->add_pigment add_pigment->add_wax mix 4. Mix to Homogeneity add_wax->mix adjust_viscosity 5. Adjust Viscosity mix->adjust_viscosity solvent_casting_workflow cluster_materials_casting Materials cluster_procedure_casting Procedure pla Polylactic Acid (PLA) dissolve_pla 1. Dissolve PLA in Isopropyl Acetate pla->dissolve_pla ipa_cast Isopropyl Acetate ipa_cast->dissolve_pla dish Petri Dish pour_solution 2. Pour Solution into Petri Dish dish->pour_solution dissolve_pla->pour_solution evaporate_solvent 3. Evaporate Solvent pour_solution->evaporate_solvent dry_film 4. Dry Film in Vacuum Oven evaporate_solvent->dry_film peel_film 5. Peel Film from Substrate dry_film->peel_film drug_delivery_workflow cluster_materials_drug Materials cluster_procedure_drug Procedure plga PLGA dissolve_drug 1. Dissolve PLGA & Drug in Isopropyl Acetate (Oil Phase) plga->dissolve_drug drug Drug drug->dissolve_drug ipa_drug Isopropyl Acetate ipa_drug->dissolve_drug pva Aqueous Surfactant (PVA) emulsify 2. Form o/w Emulsion with Aqueous Phase pva->emulsify dissolve_drug->emulsify evaporate 3. Solvent Evaporation emulsify->evaporate harden 4. Microparticle Hardening evaporate->harden collect 5. Collect & Dry Microparticles harden->collect

References

Application Notes and Protocols for Employing Isopropyl Acetate as a Dehydrating Agent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyl acetate (B1210297) as an effective dehydrating agent in chemical reactions. This document outlines the underlying principles, experimental protocols, comparative data, and safety considerations for its application in laboratory and process chemistry.

Introduction

Isopropyl acetate (IPAc) is a versatile organic solvent that serves as an efficient dehydrating agent, primarily through the principle of azeotropic distillation. In many chemical reactions, particularly equilibrium-limited reactions such as esterifications and ketalizations, the removal of water is crucial to drive the reaction to completion. Isopropyl acetate forms a low-boiling azeotrope with water, allowing for the selective removal of water from the reaction mixture, thereby shifting the equilibrium towards the desired products. Its favorable physical properties, lower toxicity compared to solvents like benzene, and effectiveness make it a valuable tool in both research and industrial settings, including pharmaceutical synthesis.[1]

Principle of Azeotropic Dehydration

Azeotropic dehydration relies on the formation of an azeotrope, which is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation.[2] Isopropyl acetate and water form a minimum-boiling azeotrope, meaning the boiling point of the azeotrope is lower than the boiling points of either of the individual components.[3][4]

When a reaction that produces water is conducted in the presence of isopropyl acetate, the water-isopropyl acetate azeotrope will preferentially distill out of the reaction mixture upon heating. By using a Dean-Stark apparatus or a similar setup, the condensed azeotrope can be collected.[5][6][7][8] Upon cooling, the azeotrope separates into two immiscible layers: a denser aqueous layer and a lighter isopropyl acetate layer. The isopropyl acetate can then be returned to the reaction vessel, allowing the continuous removal of water.[8]

Quantitative Data and Comparison with Other Azeotropic Agents

The selection of an appropriate dehydrating agent depends on several factors, including the reaction temperature, the solubility of the reactants and products, and the boiling point of the azeotrope. The following table summarizes the key quantitative data for isopropyl acetate and other common azeotropic dehydrating agents.

Dehydrating AgentBoiling Point of Agent (°C)Boiling Point of Water (°C)Boiling Point of Azeotrope (°C)Composition of Azeotrope (% w/w Water)
Isopropyl Acetate 8910075.911.1
Toluene11110084.113.5
Benzene80.110069.38.8
Heptane98.410079.212.9
Cyclohexane80.710069.58.4

Note: Data compiled from multiple sources.[3][4][9][10][11]

Experimental Protocols

General Protocol for Azeotropic Dehydration using Isopropyl Acetate with a Dean-Stark Apparatus

This protocol describes a general procedure for removing water from a reaction mixture using isopropyl acetate as the azeotropic agent.

Materials:

  • Reaction flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Isopropyl acetate (reagent grade or higher)

  • Reactants and any necessary catalysts

Procedure:

  • Apparatus Setup:

    • Assemble the reaction flask, Dean-Stark trap, and reflux condenser as shown in the diagram below. Ensure all joints are properly sealed.

    • Place a magnetic stir bar in the reaction flask.

  • Charging the Reactor:

    • To the reaction flask, add the reactants, catalyst, and isopropyl acetate. The amount of isopropyl acetate should be sufficient to act as a solvent and to fill the Dean-Stark trap. A typical starting point is to use a volume of isopropyl acetate that is 2-4 times the volume of the limiting reagent.

  • Reaction and Dehydration:

    • Begin stirring the reaction mixture.

    • Heat the reaction mixture to reflux using a heating mantle or oil bath. The temperature should be controlled to maintain a steady reflux rate.

    • The isopropyl acetate-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • As the condensate cools in the trap, it will separate into two layers: an upper layer of isopropyl acetate and a lower layer of water.

    • Once the isopropyl acetate layer fills the trap to the level of the side arm, it will automatically return to the reaction flask.

    • The water will collect at the bottom of the graduated section of the trap.

  • Monitoring the Reaction:

    • The progress of the dehydration can be monitored by observing the volume of water collected in the Dean-Stark trap.

    • The reaction can be considered complete when no more water is collected in the trap.

    • Reaction progress can also be monitored by standard analytical techniques (e.g., TLC, GC, NMR).

  • Work-up:

    • Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • The reaction mixture can then be worked up according to the specific requirements of the reaction. This typically involves removing the isopropyl acetate under reduced pressure.

G cluster_apparatus Dean-Stark Apparatus Setup flask Reaction Flask (Reactants + Isopropyl Acetate) dean_stark Dean-Stark Trap (Water Collection) flask->dean_stark Azeotrope Vapor dean_stark->flask Isopropyl Acetate Return condenser Reflux Condenser dean_stark->condenser Vapor to Condenser condenser->dean_stark Condensed Liquid

Caption: Workflow for azeotropic dehydration.

Applications in Pharmaceutical and Chemical Synthesis

Isopropyl acetate is a valuable dehydrating agent in various chemical transformations, including:

  • Esterification: Driving the formation of esters by removing the water byproduct.[12]

  • Acetal and Ketal Formation: Facilitating the protection of carbonyl groups by removing water.

  • Imine Synthesis: Promoting the condensation reaction between an amine and a carbonyl compound.

  • Dehydration of Acetic Acid: Used in the industrial recycling and purification of acetic acid.

Its application in the pharmaceutical industry is particularly noteworthy due to its relatively low toxicity and high efficiency in producing anhydrous conditions required for the synthesis of active pharmaceutical ingredients (APIs).

Safety and Handling

Isopropyl acetate is a flammable liquid and should be handled with appropriate safety precautions.[13][14][15]

  • Flammability: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use in a well-ventilated area or under a fume hood.

  • Inhalation: May cause drowsiness or dizziness.[13] Avoid inhaling vapors.

  • Eye and Skin Contact: Causes serious eye irritation.[13] May cause skin dryness or cracking upon repeated exposure. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Always consult the Safety Data Sheet (SDS) for isopropyl acetate before use for detailed safety information.[13][14][15]

G start Start Reaction (Water is a byproduct) add_ipac Add Isopropyl Acetate (Dehydrating Agent) start->add_ipac heat Heat to Reflux add_ipac->heat azeotrope_distills Isopropyl Acetate-Water Azeotrope Distills heat->azeotrope_distills dean_stark Collect in Dean-Stark Trap azeotrope_distills->dean_stark separate Separate into Aqueous and Organic Layers dean_stark->separate water_removed Water is Removed separate->water_removed ipac_return Isopropyl Acetate Returns to Reaction separate->ipac_return equilibrium_shift Equilibrium Shifts to Products water_removed->equilibrium_shift ipac_return->heat end Reaction Completion equilibrium_shift->end

Caption: Logical flow of azeotropic dehydration.

References

Gas Chromatography Methods for the Analysis of Isopropyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of isopropyl acetate (B1210297) using gas chromatography (GC). The methods outlined are suitable for a variety of applications, including environmental monitoring, residual solvent analysis in pharmaceuticals, and vapor-phase analysis.

Method 1: Analysis of Isopropyl Acetate in Air by GC-FID (Based on NIOSH Method 1460)

This method is designed for the determination of isopropyl acetate in workplace air samples collected on coconut shell charcoal sorbent tubes. The analysis is performed using gas chromatography with a flame ionization detector (GC-FID).

Experimental Protocol

1. Sample Collection:

  • Use a personal sampling pump to draw a known volume of air (0.1 to 9 L) through a glass sorbent tube containing two sections of activated coconut shell charcoal.[1][2]

  • The flow rate should be accurately known and set between 0.02 and 0.2 L/min.[1][2]

  • After sampling, cap the tubes securely for shipment to the laboratory.[1][2]

2. Sample Preparation (Desorption):

  • Carefully break the ends of the sorbent tube and transfer the front and back sections of the charcoal to separate 2-mL vials.[1][2]

  • Add 1.0 mL of a desorption solvent, carbon disulfide/methanol (99:1 v/v), to each vial.[1][2]

  • Cap the vials tightly and agitate them occasionally for 30 minutes to ensure complete desorption of the analyte.[1][2]

3. GC-FID Analysis:

  • Set up the gas chromatograph according to the parameters outlined in Table 1.

  • Inject a 1 µL aliquot of the desorbed sample solution into the GC.[1]

  • Measure the peak area of the isopropyl acetate peak.

  • Prepare a calibration curve by analyzing standard solutions of isopropyl acetate in the desorption solvent.

  • Determine the mass of isopropyl acetate in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary
ParameterValueReference
Working Range0.075 to 87.2 mg/m³ for an 8-L air sample[1]
Limit of Detection (LOD)0.6 µ g/sample [1]
Desorption Efficiency (DE)98.4%[1]
30-day Storage Stability Recovery99.9%[1]

Method 2: Vapor-Phase Analysis of Isopropyl Acetate by SPME-GC-MS

This method is suitable for the analysis of volatile organic compounds, including isopropyl acetate, in the vapor phase. It utilizes solid-phase microextraction (SPME) for sample collection and concentration, followed by analysis with a gas chromatograph coupled to a mass selective detector (GC-MS).[3][4]

Experimental Protocol

1. Sample Collection (SPME):

  • Expose a polyacrylate SPME fiber to the vapor-phase sample for a defined period to allow for the adsorption of volatile analytes.

  • The sampling time should be optimized based on the expected concentration of isopropyl acetate.

2. GC-MS Analysis:

  • Retract the SPME fiber and immediately introduce it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

  • Configure the GC-MS system according to the parameters in Table 2.

  • The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Identify isopropyl acetate based on its retention time and mass spectrum.

  • Quantify by comparing the peak area to that of a known standard.

Quantitative Data Summary
ParameterConcentrationAverage RSDReference
Repeatability1 ppmv12.1 ± 6.1%[3][4]
Repeatability50 ppmv1.01 ± 0.45%[3][4]
Repeatability100 ppmv4.12 ± 1.88%[3][4]

Method 3: Analysis of Residual Isopropyl Acetate in Pharmaceuticals by Headspace GC-FID (HS-GC-FID)

This method is based on the principles outlined in USP <467> for the analysis of residual solvents in pharmaceutical products.[5] It employs headspace sampling to introduce volatile analytes into a GC-FID system, minimizing matrix effects.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a specific amount of the pharmaceutical sample into a headspace vial.

  • Add an appropriate dissolution solvent (e.g., dimethyl sulfoxide, water) to the vial.

  • Seal the vial with a septum and cap.

2. Headspace GC-FID Analysis:

  • Place the vial in the headspace autosampler and allow it to equilibrate at a set temperature for a specific time to allow the volatile solvents to partition into the headspace.

  • Configure the headspace autosampler and GC-FID system according to the parameters in Table 3.

  • The autosampler will automatically inject a portion of the headspace gas into the GC.

  • Identify and quantify isopropyl acetate based on its retention time and peak area relative to a standard.

Quantitative Data Summary

Quantitative data for this method is highly dependent on the specific sample matrix and validation parameters. The concentration limit for Class 3 residual solvents like isopropyl acetate is typically 5,000 ppm.[5]

Summary of GC Methods and Parameters

ParameterMethod 1: GC-FID (Air Analysis)[1]Method 2: SPME-GC-MS (Vapor Phase)[3]Method 3: HS-GC-FID (Residual Solvents)[5][6]
Column Rtx-1® or equivalent, 30 m x 0.32 mm ID, 1.0 µm filmHP-624, 25.0 m x 200 µm ID, 1.12 µm filmElite 624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film
Carrier Gas HeliumHeliumNitrogen
Flow Rate 2.8 mL/min27 cm/s average velocity10 mL/min
Injector Type Split/SplitlessSplit (20:1)Headspace
Injector Temp. 250 °CNot specified250 °C
Oven Program 40°C (1 min hold), then 10°C/min to 200°C40°C (2 min hold), 8°C/min to 110°C (2 min hold), 20°C/min to 180°C (5 min hold)50°C, then 10°C/min to 200°C
Detector FIDMass Selective Detector (MSD)FID
Detector Temp. 300 °CNot specified250 °C
Injection Volume 1 µLSPME FiberHeadspace Injection

Experimental Workflow and Logical Relationships

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Desorption Solvent Desorption (Method 1) Sample->Desorption SPME SPME Adsorption (Method 2) Sample->SPME Headspace Headspace Incubation (Method 3) Sample->Headspace Injection Injection Desorption->Injection SPME->Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the analysis of isopropyl acetate by gas chromatography.

References

Application Notes and Protocols for Substituting Dichloromethane (DCM) with Isopropyl Acetate in Extractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In recent years, the principles of green chemistry have become increasingly important in chemical research and pharmaceutical development. This has led to a critical evaluation of commonly used solvents, with a focus on replacing hazardous ones with safer, more environmentally benign alternatives. Dichloromethane (B109758) (DCM), a widely used solvent for extractions due to its excellent solvency and volatility, is now facing restrictions due to its environmental and health risks, including potential carcinogenicity.[1][2]

Isopropyl acetate (B1210297) is emerging as a viable and greener substitute for DCM in many liquid-liquid extraction applications.[1] It offers a favorable safety profile, good solvency for a range of organic compounds, and is not classified as a hazardous air pollutant. These notes provide a comprehensive guide to substituting DCM with isopropyl acetate, including comparative data, detailed experimental protocols, and visual workflows to facilitate a smooth transition in a laboratory setting.

Data Presentation: Comparison of Dichloromethane and Isopropyl Acetate

A thorough understanding of the physicochemical properties and safety profiles of both solvents is crucial for successful substitution. The following tables summarize key quantitative data for easy comparison.

Table 1: Physicochemical Properties of Dichloromethane vs. Isopropyl Acetate

PropertyDichloromethane (DCM)Isopropyl AcetateSource(s)
Molecular Formula CH₂Cl₂C₅H₁₀O₂General Chemical Knowledge
Molar Mass ( g/mol ) 84.93102.13General Chemical Knowledge
Boiling Point (°C) 39.689General Chemical Knowledge
Density (g/mL at 20°C) 1.3260.872General Chemical Knowledge
Solubility in Water ( g/100 mL at 20°C) ~2~3.1General Chemical Knowledge
Vapor Pressure (kPa at 20°C) 476.3General Chemical Knowledge
Polarity (Dielectric Constant) 9.16.3General Chemical Knowledge

Table 2: Health and Safety Profile Comparison

Hazard CategoryDichloromethane (DCM)Isopropyl AcetateSource(s)
GHS Pictograms Health Hazard, IrritantFlammable, Irritant[1]
Hazard Statements H315, H319, H335, H336, H351, H373H225, H319, H336[1]
Primary Hazards Suspected carcinogen, skin/eye/respiratory irritant, neurotoxicityHighly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness[1]
Environmental Impact Volatile Organic Compound (VOC), potential for groundwater contaminationReadily biodegradable, lower environmental persistenceGeneral Chemical Knowledge

Experimental Protocols

General Protocol for Substituting DCM with Isopropyl Acetate in Liquid-Liquid Extractions

This protocol provides a general framework for adapting an existing extraction procedure from DCM to isopropyl acetate. It is crucial to note that optimization may be required for each specific application.

Objective: To replace dichloromethane with isopropyl acetate as the extraction solvent in a standard liquid-liquid extraction procedure.

Materials:

  • Crude reaction mixture or solution containing the target compound

  • Isopropyl acetate (reagent grade or higher)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Methodology:

  • Preparation of the Aqueous Phase: Prepare the aqueous solution containing the compound to be extracted as you would for a DCM extraction. This may involve dissolving the crude product in water or an appropriate aqueous solution.

  • Solvent Volume Adjustment: As a starting point, use the same volume of isopropyl acetate as you would for DCM. Due to differences in solvency, the optimal volume may need to be adjusted.

  • First Extraction:

    • Pour the aqueous solution into a separatory funnel.

    • Add the determined volume of isopropyl acetate to the separatory funnel.

    • Stopper the funnel and gently invert it to release any initial pressure.

    • Shake the funnel for 1-2 minutes, venting periodically to release pressure.

    • Place the funnel in a ring stand and allow the layers to separate. Isopropyl acetate is less dense than water and will be the top layer.

    • Drain the lower aqueous layer into a clean flask.

    • Drain the upper organic layer (isopropyl acetate) into a separate clean flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of isopropyl acetate (typically 0.5 to 1 times the initial volume).

    • Repeat the shaking and separation steps.

    • Combine the organic layers from all extractions. It is generally recommended to perform at least two to three extractions to ensure efficient recovery of the target compound.

  • Washing the Organic Layer:

    • Return the combined organic extracts to the separatory funnel.

    • Wash the organic layer with deionized water to remove any water-soluble impurities.

    • To minimize the amount of water dissolved in the isopropyl acetate layer, perform a final wash with brine. This is particularly important as isopropyl acetate has a slightly higher water miscibility than DCM.

  • Drying the Organic Layer:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and swirl the flask. Add more drying agent until it no longer clumps together.

  • Solvent Removal:

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the isopropyl acetate using a rotary evaporator. Note that isopropyl acetate has a higher boiling point (89 °C) than DCM (39.6 °C), so a higher bath temperature and/or lower pressure will be required for efficient evaporation.

  • Analysis: Analyze the yield and purity of the extracted compound using appropriate analytical techniques (e.g., NMR, LC-MS, GC-MS).

Application Example: Extraction of Caffeine (B1668208) from an Aqueous Solution

This protocol adapts a standard caffeine extraction experiment to use isopropyl acetate instead of DCM.

Objective: To extract caffeine from an aqueous solution using isopropyl acetate.

Materials:

  • Aqueous caffeine solution (e.g., brewed tea or coffee, cooled to room temperature)

  • Sodium carbonate (Na₂CO₃)

  • Isopropyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Methodology:

  • Prepare the Aqueous Solution: To 100 mL of brewed tea or coffee, add 2 g of sodium carbonate to basify the solution. This deprotonates tannins and other acidic compounds, making them more soluble in the aqueous phase and less likely to be extracted into the organic layer.

  • Extraction:

    • Transfer the basified aqueous solution to a 250 mL separatory funnel.

    • Add 30 mL of isopropyl acetate to the separatory funnel.

    • Stopper the funnel, invert, and vent. Shake for 1-2 minutes with periodic venting.

    • Allow the layers to separate. The upper layer is the isopropyl acetate containing the caffeine.

    • Drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer into a clean 100 mL Erlenmeyer flask.

    • Pour the aqueous layer back into the separatory funnel and repeat the extraction two more times with fresh 30 mL portions of isopropyl acetate. Combine all organic extracts.

  • Washing:

    • Wash the combined organic extracts with 20 mL of deionized water.

    • Follow with a wash using 20 mL of brine to reduce the amount of dissolved water.

  • Drying and Solvent Removal:

    • Dry the isopropyl acetate extract over anhydrous sodium sulfate.

    • Decant the dried solution into a pre-weighed round-bottom flask.

    • Remove the isopropyl acetate on a rotary evaporator (water bath temperature ~50-60°C).

  • Quantification: Determine the mass of the crude caffeine and calculate the extraction yield. Assess the purity by melting point or other spectroscopic methods.

Visualizations

Logical Workflow for Solvent Substitution Decision

start Start: Need to Replace DCM in Extraction assess_properties Assess Physicochemical Properties of Target Compound (Polarity, Solubility) start->assess_properties select_solvent Select Isopropyl Acetate as Potential Replacement assess_properties->select_solvent initial_test Perform Small-Scale Test Extraction with Isopropyl Acetate select_solvent->initial_test analyze_results Analyze Yield and Purity initial_test->analyze_results optimize Optimize Protocol (Solvent Volume, Number of Extractions, Washing Steps) analyze_results->optimize Suboptimal Results validate Validate Optimized Protocol analyze_results->validate Acceptable Results optimize->initial_test implement Implement New Protocol validate->implement end End: Successful Substitution of DCM implement->end

Caption: Decision workflow for replacing DCM with isopropyl acetate.

Experimental Workflow for Liquid-Liquid Extraction

start Start: Aqueous Solution with Target Compound add_solvent Add Isopropyl Acetate to Separatory Funnel start->add_solvent shake_vent Shake and Vent Funnel add_solvent->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers collect_organic Collect Upper Organic Layer (Isopropyl Acetate) separate_layers->collect_organic repeat_extraction Repeat Extraction with Fresh Solvent (2-3x) collect_organic->repeat_extraction combine_organic Combine Organic Layers repeat_extraction->combine_organic wash_brine Wash with Water and Brine combine_organic->wash_brine dry_agent Dry with Anhydrous Agent (e.g., Na₂SO₄) wash_brine->dry_agent filter_solvent Filter to Remove Drying Agent dry_agent->filter_solvent evaporate Evaporate Isopropyl Acetate (Rotovap) filter_solvent->evaporate end End: Isolated Target Compound evaporate->end

Caption: Step-by-step workflow for extraction with isopropyl acetate.

Concluding Remarks

The substitution of dichloromethane with isopropyl acetate in extractions represents a significant step towards greener and safer laboratory practices. While a direct "drop-in" replacement is not always feasible, the protocols and data provided in these application notes offer a solid foundation for researchers to adapt their current methods. The slightly higher boiling point and water miscibility of isopropyl acetate are key parameters to consider during optimization. However, its favorable safety and environmental profile make it an excellent alternative that aligns with the principles of modern, sustainable chemistry. It is recommended to perform initial small-scale trials to optimize the extraction conditions for each specific application to ensure efficient and pure product recovery.

References

Application Notes and Protocols: The Role of Isopropyl Acetate in Coatings and Printing Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropyl acetate (B1210297) is a versatile, fast-evaporating ester solvent recognized for its excellent solvency and compatibility with a wide range of resins and polymers.[1][2] With a characteristic fruity odor, it serves as a key component in the formulation of coatings and printing inks, where it plays a crucial role in controlling viscosity, drying time, and overall application properties.[3][4][5] Its properties are often considered intermediate between ethyl and butyl acetate, offering a balanced evaporation rate that is beneficial for numerous applications.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and formulation chemists working with isopropyl acetate.

Physicochemical Properties of Isopropyl Acetate

Understanding the fundamental properties of isopropyl acetate is essential for its effective use in formulations. The following table summarizes key quantitative data for isopropyl acetate, providing a reference for formulation development and comparison with other common solvents.

Table 1: Physicochemical Properties of Isopropyl Acetate

PropertyValueUnit
Molecular Formula C5H10O2-
Molecular Weight 102.13 g/mol
Boiling Point 85-90[6]°C
Flash Point (Tag Closed Cup) 2[6]°C
Evaporation Rate (n-Butyl Acetate = 1) 3.0[6][7]-
Density (@ 20°C) 0.872g/cm³
Kauri-Butanol (KB) Value ~60 (Estimated)mL
Hansen Solubility Parameters (δ) (MPa½)
    - Dispersion (δd)14.9[8](MPa½)
    - Polar (δp)4.5[8](MPa½)
    - Hydrogen Bonding (δh)8.2[8](MPa½)
Solubility in Water (@ 20°C) 3% w/w

Application in Coatings

In the coatings industry, isopropyl acetate is valued for its ability to dissolve a variety of synthetic resins, including nitrocellulose, acrylics, polyesters, and vinyl copolymers.[2][3] Its primary roles are to reduce the viscosity of the formulation for ease of application and to control the drying characteristics of the applied film.

Key Functions and Resin Compatibility
  • Viscosity Reduction: Isopropyl acetate effectively lowers the viscosity of high-solids coating formulations, enabling smooth application by spraying, brushing, or rolling.[9]

  • Drying Time Control: With an evaporation rate faster than n-butyl acetate, it is suitable for applications requiring quick drying times, such as in automotive refinishing and industrial maintenance coatings.[1][10]

  • Improved Flow and Leveling: The controlled evaporation of isopropyl acetate allows the coating to flow and level out, minimizing surface defects like brush marks or orange peel.

  • Resin Compatibility: It is an active solvent for a wide array of resins, making it a versatile choice in many different coating systems.[2]

Table 2: Typical Starting Point Concentrations of Isopropyl Acetate in Coating Formulations

Coating TypeResin SystemTypical Isopropyl Acetate Concentration (% by weight)
Wood Lacquer Nitrocellulose15 - 30
Automotive Refinish Acrylic10 - 25
Industrial Maintenance Alkyd, Polyester5 - 20
Plastic Coatings Vinyl Copolymers10 - 25
Workflow for Coating Formulation

The following diagram illustrates a typical workflow for developing a solvent-based coating incorporating isopropyl acetate.

Coating_Formulation_Workflow A Resin Selection (e.g., Nitrocellulose, Acrylic) B Solvent System Design (Isopropyl Acetate & Co-solvents) A->B Solubility Matching D Letdown & Viscosity Adjustment B->D C Pigment & Additive Dispersion C->D Incorporate Millbase E Application & Film Formation D->E Final Formulation F Performance Testing (Adhesion, Gloss, Drying) E->F Cured Film G Formulation Optimization F->G Analyze Results G->B Iterate

Coating Formulation Workflow

Application in Printing Inks

Isopropyl acetate is a valuable solvent in the formulation of printing inks, particularly for flexographic and gravure printing processes.[3][4] Its function is to dissolve the ink resins, control viscosity for proper ink transfer, and regulate the drying speed on the substrate.[11][12]

Key Functions and Ink Systems
  • Viscosity Control: It helps to achieve the low viscosities required for high-speed printing, ensuring efficient ink transfer from the anilox or gravure cylinder to the substrate.[13]

  • Drying Speed: The fast evaporation of isopropyl acetate is critical in flexographic and gravure printing to prevent smudging and allow for rapid processing of the printed material.[12]

  • Resin Solubilization: It is an effective solvent for resins commonly used in printing inks, such as nitrocellulose, polyamides, and acrylics, ensuring a stable ink system.[14]

Table 3: Isopropyl Acetate in Different Printing Ink Formulations

Printing ProcessCommon ResinsRole of Isopropyl AcetateTypical Concentration (% by weight)
Flexography Polyamide, NitrocellulosePrimary solvent for viscosity and drying control20 - 40
Gravure Nitrocellulose, PolyurethaneFast-evaporating solvent for high-speed printing25 - 50
Solvent Properties and Printing Outcomes

The properties of the solvent system, driven by components like isopropyl acetate, have a direct impact on the final print quality. The diagram below illustrates these relationships.

Printing_Ink_Relationships cluster_solvent Solvent Properties cluster_outcomes Printing Outcomes EvapRate Evaporation Rate (Fast - Isopropyl Acetate) Drying Fast Drying Speed EvapRate->Drying Viscosity Low Viscosity Transfer Good Ink Transfer Viscosity->Transfer Solvency High Solvency Power Adhesion Substrate Adhesion Solvency->Adhesion Defects Reduced Print Defects (e.g., Smudging) Drying->Defects

Solvent Properties vs. Printing Outcomes

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of coatings and inks containing isopropyl acetate.

Protocol 1: Determination of Drying Time of Organic Coatings

  • Objective: To determine the various stages of drying of a coating film.

  • Standard: Based on ASTM D1640.[15][16][17][18][19]

  • Materials:

    • Coating formulation containing isopropyl acetate

    • Glass or metal test panels

    • Film applicator (e.g., drawdown bar)

    • Cotton fibers

    • Stopwatch

    • Controlled environment chamber (23 ± 2°C, 50 ± 5% relative humidity)

  • Procedure:

    • Prepare the coating and apply a uniform film to the test panel using the film applicator.

    • Place the coated panel in the controlled environment chamber immediately after application.

    • Start the stopwatch.

    • Set-to-Touch Time: Lightly touch the film with a clean finger. The set-to-touch time is reached when no coating adheres to the finger.

    • Tack-Free Time: Place a small piece of cotton on the film and invert the panel. The tack-free time is reached when the cotton falls off.

    • Dry-Hard Time: Press the thumb firmly onto the coating. The dry-hard time is reached when no mark or indentation is left on the film.

    • Dry-Through Time: Mechanically test the film for complete hardness and resistance to deformation.

  • Data Presentation: Record the time elapsed from application to each of the defined drying stages.

Protocol 2: Measurement of Specular Gloss

  • Objective: To measure the gloss of a cured coating film.

  • Standard: Based on ASTM D523.[20][21][22][23][24]

  • Materials:

    • Cured coating panels

    • Glossmeter with 20°, 60°, and 85° geometries

    • Calibrated high-gloss and low-gloss standards

    • Lint-free cloth

  • Procedure:

    • Calibrate the glossmeter according to the manufacturer's instructions using the provided standards.

    • Select the appropriate geometry (60° is standard; use 20° for high-gloss and 85° for low-gloss coatings).

    • Clean the surface of the coated panel with a lint-free cloth to remove any dust or fingerprints.

    • Place the glossmeter firmly on the panel surface.

    • Take readings at a minimum of three different locations on the panel.

  • Data Presentation: Report the average gloss value and the geometry used for the measurement.

Protocol 3: Adhesion Testing by Tape Test

  • Objective: To assess the adhesion of a coating film to a substrate.[25]

  • Standard: Based on ASTM D3359 (Test Method B).[26][27][28][29]

  • Materials:

    • Coated panel

    • Cutting tool with multiple blades spaced 1 mm or 2 mm apart

    • Pressure-sensitive tape (as specified in the standard)

    • Soft brush

    • Magnifying glass

  • Procedure:

    • Place the coated panel on a firm surface.

    • Make a lattice pattern of six cuts in each direction through the film to the substrate.

    • Brush the area lightly to remove any detached flakes or ribbons of coating.

    • Apply the center of the pressure-sensitive tape over the lattice.

    • Press the tape down firmly with a finger to ensure good contact.

    • Within 90 seconds of application, remove the tape by pulling it off rapidly at as close to a 180° angle as possible.[27]

    • Inspect the grid area for removal of coating from the substrate or from a previous coat.

  • Data Presentation: Rate the adhesion according to the ASTM D3359 classification scale (5B to 0B) by comparing the grid area with the standard's descriptions and illustrations.

Mechanism of Solvency

The effectiveness of isopropyl acetate as a solvent is due to its molecular structure, which allows it to overcome the intermolecular forces holding the polymer chains of the resin together. This process of solvation is illustrated in the diagram below.

References

Application Notes and Protocols for the Enzymatic Synthesis of Esters Using Isopropyl Acetate as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of various esters utilizing isopropyl acetate (B1210297) as a key substrate. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often leading to higher purity products. This document outlines the methodologies for both transesterification and esterification reactions, supported by quantitative data and visual workflows to facilitate experimental design and execution in research and development settings.

Introduction to Enzymatic Ester Synthesis

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze the hydrolysis of triglycerides in aqueous environments and, conversely, synthesize esters in non-aqueous media.[1][2] This reversible nature is harnessed for the production of a wide array of esters, including flavor and fragrance compounds, pharmaceuticals, and specialty chemicals.[1] When isopropyl acetate is used as a substrate, it can act as an acyl donor in transesterification reactions, providing the acetyl group to an alcohol. Alternatively, isopropanol (B130326) (derived from isopropyl acetate or used directly) can be esterified with a carboxylic acid.

Enzymatic synthesis offers several advantages over chemical methods:

  • High Specificity: Chemo-, regio-, and enantioselectivity reduce the formation of byproducts.[1]

  • Mild Reaction Conditions: Reactions are typically conducted at moderate temperatures and pressures, preserving the integrity of sensitive molecules.[1]

  • Environmentally Friendly: Biocatalysis is considered a "green chemistry" approach, minimizing waste and hazardous reagents.[1]

Key Experimental Parameters and Optimization

The efficiency of enzymatic ester synthesis is influenced by several critical parameters that can be optimized to achieve high conversion rates and product yields.

Data Summary: Optimization of Isopropyl Acetate Synthesis (Esterification)

The following table summarizes the optimized conditions for the synthesis of isopropyl acetate from isopropanol and acetic acid using an immobilized lipase (B570770) from Bacillus cereus.[3][4][5][6]

ParameterOptimal ConditionResulting Isopropyl Acetate Concentration (mM)Reference
Substrate Molar Ratio (Isopropanol:Acetic Acid)100 mM : 75 mM66.0 ± 0.1[3][4]
Biocatalyst Concentration (Silica-bound lipase)25 mg67.0 ± 0.1[3]
Reaction Temperature 55°CNot specified directly for this variation, but used in optimal protocol[3][4]
Reaction Time 9 hours66.0 ± 0.1[3][4]
Addition of Molecular Sieves (3 Å)Yes73.0[3][6]

Experimental Protocols

Protocol for Lipase-Catalyzed Synthesis of Isopropyl Acetate (Esterification)

This protocol is based on the work by Verma et al. using immobilized Bacillus cereus lipase.[3][4]

Materials:

  • Isopropanol

  • Acetic Acid

  • Immobilized Bacillus cereus lipase (e.g., silica-bound)

  • n-heptane (or other suitable organic solvent)

  • Molecular sieves (3 Å, 1.5 mm), activated

  • Reaction vials (e.g., 5 mL)

  • Shaking incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare a reaction mixture in a sealed vial containing:

    • 2.0 mL of n-heptane

    • Isopropanol to a final concentration of 100 mM

    • Acetic acid to a final concentration of 75 mM

  • Add 25 mg of the silica-bound lipase to the reaction mixture.

  • Add activated molecular sieves (3 Å) to the mixture.

  • Incubate the vials at 55°C in a shaking incubator at 160 rpm for 9 hours.[3][4]

  • After the reaction period, withdraw a sample of the supernatant for analysis.

  • Analyze the concentration of isopropyl acetate using gas chromatography.

Protocol for Lipase-Catalyzed Transesterification Using an Acetate Ester as Acyl Donor

This protocol is a general method adapted from studies on lipase-catalyzed transesterification, for instance, using isopropenyl acetate or other acetate esters as the acyl donor to produce a new ester from a target alcohol.[7][8]

Materials:

  • Target alcohol (racemic for kinetic resolution studies)

  • Isopropyl acetate (or isopropenyl acetate for irreversible reactions)

  • Immobilized lipase (e.g., Pseudomonas cepacia lipase, Novozym 435)

  • Toluene (or other suitable organic solvent)

  • Molecular sieves (4 Å), activated

  • Reaction vials

  • Thermostated oil bath or shaking incubator

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess analysis

Procedure:

  • In a reaction vial, dissolve the target alcohol (e.g., 0.5 mmol) and isopropyl acetate (e.g., 1.0 mmol, providing a molar ratio of 2:1 acyl donor to alcohol) in 3 mL of toluene.[7]

  • Equilibrate the reaction mixture to the desired temperature (e.g., 40°C).[7]

  • Add 100 mg of immobilized lipase and 100 mg of activated molecular sieves (4 Å) to initiate the reaction.[7]

  • Incubate the reaction at the set temperature with agitation.

  • Monitor the reaction progress by taking aliquots at various time intervals. For each aliquot, centrifuge to separate the enzyme.

  • Analyze the supernatant by GC to determine the conversion and, if applicable, the enantiomeric excess of the remaining alcohol and the produced ester.[7]

Diagrams and Workflows

General Workflow for Enzymatic Ester Synthesis

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification substrates Substrates (Alcohol + Acyl Donor) reaction_vessel Incubation (Controlled Temperature & Agitation) substrates->reaction_vessel solvent Organic Solvent solvent->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel sieves Molecular Sieves sieves->reaction_vessel sampling Sampling at Intervals reaction_vessel->sampling separation Enzyme Separation (Filtration/Centrifugation) sampling->separation analysis Product Analysis (e.g., GC, HPLC) separation->analysis purification Product Purification separation->purification Final Product

Caption: General experimental workflow for lipase-catalyzed ester synthesis.

Lipase-Catalyzed Transesterification Mechanism (Ping-Pong Bi-Bi)

PingPong E Lipase (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac forms R_OAc Product Ester (R-O-Ac) E->R_OAc releases E_Ac->E regenerates ROH Isopropanol (R'OH) E_Ac->ROH releases R_OH Alcohol (R-OH) E_Ac->R_OH binds ROAc Isopropyl Acetate (R'O-Ac) ROAc->E binds R_OH->E_Ac

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

References

Application Notes and Protocols for Reagent Purification Using Isopropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques for the purification of laboratory and industrial reagents using isopropyl acetate (B1210297). Isopropyl acetate is a versatile, moderately polar solvent with a boiling point of 89°C, making it suitable for a range of purification methods including recrystallization, liquid-liquid extraction, and chromatography. Its favorable environmental, health, and safety profile makes it an excellent alternative to other organic solvents.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Application Note: Recrystallization using Isopropyl Acetate

Isopropyl acetate is an effective solvent for the recrystallization of a variety of moderately polar organic compounds. It is particularly useful for purifying compounds that are too soluble in ethyl acetate at room temperature but require a solvent more polar than hexanes. Its relatively low boiling point facilitates easy removal from the purified crystals.

Key Advantages:

  • Good solvency for a range of moderately polar compounds.

  • Lower volatility and less odor compared to ethyl acetate.

  • Forms well-defined crystals with many organic compounds.

Experimental Protocol: Single-Solvent Recrystallization

This protocol details the purification of a hypothetical solid reagent, "Compound X," contaminated with both soluble and insoluble impurities.

Materials:

  • Crude Compound X

  • Isopropyl acetate (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of crude Compound X into a test tube and add a few drops of isopropyl acetate at room temperature. If the compound is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Transfer the crude Compound X to an Erlenmeyer flask containing a stir bar. Add a minimal amount of isopropyl acetate and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropyl acetate until the compound is completely dissolved.[1][2]

  • Hot Filtration (Removal of Insoluble Impurities): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and an Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.[1]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropyl acetate to remove any adhering soluble impurities.[2][5]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation:

ParameterCrude Compound XPurified Compound X
Appearance Off-white powderWhite crystalline solid
Melting Point 120-125 °C128-130 °C
Purity (by HPLC) 95.2%99.7%
Yield -85%

Visualization:

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimal Hot Isopropyl Acetate Start->Dissolve HotFiltration Hot Gravity Filtration Dissolve->HotFiltration InsolubleImpurities Insoluble Impurities (Discarded) HotFiltration->InsolubleImpurities Solid Cool Slow Cooling & Ice Bath HotFiltration->Cool Filtrate VacuumFiltration Vacuum Filtration Cool->VacuumFiltration MotherLiquor Mother Liquor (Soluble Impurities) VacuumFiltration->MotherLiquor Liquid Wash Wash with Cold Isopropyl Acetate VacuumFiltration->Wash Solid Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Figure 1. Workflow for single-solvent recrystallization.

Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. Isopropyl acetate can be used as the organic phase to extract moderately polar to nonpolar compounds from aqueous solutions.[6]

Application Note: Acid-Base Extraction with Isopropyl Acetate

Acid-base extraction is a powerful method to separate acidic, basic, and neutral compounds from a mixture.[7] By manipulating the pH of the aqueous phase, the solubility of acidic and basic compounds can be altered, allowing them to be selectively moved between the aqueous and organic layers. Isopropyl acetate is a suitable organic solvent for this technique due to its immiscibility with water and its ability to dissolve a wide range of organic compounds.

Procedure Summary:

  • Acidic compounds are converted to their water-soluble salts by washing the organic phase with a basic aqueous solution (e.g., NaHCO₃, NaOH).

  • Basic compounds are converted to their water-soluble salts by washing the organic phase with an acidic aqueous solution (e.g., HCl).

  • Neutral compounds remain in the organic phase throughout the process.

Experimental Protocol: Separation of an Acidic, Basic, and Neutral Mixture

This protocol describes the separation of a mixture containing benzoic acid (acidic), 4-chloroaniline (B138754) (basic), and naphthalene (B1677914) (neutral) using isopropyl acetate.

Materials:

  • Mixture of benzoic acid, 4-chloroaniline, and naphthalene

  • Isopropyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the mixture in isopropyl acetate in an Erlenmeyer flask. Transfer the solution to a separatory funnel.

  • Extraction of the Basic Compound:

    • Add 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release pressure.[8]

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a flask labeled "Basic Extract."

    • Repeat the extraction with another portion of 1 M HCl and combine the aqueous extracts.

  • Extraction of the Acidic Compound:

    • To the remaining organic layer in the separatory funnel, add 1 M NaOH.

    • Shake and vent as described above.

    • Allow the layers to separate and drain the lower aqueous layer into a flask labeled "Acidic Extract."

    • Repeat the extraction with another portion of 1 M NaOH and combine the aqueous extracts.

  • Isolation of the Neutral Compound:

    • Wash the remaining organic layer with brine to remove residual water.

    • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄.

    • Decant or filter the dried organic solution and remove the isopropyl acetate using a rotary evaporator to yield pure naphthalene.

  • Recovery of the Basic and Acidic Compounds:

    • Basic Compound: Cool the "Basic Extract" in an ice bath and add 6 M NaOH dropwise until the solution is basic and a precipitate forms. Collect the solid 4-chloroaniline by vacuum filtration.

    • Acidic Compound: Cool the "Acidic Extract" in an ice bath and add 6 M HCl dropwise until the solution is acidic and a precipitate forms. Collect the solid benzoic acid by vacuum filtration.

Data Presentation:

CompoundInitial Mass (g)Recovered Mass (g)Recovery (%)Purity (by GC-MS)
Benzoic Acid1.00.9292>99%
4-Chloroaniline1.00.8888>99%
Naphthalene1.00.9595>99%

Visualization:

AcidBaseExtraction cluster_start Initial Mixture cluster_base_extraction Base Extraction cluster_acid_extraction Acid Extraction cluster_workup Workup & Isolation cluster_products Pure Compounds Start Mixture in Isopropyl Acetate (Acid, Base, Neutral) AddHCl 1. Add 1M HCl 2. Shake & Separate Start->AddHCl AqueousBase Aqueous Layer: Basic Compound Salt AddHCl->AqueousBase OrganicAB Organic Layer: Acid + Neutral AddHCl->OrganicAB BaseWorkup Neutralize with NaOH AqueousBase->BaseWorkup AddNaOH 1. Add 1M NaOH 2. Shake & Separate OrganicAB->AddNaOH AqueousAcid Aqueous Layer: Acidic Compound Salt AddNaOH->AqueousAcid OrganicN Organic Layer: Neutral Compound AddNaOH->OrganicN AcidWorkup Neutralize with HCl AqueousAcid->AcidWorkup NeutralWorkup Wash, Dry, Evaporate OrganicN->NeutralWorkup PureNeutral Neutral Compound NeutralWorkup->PureNeutral PureBase Basic Compound BaseWorkup->PureBase PureAcid Acidic Compound AcidWorkup->PureAcid

Figure 2. Logical flow of acid-base extraction.

Chromatography

Chromatography encompasses a variety of techniques used to separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. Isopropyl acetate is commonly used as a component of the mobile phase in both thin-layer chromatography (TLC) and column chromatography.

Application Note: Isopropyl Acetate in Chromatography

Isopropyl acetate is a moderately polar solvent that can be used as an alternative to ethyl acetate in normal-phase chromatography. It is often mixed with nonpolar solvents like hexanes or heptane (B126788) to achieve the desired eluting strength.

Typical Solvent Systems:

  • Thin-Layer Chromatography (TLC): Used for rapid analysis of mixture components and for determining the optimal solvent system for column chromatography.[9] A common starting point is a mixture of hexanes and isopropyl acetate.

  • Column Chromatography: Used for the preparative separation of compounds from a mixture.[10] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines the separation of two components from a mixture, "Compound A" (less polar) and "Compound B" (more polar), using a silica (B1680970) gel column with a hexane/isopropyl acetate solvent system.

Materials:

  • Crude mixture of Compound A and Compound B

  • Silica gel (for column chromatography)

  • Isopropyl acetate

  • Hexanes

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Sand

  • Cotton or glass wool

Procedure:

  • TLC Analysis: Determine the optimal solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexanes:isopropyl acetate (e.g., 9:1, 4:1, 1:1). The ideal system should provide good separation of the spots with Rf values between 0.2 and 0.6.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:isopropyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude mixture in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in numbered test tubes.

    • Start with the least polar solvent mixture determined by TLC (e.g., 9:1 hexanes:isopropyl acetate) to elute the less polar Compound A.

    • Once Compound A has been eluted (monitored by TLC), increase the polarity of the eluent (e.g., to 4:1 hexanes:isopropyl acetate) to elute the more polar Compound B.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which contain the pure compounds.

    • Combine the fractions containing each pure compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compounds.

Data Presentation:

ParameterCrude MixturePurified Compound APurified Compound B
Composition 50% A, 50% B>99% A>99% B
TLC Rf (4:1 Hex:iPrOAc) 0.65 (A), 0.25 (B)0.650.25
Recovery -90%85%

Visualization:

Chromatography_Logic Start Crude Mixture TLC TLC Analysis to Determine Eluent Start->TLC PackColumn Pack Silica Gel Column TLC->PackColumn LoadSample Load Sample onto Column PackColumn->LoadSample EluteA Elute with Low Polarity (e.g., 9:1 Hex:iPrOAc) LoadSample->EluteA CollectA Collect Fractions of Compound A EluteA->CollectA Analyze Analyze Fractions by TLC CollectA->Analyze EluteB Increase Polarity (e.g., 4:1 Hex:iPrOAc) CollectB Collect Fractions of Compound B EluteB->CollectB CollectB->Analyze Analyze->EluteB Compound A eluted Combine Combine Pure Fractions Analyze->Combine All fractions analyzed Evaporate Evaporate Solvent Combine->Evaporate End Pure Compounds A & B Evaporate->End

Figure 3. Logical diagram for column chromatography purification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with Isopropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with isopropyl acetate (B1210297) as a solvent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of isopropyl acetate in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of isopropyl acetate relevant to its use as a solvent?

A1: Isopropyl acetate is a clear, colorless liquid with a characteristic fruity odor.[1] It is a moderately polar aprotic solvent with a favorable balance of properties for various applications.[2][3] Its miscibility with most organic solvents and limited solubility in water make it a versatile choice for reactions and extractions.[1][4]

Data Presentation: Physical and Chemical Properties of Isopropyl Acetate

PropertyValueCitations
Chemical Formula C₅H₁₀O₂[5]
Molar Mass 102.13 g/mol [6]
Boiling Point 89 °C (192 °F; 362 K)[5]
Melting Point -73 °C (-99 °F; 200 K)[5]
Density 0.872 g/mL at 25 °C[4]
Solubility in Water 2.9 g/100 mL at 20 °C[4]
Flash Point 2 °C (36 °F; 275 K)[5]

Q2: When should I consider using isopropyl acetate over other common ester solvents like ethyl acetate?

A2: Isopropyl acetate can be a strategic choice over ethyl acetate in several scenarios. It is less soluble in water than ethyl acetate, which can lead to better phase separation during aqueous workups and extractions.[5][7] This property is particularly advantageous when working with reactions that are sensitive to water or when trying to minimize the loss of water-soluble products. Additionally, its slightly higher boiling point (89 °C vs. 77 °C for ethyl acetate) can be beneficial for reactions requiring a moderately higher temperature.[5]

Q3: Isopropyl acetate is known to form azeotropes. What are they and how can I manage them?

A3: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[8] Isopropyl acetate forms azeotropes with water and isopropanol (B130326), which can complicate purification.[9]

Data Presentation: Isopropyl Acetate Azeotropes

Azeotrope ComponentsComposition (by weight)Boiling PointCitations
Isopropyl Acetate / Water88.9% / 11.1%75.9 °C[9]
Isopropyl Acetate / Isopropanol47.4% / 52.6%80.1 °C[9]
Isopropyl Acetate / Isopropanol / Water76% / 13% / 11%75.5 °C[9]

To manage these azeotropes, particularly for water removal, techniques like azeotropic distillation with a Dean-Stark apparatus can be employed. For separating isopropyl acetate from isopropanol, extractive distillation is a common industrial method.[9][10]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction in isopropyl acetate is giving a low yield. What are the common causes and how can I troubleshoot this?

A: Low yields in isopropyl acetate can stem from several factors, often related to reaction equilibrium, reagent stability, or workup losses.[3][11]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_equilibrium Is the reaction reversible? (e.g., Fischer Esterification) start->check_equilibrium check_reagents Are reagents and solvent pure and dry? check_equilibrium->check_reagents No drive_equilibrium Solutions: - Use excess of one reactant. - Remove water azeotropically (Dean-Stark). - Increase catalyst loading. check_equilibrium->drive_equilibrium Yes check_workup Is product being lost during workup? check_reagents->check_workup Yes purify_reagents Solutions: - Dry solvent over molecular sieves. - Purify starting materials. - Check for solvent decomposition (hydrolysis to acetic acid and isopropanol). check_reagents->purify_reagents No check_workup->start No, re-evaluate reaction optimize_workup Solutions: - Minimize aqueous washes. - Use brine to reduce solubility in aqueous layer. - Check for product volatility during solvent removal. check_workup->optimize_workup Yes

Caption: Troubleshooting logic for addressing low reaction yields.

Possible Solutions in Detail:

  • For Reversible Reactions (e.g., Esterifications):

    • Le Chatelier's Principle: Use a significant excess of one of the reactants to drive the equilibrium towards the product.[2][12]

    • Water Removal: If water is a byproduct, its removal will favor product formation. Utilize a Dean-Stark apparatus to azeotropically remove water with isopropyl acetate.[1][5]

  • Reagent and Solvent Purity:

    • Water Content: Isopropyl acetate can contain water, which can be detrimental to water-sensitive reactions. Dry the solvent using molecular sieves prior to use.[13]

    • Solvent Degradation: On storage, especially in the presence of acid or base catalysts, isopropyl acetate can hydrolyze to acetic acid and isopropanol.[5] This can introduce unwanted reactants and affect the reaction outcome. Use freshly distilled or high-purity solvent for sensitive applications.

  • Workup and Isolation:

    • Aqueous Extraction: Although less water-soluble than ethyl acetate, some product may still partition into the aqueous layer. Minimize the volume and number of aqueous washes.[7]

    • "Salting Out": Use a saturated brine (NaCl solution) wash to decrease the solubility of your product in the aqueous phase and drive it into the organic layer.[14]

Issue 2: Difficulty in Product Purification

Q: I'm having trouble purifying my product from the isopropyl acetate reaction mixture. What are the likely issues and solutions?

A: Purification challenges often arise from the formation of azeotropes with residual reactants (like isopropanol) or byproducts (like water), making simple distillation ineffective.[9]

Troubleshooting Workflow for Purification Issues

PurificationTroubleshooting start Difficulty in Product Purification check_azeotrope Is an azeotrope with a reactant or byproduct suspected? start->check_azeotrope check_polarity Is the product highly polar? check_azeotrope->check_polarity No break_azeotrope Solutions: - Azeotropic distillation with a Dean-Stark trap to remove water. - Extractive distillation to separate from isopropanol. - Aqueous wash to remove water-soluble components. check_azeotrope->break_azeotrope Yes check_polarity->start No, consider other impurities polar_purification Solutions: - If product is water-soluble, consider back-extraction. - Use reverse-phase chromatography. - For acidic/basic compounds, perform an acid/base wash to move the product into the aqueous layer, then re-extract after neutralization. check_polarity->polar_purification Yes

Caption: Troubleshooting logic for product purification challenges.

Possible Solutions in Detail:

  • Managing Azeotropes:

    • Water Removal: If water is present, an aqueous wash followed by drying with an agent like anhydrous magnesium sulfate (B86663) or sodium sulfate is effective. For larger scales, azeotropic distillation is preferred.[9]

    • Isopropanol Removal: The isopropyl acetate/isopropanol azeotrope is difficult to break by simple distillation.[9] Consider a thorough aqueous wash to remove the more water-soluble isopropanol.

  • Purifying Polar Compounds:

    • Chromatography: If your compound is polar, it may not behave well in normal-phase silica (B1680970) gel chromatography with isopropyl acetate in the eluent. Consider switching to a different solvent system for chromatography or using reverse-phase HPLC.[15]

    • Acid-Base Extraction: If your product has acidic or basic functionality, you can often purify it by performing an acid-base extraction. For example, a basic product can be extracted into an acidic aqueous layer, leaving neutral impurities in the isopropyl acetate. The aqueous layer can then be basified and the product re-extracted with fresh solvent.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol using isopropyl acetate as the solvent and an acid catalyst.

Reaction Scheme: Fischer Esterification

FischerEsterification cluster_cat H⁺ Catalyst Isopropyl Acetate (Solvent) RCOOH R-COOH plus1 + RCOOH->plus1 ROH R'-OH plus1->ROH arrow ROH->arrow RCOOR R-COOR' arrow->RCOOR plus2 + RCOOR->plus2 H2O H₂O plus2->H2O

Caption: General reaction scheme for Fischer Esterification.

Methodology:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark trap is recommended if water is a byproduct), add the carboxylic acid (1.0 eq.).[2]

    • Add isopropyl acetate as the solvent (5-10 volumes relative to the limiting reagent).

    • Add the alcohol (1.0-1.5 eq.). Using an excess of the less expensive reagent can improve yield.[12]

    • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-5 mol%).[2]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC. If using a Dean-Stark trap, monitor the collection of water.

    • Continue refluxing until the starting material is consumed or the reaction no longer progresses.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with additional isopropyl acetate if necessary.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution can cause pressure buildup.[2]

    • Wash with water, followed by a wash with saturated brine to reduce the amount of dissolved water in the organic layer.[14]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Workup Procedure for Reactions in DMF using Isopropyl Acetate Extraction

Isopropyl acetate is an excellent alternative to ethyl acetate for extracting products from reactions run in high-boiling polar aprotic solvents like DMF, due to its lower miscibility with water.[7]

Experimental Workflow: DMF Workup

DMF_Workup start Reaction mixture in DMF dilute Dilute with a large volume of water or 5% LiCl solution start->dilute extract Extract with Isopropyl Acetate (repeat 2-3 times) dilute->extract combine_organic Combine organic layers extract->combine_organic wash Wash with water and/or brine (repeat multiple times) combine_organic->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Filter and concentrate under reduced pressure dry->concentrate product Crude Product concentrate->product

Caption: Workflow for DMF removal using isopropyl acetate extraction.

Methodology:

  • Quenching and Dilution:

    • Cool the reaction mixture to room temperature.

    • Pour the DMF solution into a separatory funnel containing a large volume of water (typically 5-10 times the volume of DMF). Alternatively, a 5% aqueous lithium chloride (LiCl) solution can be used to improve the partitioning of DMF into the aqueous phase.[7]

  • Extraction:

    • Add a portion of isopropyl acetate to the separatory funnel, shake vigorously, and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh isopropyl acetate two to three more times to ensure complete recovery of the product.

  • Washing and Drying:

    • Combine all the organic extracts.

    • Wash the combined organic layer multiple times with water to remove any remaining DMF. Follow with a final wash with saturated brine to facilitate drying.

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the isopropyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

By following these guidelines and troubleshooting steps, researchers can more effectively utilize isopropyl acetate as a solvent to optimize their reaction conditions and improve overall experimental outcomes.

References

troubleshooting poor phase separation in isopropyl acetate extractions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during liquid-liquid extractions using isopropyl acetate (B1210297), with a focus on resolving poor phase separation. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor phase separation in an isopropyl acetate extraction?

Poor phase separation is a common issue in liquid-liquid extractions and can manifest in several ways. The most frequent cause is the formation of an emulsion, which is a stable or semi-stable mixture of the two immiscible liquids.[1][2] Other causes include high mutual solubility of the two phases, the presence of particulates or precipitates that obscure the interface, and high concentrations of certain co-solvents like DMF.[1][3][4][5]

Q2: What is an emulsion and why does it form?

An emulsion is a dispersion of fine droplets of one liquid within another, with which it is immiscible.[6] In isopropyl acetate extractions, this often appears as a cloudy or milky layer between the organic and aqueous phases. Emulsions are typically caused by surfactant-like molecules, such as phospholipids, fatty acids, or proteins, which possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties.[1] These molecules reduce the interfacial tension between the two liquids, stabilizing the mixture. Vigorous shaking is a common trigger for emulsion formation as it increases the surface area between the two phases and disperses the liquids into fine droplets.[1][6]

Q3: I have a persistent emulsion. What is the first thing I should try?

The simplest first step is patience. Often, allowing the separatory funnel to stand undisturbed for a period, ranging from thirty minutes to a few hours, can be sufficient for the emulsion to break on its own.[3][4] If time is a critical factor or if the emulsion is particularly stable, more active methods will be necessary.

Q4: How does adding salt or brine help break an emulsion?

This technique, known as "salting out," is one of the most effective methods.[6] Adding a saturated solution of sodium chloride (brine) or solid NaCl to the mixture increases the ionic strength of the aqueous layer.[1][6] This makes the aqueous phase significantly more polar, which in turn decreases the solubility of the organic solvent (isopropyl acetate) and any surfactant-like organic molecules within the aqueous phase.[7] This forces a sharper separation between the two phases and disrupts the emulsion.[1][4][6][8]

Q5: Can I use centrifugation to resolve poor phase separation?

Yes, centrifugation is a highly effective mechanical method for breaking emulsions.[6][9] The applied centrifugal force accelerates the coalescence of the dispersed droplets, leading to the formation of distinct layers.[1][6] This method is particularly useful for smaller-volume extractions where centrifuge tubes can be used.[6]

Q6: My interface is obscured by a dark color or solid precipitate. How can I see the layers?

If the layers are difficult to distinguish due to a dark color, shining a bright light through the side of the separatory funnel can help illuminate the interface.[10] In some cases, adding a small amount of activated charcoal, which may float at the interface, can provide a visual marker.[10] If a gooey or solid precipitate is obscuring the boundary, one approach is to wash the mixture with additional water to dissolve any water-soluble solids, then drain the organic layer and treat it with a drying agent to absorb the remaining precipitate.[4] For extractions with ethyl acetate or ether, adding ice, which will float at the interface, can also help visualization.[4]

Q7: How can I prevent emulsions from forming in the first place?

Prevention is often easier than treatment.[1] Instead of vigorous shaking, gently invert the separatory funnel or swirl the mixture.[1][3] This reduces the amount of mechanical energy put into the system, making emulsion formation less likely while still allowing for sufficient interfacial contact for the extraction to occur. For samples known to be problematic, consider using Supported Liquid Extraction (SLE), where the aqueous sample is adsorbed onto a solid support (like diatomaceous earth) before the organic solvent is passed through, which completely avoids the formation of emulsions.[1]

Troubleshooting Techniques: A Comparative Overview

The following table summarizes common methods to address poor phase separation.

TechniqueMethodologyBest Application
Patience Allow the separatory funnel to stand undisturbed.Mild emulsions; when time is not a constraint.
Salting Out Add saturated NaCl solution (brine) or solid NaCl and mix gently.[1][6]The most common and effective method for stable emulsions.
Centrifugation Spin the mixture in a centrifuge.[6]Strong emulsions, particularly for small to moderate volumes.[6][9]
Filtration Pass the entire mixture through a plug of glass wool or Celite in a funnel.[1][4]To break up the emulsion layer or remove fine particulates at the interface.
Temperature Change Gently warm the separatory funnel in a warm water bath.[2][3]When slight changes in solubility or viscosity may aid separation.
Solvent Addition Add a small amount of additional isopropyl acetate or a less dense, non-polar solvent like hexane (B92381) or pentane.[4][8][11]To alter the density and polarity of the organic phase, helping to break the emulsion.
Gentle Agitation Gently swirl the mixture or stir the interface with a glass rod.To encourage the coalescence of dispersed droplets in a mild emulsion.

Key Experimental Protocols

Protocol 1: Breaking an Emulsion by Salting Out
  • Preparation : Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This is your brine solution.

  • Addition : Carefully open the separatory funnel and add the brine solution. A volume equivalent to 10-20% of the aqueous layer is a good starting point. Alternatively, add solid NaCl until saturation is reached.

  • Mixing : Re-stopper the funnel and gently invert it 2-3 times to mix the salt into the aqueous layer. Do not shake vigorously, as this may reform the emulsion.[1]

  • Separation : Place the funnel back on the ring stand and allow the layers to settle. The increased ionic strength of the aqueous phase should cause the emulsion to break, resulting in a clearer interface.[7]

  • Drainage : Once a clear separation is observed, drain the lower (aqueous) layer, followed by the organic layer into separate flasks.

Protocol 2: Breaking an Emulsion by Centrifugation
  • Transfer : Carefully transfer the entire contents of the extraction (both phases and the emulsion) into appropriately sized and balanced centrifuge tubes. Ensure the tubes are suitable for use with organic solvents.

  • Balancing : Place the tubes in the centrifuge rotor, ensuring they are properly balanced to prevent vibration and damage to the equipment.

  • Centrifugation : Spin the samples at a moderate speed (e.g., 2000-4000 x g) for 5-15 minutes. Higher speeds or longer times may be necessary for very stable emulsions.

  • Recovery : Carefully remove the tubes from the centrifuge. You should observe two distinct liquid layers.

  • Separation : Use a Pasteur pipette to carefully remove the bottom layer, followed by the top layer, transferring them to separate, labeled flasks.[8]

Visual Guides

Caption: Mechanism of emulsion formation during liquid-liquid extraction.

TroubleshootingWorkflow Start Poor Phase Separation Observed Wait 1. Let stand for 30 min Start->Wait Check1 Is separation clear? Wait->Check1 Salt 2. Add Brine ('Salt Out') & Mix Gently Check1->Salt No End_Success Problem Resolved: Proceed with Extraction Check1->End_Success Yes Check2 Is separation clear? Salt->Check2 Filter 3. Filter through Glass Wool / Celite Check2->Filter No Check2->End_Success Yes Check3 Is separation clear? Filter->Check3 Centrifuge 4. Centrifuge (if volume allows) Check3->Centrifuge No Check3->End_Success Yes Check4 Is separation clear? Centrifuge->Check4 Solvent 5. Consider adding more solvent or a co-solvent Check4->Solvent No Check4->End_Success Yes End_Consult Consult Senior Colleague or Technical Support Solvent->End_Consult

Caption: Step-by-step workflow for troubleshooting poor phase separation.

References

Technical Support Center: Isopropyl Acetate-Water Azeotrope Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for established methods of breaking the isopropyl acetate-water azeotrope.

Frequently Asked Questions (General)

Q1: What is an azeotrope and why is it a problem for separating isopropyl acetate (B1210297) and water?

A1: An azeotrope is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation.[1] This means that the vapor produced has the same composition as the liquid, making separation by conventional distillation impossible because no further enrichment can occur.[1] Isopropyl acetate and water form a minimum-boiling azeotrope, which will always be the initial product distilled off, preventing the isolation of pure components.[2]

Q2: What are the primary methods for breaking the isopropyl acetate-water azeotrope?

A2: The most common and effective methods include:

  • Extractive Distillation: Involves adding a high-boiling solvent to alter the relative volatility of the mixture's components.[3]

  • Pressure-Swing Distillation: Utilizes two distillation columns at different pressures to shift the azeotropic composition.[4][5]

  • Heterogeneous Azeotropic Distillation: Introduces an entrainer that forms a new, multi-phase azeotrope that can be separated after condensation.[6]

  • Pervaporation (Membrane Separation): Uses a selective membrane to allow one component (typically water) to pass through, thus breaking the azeotrope.[7]

Method 1: Extractive Distillation

Extractive distillation is a widely used technique where a carefully selected high-boiling point solvent is added to an azeotropic mixture to make the separation of the original components easier.[8]

FAQs: Extractive Distillation

Q1: How does adding a solvent help separate the azeotrope?

A1: The added solvent, also known as an entrainer, interacts differently with each component of the azeotrope. This alters their activity coefficients and, consequently, their relative volatility. The goal is to increase the volatility difference enough that a standard distillation process can then separate them.[9]

Q2: What are the key properties of a good solvent for this process?

A2: An ideal solvent should have a high boiling point, be miscible with the components, and not form a new azeotrope.[3] It must also be easily separable from the component it exits the column with, typically in the bottoms product.[2]

Q3: What is the difference between extractive and azeotropic distillation?

A3: In extractive distillation, a high-boiling, non-volatile solvent is used, and it exits with the bottoms product.[8][9] In azeotropic distillation, a low-boiling entrainer is added to form a new, lower-boiling azeotrope that exits as the distillate.[8][9]

Troubleshooting Guide: Extractive Distillation

Q: My separation is inefficient, and the overhead product is not pure isopropyl acetate. What could be the cause?

A: This issue can stem from several factors:

  • Incorrect Solvent Choice: The selected solvent may not be effective at altering the relative volatility. The solvent's selectivity is crucial.

  • Insufficient Solvent-to-Feed Ratio: The amount of solvent being fed to the column may be too low. Extractive distillation typically requires a solvent-to-feed ratio of 1:1 to 2:1 on each plate.[10]

  • Improper Feed Plate Location: The azeotropic mixture and the solvent should be introduced at optimal locations in the column. The solvent is typically introduced near the top of the column.[2][10]

  • Column Inefficiency: The number of theoretical plates in your column may be insufficient for the required separation.

Q: I am having difficulty recovering the solvent from the bottoms product.

A: This is a common challenge. Ensure that there is a significant boiling point difference between your solvent and the component it is mixed with (water or isopropanol (B130326), if present). If the boiling points are too close, a second distillation column (solvent recovery column) with a sufficient number of stages will be required for efficient recovery.[2]

Experimental Protocol: Extractive Distillation
  • Solvent Selection: Choose an appropriate high-boiling point solvent (see Table 1).

  • Column Setup: Assemble a multiplate rectification column with a reboiler, condenser, and separate feed inlets for the azeotropic mixture and the extractive solvent.

  • Feed Introduction: Introduce the isopropyl acetate-water azeotrope at an appropriate feed stage in the middle of the column.

  • Solvent Introduction: Introduce the pre-heated solvent near the top of the column, several plates above the azeotrope feed.

  • Operation: Heat the reboiler to initiate boiling. Operate the column under total reflux until the temperature profile stabilizes.

  • Distillate Collection: Begin collecting the overhead product, which will be enriched in isopropyl acetate. The isopropyl acetate may come off as its binary azeotrope with water, which can form two liquid layers upon condensation, allowing for further separation by decantation.[2][10]

  • Bottoms Collection: The solvent and water (and/or isopropanol if present) are continuously removed from the bottom of the column.

  • Solvent Recovery: Process the bottoms stream in a separate distillation column to recover the solvent for recycling.

Quantitative Data: Extractive Distillation Solvents
Solvent SystemRelative Volatility Achieved (Isopropyl Acetate to Isopropanol)Reference
N-methylpyrrolidone & Triethanolamine (1:1 ratio)1.99[10]
1,3-Butanediol & Dimethylsulfoxide (DMSO)2.51[2]
Diethanolamine3.4[10]

Note: Data often references the ternary azeotrope involving isopropanol, as this is common in industrial production via esterification.[2][10]

Workflow Diagram: Extractive Distillation

G Workflow for Extractive Distillation feed Azeotrope Feed (iPrOAc-Water) dist_col Extractive Distillation Column feed->dist_col solvent_feed Solvent Feed (High-Boiling) solvent_feed->dist_col condenser Condenser dist_col->condenser Reflux reboiler Reboiler dist_col->reboiler condenser->dist_col decanter Decanter (if applicable) condenser->decanter Distillate product Pure Isopropyl Acetate (Organic Phase) decanter->product water_phase Water Phase (Recycle) decanter->water_phase reboiler->dist_col bottoms Bottoms Product (Solvent + Water) reboiler->bottoms solvent_recovery Solvent Recovery Column rec_solvent Recovered Solvent solvent_recovery->rec_solvent bottoms->solvent_recovery rec_solvent->solvent_feed Recycle

Caption: Workflow for breaking azeotropes using extractive distillation.

Method 2: Pressure-Swing Distillation (PSD)

PSD is an effective method for separating pressure-sensitive azeotropes without introducing a third component.[5] It employs two columns operating at different pressures to exploit the shift in the azeotrope's composition.[4]

FAQs: Pressure-Swing Distillation

Q1: Why does changing the pressure affect the azeotrope?

A1: The composition of an azeotrope is often dependent on pressure.[4] By changing the system pressure, you can shift the azeotropic point, allowing for a separation that is not possible at a single pressure.[11] A feed that is azeotropic at one pressure will not be azeotropic at a different pressure.

Q2: When is PSD a suitable method?

A2: PSD is a good candidate if the azeotropic composition changes significantly with pressure—ideally by at least 5-10% over a moderate pressure range (e.g., up to 10 atm).[4] It is advantageous when finding a suitable entrainer for extractive or azeotropic distillation is difficult or undesirable.

Troubleshooting Guide: Pressure-Swing Distillation

Q: The recycle streams between my two columns are very large, leading to high energy costs.

A: This is a primary drawback of PSD, especially if the azeotropic composition is not very sensitive to pressure.[4]

  • Optimize Pressures: Ensure the pressure difference between the two columns is optimized. A larger pressure swing can reduce the size of the recycle streams but may increase equipment costs.

  • Heat Integration: Investigate heat integration, where the condenser of the high-pressure column is used to provide heat to the reboiler of the low-pressure column. This can significantly reduce overall energy consumption.[12][13]

Q: I am unable to achieve high-purity products from either column.

A:

  • Insufficient Stages: Your columns may not have enough theoretical stages to perform the separation.

  • Incorrect Feed Points: The feed to each column (both the fresh feed and the recycled stream) must be at the correct location. The distillate from the low-pressure column is fed to the high-pressure column, and vice versa for the bottoms.[5]

  • Pressure Control: Poor control of the operating pressures in the columns will lead to inconsistent azeotropic compositions and inefficient separation.

Experimental Protocol: Pressure-Swing Distillation
  • VLE Data Acquisition: Obtain vapor-liquid equilibrium (VLE) data for the isopropyl acetate-water system at various pressures to confirm a significant shift in the azeotropic composition.

  • Column Setup: Configure two distillation columns. One will operate at a low pressure (LP) and the other at a high pressure (HP).

  • Operation of LP Column: Feed the fresh azeotropic mixture to the LP column.

  • Distillate from LP Column: The distillate from the LP column will have a composition near the azeotrope at that pressure. This stream is then fed to the HP column.

  • Bottoms from LP Column: Pure isopropyl acetate is removed as the bottoms product from the LP column.

  • Operation of HP Column: The HP column separates the feed from the LP column.

  • Distillate from HP Column: The distillate from the HP column, with a composition near the azeotrope at high pressure, is recycled back to the LP column.[5]

  • Bottoms from HP Column: Pure water is removed as the bottoms product from the HP column.

Quantitative Data: Pressure-Swing Distillation
SystemOperating Pressure (Column 1)Operating Pressure (Column 2)Key RequirementReference
General Azeotropic MixtureLow Pressure (e.g., atmospheric)High Pressure (e.g., 6-10 atm)Azeotropic composition must shift by at least 5% with pressure change.[4]

Workflow Diagram: Pressure-Swing Distillation

G Workflow for Pressure-Swing Distillation feed Fresh Feed (iPrOAc-Water Azeotrope) lp_col Low-Pressure Column feed->lp_col lp_dist LP Distillate (Near Azeotrope) lp_col->lp_dist Overhead prod_a Pure Isopropyl Acetate lp_col->prod_a Bottoms hp_col High-Pressure Column hp_dist HP Distillate (Near Azeotrope) hp_col->hp_dist Overhead prod_b Pure Water hp_col->prod_b Bottoms lp_dist->hp_col Feed to HP Column hp_dist->lp_col Recycle

Caption: Workflow for a typical pressure-swing distillation setup.

Method 3: Pervaporation (Membrane Separation)

Pervaporation is a membrane-based process used for separating liquid mixtures, particularly azeotropes. It relies on the selective permeation of one component through a dense membrane.[7]

FAQs: Pervaporation

Q1: How does the pervaporation membrane separate water from isopropyl acetate?

A1: The separation occurs via a "solution-diffusion" mechanism. In the case of dehydrating isopropyl acetate, a hydrophilic membrane is used. Water molecules preferentially dissolve into the membrane material and then diffuse across it due to a concentration gradient, which is maintained by applying a vacuum or sweep gas on the permeate side.[7]

Q2: What are the main advantages of pervaporation over distillation?

A2: Pervaporation is not limited by vapor-liquid equilibrium and can be more energy-efficient, especially for breaking azeotropes or removing small amounts of water from organics.[14] It also operates at lower temperatures, which is beneficial for heat-sensitive compounds.[14]

Troubleshooting Guide: Pervaporation

Q: The water removal rate (flux) is too low.

A:

  • Operating Temperature: Increasing the feed temperature generally increases flux because it enhances the mobility of molecules within the membrane.[15] However, this can sometimes decrease selectivity.

  • Membrane Thickness: Flux is inversely proportional to membrane thickness. Using a thinner selective layer can improve the rate.[15]

  • Vacuum Level: Ensure a high vacuum is maintained on the permeate side. A poor vacuum reduces the driving force for diffusion.

Q: The membrane selectivity is poor, and isopropyl acetate is lost in the permeate.

A:

  • Membrane Material: The choice of membrane is critical. For dehydration, a highly hydrophilic material like poly(vinyl alcohol) (PVA) is required.[16]

  • Operating Temperature: High temperatures can cause the membrane to swell, increasing free volume and allowing larger organic molecules to pass through, thus reducing selectivity.[15]

  • Feed Composition: High concentrations of water can sometimes lead to swelling and a decrease in the separation factor.

Experimental Protocol: Pervaporation
  • Membrane Selection: Select a suitable hydrophilic membrane (e.g., PVA-based composite membrane).

  • Module Setup: Install the membrane in a pervaporation module.

  • System Assembly: Connect the module to a feed tank, a circulation pump, a heating system to control the feed temperature, and a vacuum pump for the permeate side. Include cold traps (e.g., liquid nitrogen) to collect the permeate.

  • Operation: Heat the azeotropic feed mixture to the desired operating temperature and circulate it across the membrane surface.

  • Permeate Collection: Apply a high vacuum to the permeate side of the membrane. The water vapor that passes through is condensed and collected in the cold trap.

  • Retentate: The retentate (the stream that does not pass through the membrane) becomes depleted of water and enriched in isopropyl acetate.

  • Analysis: Analyze the compositions of the feed, permeate, and retentate over time to determine flux and selectivity.

Quantitative Data: Pervaporation Performance
Membrane MaterialFeed SystemSeparation FactorKey FindingReference
PVA/NaY ZeoliteIsopropyl Alcohol/WaterUp to 2483Demonstrates high selectivity of modified PVA membranes for water.[16]
Polymeric Membranes (General)Organic/WaterHigh water/solvent diffusion selectivity is favored due to the small size of water molecules.Diffusion selectivity is a key advantage for dehydration applications.[7]

Workflow Diagram: Pervaporation

G Workflow for Pervaporation feed Azeotrope Feed (Heated) membrane Pervaporation Membrane Module feed->membrane cold_trap Cold Trap membrane->cold_trap Permeating Vapor retentate Retentate (Pure Isopropyl Acetate) membrane->retentate Non-permeating vacuum Vacuum Pump cold_trap->vacuum permeate Permeate (Pure Water) cold_trap->permeate

Caption: A typical lab-scale setup for a pervaporation experiment.

References

managing the degradation of isopropyl acetate during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl acetate (B1210297). Proper management of this solvent is critical to ensure experimental reproducibility, product quality, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for isopropyl acetate?

A1: Isopropyl acetate primarily degrades through two pathways:

  • Hydrolysis: In the presence of water or moisture, isopropyl acetate can hydrolyze to form isopropanol (B130326) and acetic acid. This reaction can be catalyzed by both acids and bases.

  • Peroxide Formation: Like many ethers and other solvents, isopropyl acetate can form explosive peroxides over time when exposed to air and light. This process is autocatalytic and poses a significant safety hazard.

Q2: What factors accelerate the degradation of isopropyl acetate?

A2: Several factors can accelerate degradation:

  • Presence of Water/Moisture: Promotes hydrolysis.

  • Exposure to Air (Oxygen): Essential for peroxide formation.

  • Exposure to Light: Can initiate and accelerate peroxide formation.

  • Elevated Temperatures: Increases the rate of both hydrolysis and peroxide formation.

  • Presence of Acids or Bases: Catalyzes the hydrolysis reaction.

  • Contact with Certain Metals: Contact with steel in the presence of air can cause slow decomposition.

  • Improper Storage: Storing in unlined carbon steel vessels can lead to discoloration.

Q3: How should I properly store isopropyl acetate to minimize degradation?

A3: To minimize degradation, store isopropyl acetate in a cool, dry, dark, and well-ventilated area. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen), to prevent exposure to air and moisture. Store away from heat, sparks, open flames, and strong oxidizing agents.

Q4: How can I detect the presence of degradation products in my isopropyl acetate?

A4:

  • Acetic Acid: An increase in the acidity of the solvent, which can be checked with a pH indicator or by titration, suggests hydrolysis.

  • Peroxides: Peroxide test strips are commercially available and provide a quick and easy way to detect the presence of peroxides. A more sensitive qualitative test involves the use of potassium iodide solution, which turns yellow or brown in the presence of peroxides.

Q5: What are the signs of significant peroxide formation?

A5: Visual inspection can reveal signs of peroxide formation. Look for the formation of crystals, especially around the cap and within the liquid, or a cloudy appearance. If crystals are observed, do not move the container and contact your institution's environmental health and safety office immediately, as these crystals can be shock-sensitive and explosive.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly acidic pH of a reaction mixture. Hydrolysis of isopropyl acetate to acetic acid.1. Test the isopropyl acetate for acidity before use. 2. Use fresh, anhydrous isopropyl acetate. 3. Store isopropyl acetate under an inert atmosphere and with a desiccant if necessary.
Inconsistent reaction yields or product purity. Degradation of isopropyl acetate leading to the presence of water, isopropanol, or acetic acid, which may interfere with the reaction.1. Verify the purity of the isopropyl acetate using Gas Chromatography (GC). 2. Purify the isopropyl acetate by distillation if necessary, after ensuring the absence of peroxides.
Positive peroxide test. Exposure of isopropyl acetate to air and light.1. If peroxide levels are low (consult your safety guidelines), the solvent can be treated to remove peroxides. 2. For high levels of peroxides or if crystals are visible, do not handle the container and contact your environmental health and safety office for disposal.
Cloudiness or crystal formation in the solvent. Significant peroxide formation.DO NOT MOVE OR OPEN THE CONTAINER. This indicates a potentially explosive situation. Immediately contact your institution's environmental health and safety office.

Quantitative Data on Isopropyl Acetate Stability

Parameter Value Conditions Significance
Water Solubility in Isopropyl Acetate 1.8 wt%20°CIndicates the potential for water to be present, which can lead to hydrolysis.
Isopropyl Acetate Solubility in Water 2.9 wt%20°CRelevant for aqueous workups and understanding potential losses.
Recommended Shelf Life At least 12 monthsProper storage and handlingBeyond this period, testing for degradation products is recommended.

Experimental Protocols

Protocol 1: Detection of Peroxides (Qualitative)

Objective: To qualitatively determine the presence of peroxides in isopropyl acetate.

Materials:

  • Isopropyl acetate sample

  • Test tube

  • Glacial acetic acid

  • Potassium iodide (KI), 5% solution or crystals

Procedure:

  • In a clean test tube, mix 1-3 mL of the isopropyl acetate to be tested with an equal volume of glacial acetic acid.

  • Add a few drops of a 5% potassium iodide solution or a few crystals of potassium iodide.

  • Shake the mixture.

  • Observation: The appearance of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.

Protocol 2: Quantification of Isopropyl Acetate and its Degradation Products by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the concentration of isopropyl acetate, isopropanol, and acetic acid in a sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax), is suitable for separating these components.

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution containing known concentrations of high-purity isopropyl acetate, isopropanol, and acetic acid in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Create a series of calibration standards by diluting the stock solution to different concentrations covering the expected range in the samples.

  • Sample Preparation:

    • Dilute the isopropyl acetate sample to be analyzed with the same solvent used for the standards to fall within the calibration range.

  • Analysis:

    • Inject the calibration standards into the GC-FID system to generate a calibration curve for each compound.

    • Inject the prepared sample.

  • Quantification:

    • Identify the peaks corresponding to isopropyl acetate, isopropanol, and acetic acid based on their retention times from the standard injections.

    • Determine the concentration of each component in the sample by comparing its peak area to the calibration curve.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_peroxidation Peroxide Formation IPA Isopropyl Acetate Isopropanol Isopropanol IPA->Isopropanol Hydrolysis AceticAcid Acetic Acid IPA->AceticAcid Hydrolysis Peroxides Explosive Peroxides IPA->Peroxides Auto-oxidation H2O Water / Moisture AcidBase Acid/Base Catalyst Air Air (Oxygen) LightHeat Light / Heat

Caption: Degradation pathways of isopropyl acetate.

TroubleshootingWorkflow start Start: Observe Issue with Isopropyl Acetate check_acidity Is the solvent or reaction mixture acidic? start->check_acidity check_purity Are reaction outcomes inconsistent? check_acidity->check_purity No hydrolysis Potential Hydrolysis (Acetic Acid formation) check_acidity->hydrolysis Yes check_peroxides Is there a concern about peroxide formation? check_purity->check_peroxides No impurity Potential Impurities (Water, Isopropanol, Acetic Acid) check_purity->impurity Yes peroxide_formation Potential Peroxide Formation check_peroxides->peroxide_formation Yes use_fresh Action: Use fresh, anhydrous solvent hydrolysis->use_fresh run_gc Action: Analyze by GC-FID impurity->run_gc test_peroxides Action: Test with peroxide strips peroxide_formation->test_peroxides crystals Are crystals visible? test_peroxides->crystals contact_ehs STOP! Contact EHS Immediately crystals->contact_ehs Yes low_peroxides Action: Consider peroxide removal or disposal crystals->low_peroxides No

Caption: Troubleshooting workflow for isopropyl acetate degradation issues.

improving the yield of esterification for isopropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropyl acetate (B1210297) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the esterification process for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of isopropyl acetate synthesis?

Isopropyl acetate is synthesized through the Fischer esterification of acetic acid and isopropanol (B130326) in the presence of an acid catalyst. The reaction is reversible, meaning it reaches an equilibrium that can limit the final product yield.[1][2][3] The reaction equation is:

CH₃COOH (Acetic Acid) + (CH₃)₂CHOH (Isopropanol) ⇌ CH₃COOCH(CH₃)₂ (Isopropyl Acetate) + H₂O (Water)

To maximize the yield, the equilibrium must be shifted towards the product side.

Q2: My reaction yield is consistently low. What are the common causes?

Low yields in isopropyl acetate synthesis can stem from several factors:

  • Equilibrium Limitation: The inherent reversibility of the Fischer esterification is a primary cause of incomplete conversion.[1][2]

  • Presence of Water: Water is a product of the reaction; its presence in the reaction mixture (either from reactants or formed during the reaction) can shift the equilibrium back towards the reactants, reducing the yield.[2]

  • Suboptimal Molar Ratio of Reactants: An inappropriate ratio of acetic acid to isopropanol can limit the conversion of the limiting reactant.[4][5]

  • Incorrect Catalyst Concentration: Both too little and too much catalyst can negatively impact the reaction rate and final yield.[6][7][8][9]

  • Inappropriate Reaction Temperature: The reaction rate is temperature-dependent, but excessively high temperatures can lead to side reactions or decomposition of products.[5][10][11]

  • Formation of Azeotropes: Isopropyl acetate forms a minimum boiling azeotrope with water and isopropanol, which can complicate purification and lead to product loss.[12][13]

  • Side Reactions: Although generally clean, side reactions such as the dehydration of isopropanol to propene can occur, especially at high temperatures with strong acid catalysts.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during isopropyl acetate synthesis.

Problem 1: Low Conversion of Reactants

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by GC) shows a large percentage of unreacted acetic acid and/or isopropanol.

  • The isolated yield of isopropyl acetate is significantly lower than the theoretical maximum.

Possible Causes and Solutions:

CauseRecommended Action
Equilibrium Limitation Shift the equilibrium towards the products by either using an excess of one reactant (usually the less expensive one, isopropanol) or by removing water as it is formed.[2] Techniques for water removal include azeotropic distillation with a Dean-Stark apparatus or the use of molecular sieves.
Insufficient Catalyst The concentration of the acid catalyst is crucial. An insufficient amount will result in a slow reaction that does not reach equilibrium in a reasonable time.[1] Increase the catalyst loading incrementally. For sulfuric acid, a common starting point is 1-2% (w/w) of the total reactants.[6]
Inadequate Reaction Time The reaction may not have had enough time to reach equilibrium. Monitor the reaction progress over time using techniques like titration of acetic acid or GC analysis. Continue the reaction until no further change in composition is observed.
Low Reaction Temperature Esterification is an endothermic process, and the reaction rate increases with temperature.[5] Ensure the reaction mixture is maintained at the optimal temperature, typically near the boiling point of the solvent or reactants under reflux.
Problem 2: Difficulty in Product Purification

Symptoms:

  • The distilled product is a mixture of isopropyl acetate, isopropanol, and water.

  • Achieving high purity (>99%) isopropyl acetate is challenging.

Possible Causes and Solutions:

CauseRecommended Action
Azeotrope Formation Isopropyl acetate forms azeotropes with water and isopropanol, making simple distillation ineffective for complete separation.[12][13] Consider using reactive distillation, where the reaction and separation occur in the same unit, to continuously remove the product and drive the reaction to completion.[12][13] Alternatively, extractive distillation with a suitable solvent can be employed to break the azeotrope.[12]
Inefficient Work-up The work-up procedure is critical for removing unreacted acid, catalyst, and water. A thorough wash with a saturated sodium bicarbonate solution is necessary to neutralize the acid catalyst and any remaining acetic acid. Follow this with a brine wash to remove the bulk of the water before drying with an anhydrous salt (e.g., magnesium sulfate, sodium sulfate).

Experimental Protocols

High-Yield Synthesis of Isopropyl Acetate via Fischer Esterification

This protocol is a standard laboratory procedure for synthesizing isopropyl acetate with an emphasis on achieving a high yield.

Materials:

  • Acetic Acid (glacial)

  • Isopropanol

  • Sulfuric Acid (concentrated, 98%)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isopropanol and acetic acid. A molar ratio of 1.5:1 to 2.5:1 (isopropanol:acetic acid) is recommended to shift the equilibrium towards the product.[4]

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while stirring. The typical catalyst loading is 1-2% of the total weight of the reactants.[6]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained around 80-90 °C.[14] Allow the reaction to reflux for at least 2-3 hours. The progress can be monitored by GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of the isopropanol and some acid).

      • Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and any unreacted acetic acid). Be cautious of CO₂ evolution.

      • Brine (to remove dissolved water).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the isopropyl acetate by simple distillation. Collect the fraction boiling at approximately 88-89 °C.[15]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Isopropanol Conversion

Acetic Acid : Isopropanol Molar RatioConversion of Isopropanol (%)
1 : 165.1
1 : 1.575.8
1 : 284.3
1 : 2.589.5

Data adapted from a study on esterification kinetics.[4]

Table 2: Effect of Catalyst Loading on Isopropanol Conversion

Catalyst Loading (wt % of total reactants)Conversion of Isopropanol (%) after 180 min
545.4
1063.2
1572.8
2079.5
2582.2

Data adapted from a study on esterification kinetics with an ion exchange resin catalyst.[4][5]

Table 3: Effect of Reaction Temperature on Reaction Rate

Temperature (°C)Initial Reaction Rate (relative)
601.0
701.8
803.1

Qualitative representation based on the general principle that reaction rate increases with temperature.[5]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Acetic Acid and Isopropanol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor Reaction Progress (e.g., GC, Titration) Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Wash Wash with NaHCO₃ and Brine Cool->Wash Dry Dry with Anhydrous Salt Wash->Dry Purify Purify by Distillation Dry->Purify Product High-Purity Isopropyl Acetate Purify->Product Troubleshooting_Yield Start Low Isopropyl Acetate Yield Check_Conversion Is Reactant Conversion Low? Start->Check_Conversion Check_Purification Difficulty in Purification? Check_Conversion->Check_Purification No Increase_Reactant Increase Excess of Isopropanol or Remove Water Check_Conversion->Increase_Reactant Yes Reactive_Distillation Consider Reactive or Extractive Distillation Check_Purification->Reactive_Distillation Yes Increase_Catalyst Optimize Catalyst Concentration Increase_Reactant->Increase_Catalyst Increase_Time_Temp Increase Reaction Time or Temperature Increase_Catalyst->Increase_Time_Temp Improve_Workup Improve Washing and Drying Steps Reactive_Distillation->Improve_Workup

References

challenges in removing isopropyl acetate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of isopropyl acetate (B1210297) (IPAc) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What makes isopropyl acetate challenging to remove from a reaction mixture?

Isopropyl acetate's removal can be complicated by several factors:

  • Azeotrope Formation: It forms minimum-boiling azeotropes with water, isopropanol (B130326), and a ternary azeotrope with both.[1][2] This means that simple distillation will remove the azeotrope at a constant temperature and composition, making it impossible to separate the pure components completely.[1] The lowest boiling point in a system containing isopropyl acetate, isopropanol, and water is the ternary azeotrope, which will distill first.[1][2]

  • Boiling Point: With a boiling point of approximately 89°C, it can be difficult to remove from high-boiling products without thermal degradation of the target compound.[3]

  • Water Solubility: Isopropyl acetate has slight, but significant, solubility in water (around 3-4 g/100 mL).[3] This can lead to product loss or the formation of emulsions during aqueous workups.

Q2: What are the key physical properties of isopropyl acetate I should be aware of?

Understanding the physical properties of isopropyl acetate is crucial for planning its removal. Key data is summarized below.

Table 1: Physical Properties of Isopropyl Acetate

Property Value Source(s)
Molecular Weight 102.13 g/mol [4][5]
Boiling Point 89°C (at 1 atm) [3]
Density 0.872 g/mL at 25°C
Solubility in Water ~3.0 g/100 mL at 20°C [3]
Water Solubility in IPAc ~1.8 wt% at 20°C [3]
Vapor Pressure 47 mmHg at 20°C

| Flash Point | 5°C (closed cup) | |

Q3: What are the specific azeotropes that isopropyl acetate forms?

The formation of azeotropes is a primary challenge. The table below details the binary and ternary azeotropes isopropyl acetate commonly forms, particularly in esterification reactions.

Table 2: Azeotropic Data for Isopropyl Acetate

Components Composition (wt %) Boiling Point (°C) Source(s)
Isopropyl Acetate / Water 88.9% / 11.1% 75.9 [1]
Isopropyl Acetate / Isopropanol 47.4% / 52.6% 80.1 [1]

| Isopropyl Acetate / Isopropanol / Water | 76% / 13% / 11% | 75.5 |[1] |

Q4: How can I break the isopropyl acetate azeotropes to achieve better separation?

Breaking azeotropes requires moving beyond simple distillation. Common advanced techniques include:

  • Extractive Distillation: This method involves adding a high-boiling solvent (an "entrainer" or "extractive agent") to the mixture.[1][2] This agent alters the relative volatilities of the components, breaking the azeotrope and allowing for separation.[2] Examples of effective agents include diethanolamine (B148213) or mixtures of a polyol and dimethylsulfoxide (DMSO).[1][2][6]

  • Aqueous Washes: For the water azeotrope, repeated washing of the organic layer with water or brine can effectively remove the isopropyl acetate. Since isopropyl acetate is less polar than ethyl acetate, it separates more cleanly from aqueous layers, making extractions easier.[7]

  • Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. By altering the pressure between two distillation columns, the azeotrope can be broken.

Troubleshooting Guide

Problem: My product seems to be co-distilling with the isopropyl acetate.

Answer: This can happen if your product has a similar boiling point to isopropyl acetate or its azeotropes.

  • Solution 1: Vacuum Distillation. Reduce the system pressure. This will lower the boiling points of both your product and the solvent. The difference in boiling points may become more pronounced at a lower pressure, allowing for a cleaner separation.

  • Solution 2: Aqueous Extraction. If your product is not water-soluble, you can dilute the reaction mixture with a non-polar solvent like heptane (B126788) or toluene (B28343) and perform multiple aqueous washes to pull the more polar isopropyl acetate into the water layer.[7][8]

  • Solution 3: Chromatography. For small-scale, high-purity applications, column chromatography is an effective method to separate your product from the residual solvent.

Problem: I am struggling to remove the final traces of isopropyl acetate to meet pharmaceutical (ICH) limits.

Answer: Removing the last ~1% of a solvent can be the most difficult part.

  • Solution 1: High Vacuum Drying. Dry your product under a high vacuum (e.g., <1 mbar) and at a slightly elevated temperature (ensure your product is thermally stable). This will increase the vapor pressure of the residual solvent and facilitate its removal.

  • Solution 2: Solvent Slurry. Re-slurry your isolated solid product in a non-solvent in which isopropyl acetate is soluble (e.g., heptane or hexane). The isopropyl acetate will partition into the liquid phase. The solid can then be re-filtered and dried.

  • Solution 3: Azeotropic Removal with a Co-solvent. Add a lower-boiling, non-solubilizing co-solvent like heptane and re-concentrate the mixture on a rotary evaporator.[8] The co-solvent can help to "chase" out the higher-boiling isopropyl acetate.

Problem: An emulsion formed during my aqueous workup with isopropyl acetate.

Answer: Emulsions are common when there are partially miscible solvents or surface-active impurities present.

  • Solution 1: Add Brine. Add a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion and force a cleaner separation.

  • Solution 2: Centrifugation. If the emulsion is persistent, centrifuging the mixture can provide the necessary force to separate the layers.

  • Solution 3: Filtration. Passing the emulsified mixture through a pad of a filtering aid like Celite® can sometimes break the emulsion.

Experimental Protocols

Protocol 1: Aqueous Wash for Isopropyl Acetate Removal

This protocol describes a standard liquid-liquid extraction to remove isopropyl acetate from a reaction mixture where the desired product has low water solubility.

  • Transfer the reaction mixture containing isopropyl acetate to a separatory funnel.

  • If the product is highly non-polar, consider diluting the mixture with a less polar co-solvent like heptane or toluene (e.g., 1:1 volume with the IPAc mixture). This will improve partitioning.

  • Add an equal volume of deionized water or 5% LiCl aqueous solution to the separatory funnel.[7]

  • Stopper the funnel and invert it gently several times to mix, periodically venting to release pressure. Avoid vigorous shaking, which can promote emulsion formation.

  • Allow the layers to separate. The lower-density organic layer will be on top.

  • Drain the lower (aqueous) layer.

  • Repeat the wash (Steps 3-6) one or two more times with fresh aqueous solution to maximize the removal of isopropyl acetate.

  • Wash the organic layer a final time with brine to help remove dissolved water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter away the drying agent and concentrate the organic solvent via rotary evaporation to isolate the product.

Protocol 2: Conceptual Guide to Extractive Distillation

This protocol provides a conceptual workflow for using an extractive agent to separate an isopropyl acetate/isopropanol azeotrope.

  • System Setup: Assemble a multi-plate rectification column with a reboiler, condenser, and ports for feed and solvent addition.

  • Agent Selection: Choose a high-boiling extractive agent that has different affinities for isopropyl acetate and isopropanol, such as dimethylsulfoxide (DMSO) or diethanolamine.[1][6] The agent should have a boiling point at least 20°C higher than the mixture components.[1]

  • Operation:

    • Introduce the isopropyl acetate/isopropanol mixture into the rectification column.

    • Continuously feed the extractive agent into the column at a plate above the feed point.

    • The agent will flow down the column, preferentially interacting with one component (e.g., isopropanol), thereby increasing the relative volatility of the other (isopropyl acetate).

    • The more volatile component (isopropyl acetate) will be collected as the overhead distillate.

    • The less volatile component (isopropanol) and the extractive agent will be collected from the bottom of the column.

  • Agent Recovery: The mixture of the extractive agent and the second component is then separated in a second distillation column to recover and recycle the agent.

Visualizations

Troubleshooting_Workflow start Challenge: High Residual Isopropyl Acetate q_azeotrope Is the mixture known to form an azeotrope (e.g., with water/isopropanol)? start->q_azeotrope q_volatile Is the desired product thermally sensitive or volatile? start->q_volatile q_emulsion Did an emulsion form during aqueous workup? start->q_emulsion sol_distill Solution: Use Extractive or Azeotropic Distillation q_azeotrope->sol_distill Yes sol_wash Solution: Perform Aqueous Wash q_azeotrope->sol_wash Yes, with water sol_vacuum Solution: Use High Vacuum / Lower Temp. q_volatile->sol_vacuum Yes sol_chase Solution: Use Co-solvent (Heptane) for azeotropic removal q_volatile->sol_chase No sol_brine Solution: Add Brine or Centrifuge q_emulsion->sol_brine Yes

Caption: Troubleshooting logic for isopropyl acetate removal.

Aqueous_Workup_Workflow start Reaction Mixture in IPAc add_water Add Aqueous Solution (e.g., Water, Brine) start->add_water mix_separate Mix Gently & Allow Layers to Separate add_water->mix_separate collect_org Collect Organic Layer mix_separate->collect_org dry Dry with Anhydrous Na₂SO₄ or MgSO₄ collect_org->dry filter Filter Drying Agent dry->filter concentrate Concentrate via Rotary Evaporation filter->concentrate

Caption: Experimental workflow for an aqueous workup.

References

Technical Support Center: High-Purity Isopropyl Acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of isopropyl acetate (B1210297) to high purity levels.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude isopropyl acetate?

A1: The primary impurities in isopropyl acetate, particularly when synthesized via the esterification of isopropanol (B130326) with acetic acid, are unreacted starting materials (isopropanol and acetic acid) and water, which is a byproduct of the reaction.[1][2][3] Additionally, other alcohols such as n-propanol might be present as impurities, which can react to form their corresponding acetate esters (e.g., n-propyl acetate).[4]

Q2: Why is it difficult to purify isopropyl acetate using simple distillation?

A2: Simple distillation is ineffective for achieving high-purity isopropyl acetate due to the formation of azeotropes. Isopropyl acetate forms a binary azeotrope with isopropanol and a ternary azeotrope with isopropanol and water.[1][2] The ternary azeotrope has the lowest boiling point, meaning it will distill first, preventing the separation of pure isopropyl acetate.[1][2]

Q3: What purity levels can be achieved with advanced purification techniques?

A3: By employing advanced methods like reactive and extractive distillation, it is possible to obtain isopropyl acetate with a purity of 99.5% or higher.[4][5][6] Some processes claim to achieve purities of approximately 99.9%.[7]

Q4: What are the main purification techniques for obtaining high-purity isopropyl acetate?

A4: The primary industrial methods for purifying isopropyl acetate to high purity involve breaking the azeotropes. The most common techniques are:

  • Extractive Distillation: This method involves introducing a high-boiling point solvent (extractive agent) to alter the relative volatilities of the components, thereby breaking the azeotrope and allowing for separation.[1][2]

  • Reactive Distillation: This technique combines the chemical reaction (esterification) and distillation in a single unit. By continuously removing one of the products (water or the ester), the reaction equilibrium is shifted, leading to a higher conversion and simplified purification.[5][8]

  • Liquid-Liquid Extraction: This method can be used to purify the crude ester by extracting it with a saline solution to remove water-soluble impurities before final rectification.[6]

Q5: How can the purity of isopropyl acetate be accurately determined?

A5: The purity of isopropyl acetate is typically determined using gas chromatography with a flame ionization detector (GC-FID).[9][10] Other analytical methods include measuring physical properties like specific gravity and refractive index, and titration to determine acidity.[11][12][13] The water content can be quantified using the Karl Fischer method.[11]

Troubleshooting Guides

Extractive Distillation

Q: My extractive distillation is not effectively separating isopropyl acetate from isopropanol. What could be the issue?

A: Several factors could be contributing to poor separation in extractive distillation:

  • Incorrect Extractive Agent: The choice of extractive agent is critical. Effective agents are typically higher boiling liquids that do not form azeotropes with the components to be separated.[1][2] Examples of effective agents include mixtures of a polyol and other high-boiling oxygenated, nitrogenous, or sulfur-containing organic compounds like dimethylsulfoxide or ethanolamine.[1]

  • Insufficient Agent-to-Feed Ratio: The amount of extractive agent used is crucial. Typically, a ratio of about one to two parts of the extractive agent per part of the isopropyl acetate-isopropanol-water mixture is required.[2]

  • Improper Feed Location: The extractive agent should be introduced near the top of the distillation column to ensure its presence on all plates below.[1][2]

  • Inadequate Number of Theoretical Plates: The column may not have enough theoretical plates to achieve the desired separation.

Q: The recovered extractive agent is contaminated with isopropanol. How can I improve its purity?

A: The separation of the extractive agent from the less volatile component (isopropanol) is usually achieved in a second rectification column.[1][2] To ensure efficient separation, there should be a significant boiling point difference between the extractive agent and isopropanol.[1] If the separation is still poor, consider operating the recovery column under different pressure conditions or ensuring it is appropriately designed for the specific separation.

Reactive Distillation

Q: The conversion of acetic acid in my reactive distillation process is low. What are the possible causes?

A: Low conversion in a reactive distillation process for isopropyl acetate synthesis can be due to several factors:

  • Catalyst Deactivation: If using a solid acid catalyst, it may have become deactivated over time.[5] Consider regenerating or replacing the catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst in the reactive zone may not be sufficient to achieve the desired reaction rate.

  • Incorrect Operating Conditions: The temperature and pressure in the column must be optimized for both the reaction kinetics and the vapor-liquid equilibrium.

  • Poor Separation of Water: The effective removal of water from the reaction zone is essential to shift the equilibrium towards the products.[5] Ensure the stripping section of the column is functioning correctly.

Q: I am observing the formation of byproducts in my reactive distillation process. How can this be minimized?

A: Byproduct formation can be minimized by optimizing the reaction conditions. Operating at the lowest effective temperature can reduce side reactions. Also, ensuring the correct molar ratio of reactants is fed to the column is important. Using a highly selective catalyst can also prevent the formation of unwanted byproducts.

Data Presentation

Table 1: Azeotropic Data for Isopropyl Acetate and Related Compounds

Azeotrope ComponentsBoiling Point (°C)Composition (wt. %)
Isopropyl Acetate / Isopropanol / Water (Ternary)75.576% Isopropyl Acetate, 13% Isopropanol, 11% Water
Isopropyl Acetate / Isopropanol (Binary)80.147.4% Isopropyl Acetate, 52.6% Isopropanol
Isopropanol / Water (Binary)80.487.8% Isopropanol, 12.2% Water

Data sourced from multiple references.[1][2]

Table 2: Purity of Isopropyl Acetate from Different Purification Methods

Purification MethodAchievable Purity (wt. %)Reference
Reactive and Extractive Distillation (RED)99.5%[5]
Continuous Esterification and Liquid-Liquid Extraction followed by Rectification> 99.5%[6]
Reaction of Propylene with Acetic Acid followed by Separation~ 99.9%[7]
Simultaneous Coproduction and Purification with Ethyl Acetate> 99.5%[4]

Experimental Protocols

Protocol 1: Extractive Distillation for Isopropyl Acetate Purification

Objective: To separate isopropyl acetate from an azeotropic mixture containing isopropanol and water.

Materials:

  • Crude isopropyl acetate mixture (containing isopropanol and water)

  • Extractive agent (e.g., 1,3-butanediol (B41344) and dimethylsulfoxide mixture)

  • Multi-plate rectification column

  • Reboiler and condenser

  • Feed pumps for crude mixture and extractive agent

Methodology:

  • Preheat the reboiler of the rectification column.

  • Continuously feed the crude isopropyl acetate mixture into the middle section of the column.

  • Introduce the preheated extractive agent at a plate near the top of the column. The typical feed ratio is 1:1 to 2:1 of agent to crude mixture.[2]

  • Maintain the column at the appropriate temperature and pressure to facilitate the separation. The extractive agent will increase the relative volatility of isopropyl acetate.

  • Recover the high-purity isopropyl acetate as the overhead product. Due to the presence of water, this may form a binary azeotrope with water which, upon condensation, can separate into two liquid layers.[1][2]

  • Continuously withdraw the mixture of the extractive agent and isopropanol from the bottom of the column (stillpot).[1][2]

  • Separate the extractive agent from the isopropanol in a separate recovery column for reuse.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of the purified isopropyl acetate.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for volatile organic compounds

Methodology:

  • Sample Preparation: Prepare a dilute solution of the isopropyl acetate sample in a suitable solvent (e.g., carbon disulfide/methanol (99:1)).[9]

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of isopropyl acetate, isopropanol, and other potential impurities.

  • GC Conditions: Set the gas chromatograph to the manufacturer's recommended conditions or as specified in a standard method (e.g., NIOSH Method 1460).[9]

  • Injection: Inject a small, precise volume of the prepared sample and standards into the GC.

  • Analysis: Measure the peak areas of the separated components in the chromatograms.

  • Calculation: Construct a calibration curve from the standard solutions. Determine the concentration of isopropyl acetate and any impurities in the sample by comparing their peak areas to the calibration curve. Calculate the weight percentage purity.

Visualizations

Extractive_Distillation_Workflow crude_feed Crude Isopropyl Acetate (with Isopropanol & Water) column Extractive Distillation Column crude_feed->column Feed extractive_agent Extractive Agent (e.g., Glycol/DMSO) extractive_agent->column Feed (Top) condenser Condenser column->condenser Vapor reboiler Reboiler column->reboiler Liquid decanter Decanter condenser->decanter Condensate pure_ipa High-Purity Isopropyl Acetate decanter->pure_ipa Organic Layer water Water decanter->water Aqueous Layer reboiler->column bottoms Isopropanol + Extractive Agent reboiler->bottoms Bottoms Product recovery_column Recovery Column bottoms->recovery_column recovered_agent Recovered Extractive Agent recovery_column->recovered_agent Bottoms isopropanol Isopropanol recovery_column->isopropanol Overhead

Caption: Extractive Distillation Workflow for Isopropyl Acetate Purification.

Reactive_Distillation_Workflow acetic_acid Acetic Acid Feed column Reactive Distillation Column (with Catalyst Zone) acetic_acid->column Reactant Feed isopropanol Isopropanol Feed isopropanol->column Reactant Feed condenser Condenser column->condenser Vapor (Ester + Water) reboiler Reboiler column->reboiler Liquid decanter Decanter condenser->decanter Condensate ipa_product Isopropyl Acetate Product decanter->ipa_product Organic Layer water_byproduct Water Byproduct decanter->water_byproduct Aqueous Layer reboiler->column unreacted Unreacted Acetic Acid reboiler->unreacted Bottoms (for recycle)

Caption: Reactive Distillation Workflow for Isopropyl Acetate Synthesis and Purification.

References

minimizing impurities in the synthesis of isopropyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of isopropyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of isopropyl acetate?

The most common impurities are unreacted starting materials (isopropanol and acetic acid) and the water byproduct.[1][2] Other potential impurities can include tertiary butyl alcohol if it is present in the commercial isopropanol (B130326), and byproducts from side reactions such as olefins or other acetates.[3][4]

Q2: How can I shift the reaction equilibrium to maximize product yield and minimize unreacted starting materials?

The synthesis of isopropyl acetate is an equilibrium-limited reaction known as Fischer-Speier esterification.[5] To favor product formation, you can:

  • Use an excess of one reactant: Using a large excess of either isopropanol or acetic acid will drive the equilibrium towards the product side.[3][6] It is often preferable to use an excess of the alcohol.

  • Remove water as it forms: Since water is a product, its removal will shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus during reflux or through reactive distillation.[5][7]

Q3: My final product has a sharp, acidic odor instead of the expected fruity scent. What is the cause and how can I fix it?

A lingering acidic or foul odor is almost always due to residual acetic acid in the product.[8] To remedy this, the crude ester should be washed with a basic solution, such as saturated sodium bicarbonate, until effervescence stops. This neutralizes the remaining acid.[2][8]

Q4: What is the role of the acid catalyst, and which catalysts are most effective?

The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropanol.[6][7] This speeds up the reaction rate. Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[5][9] Solid acid catalysts, such as modified resins or silica-gel loaded acids, are also used, particularly in industrial settings, as they can simplify purification.[10][11]

Q5: What side reactions can occur during the synthesis of isopropyl acetate?

Side reactions can lead to the formation of various impurities. Tertiary alcohols, if present as an impurity in the isopropanol, can decompose during distillation.[3] Additionally, reactions between impurities in the starting materials can produce byproducts like olefins and other acetates (e.g., sec-butyl acetate if butenes are present) that may be difficult to separate due to close boiling points.[4]

Q6: How should I purify the crude isopropyl acetate after the reaction is complete?

A standard purification protocol involves several steps:

  • Aqueous Workup: After cooling the reaction mixture, wash it with water to remove the bulk of unreacted alcohol and the acid catalyst.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid.[8]

  • Drying: Dry the ester using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[8]

  • Distillation: Perform a fractional distillation to separate the pure isopropyl acetate from any remaining starting materials or side products.[2][3]

Q7: What analytical methods are best for determining the purity of my final product?

Gas chromatography (GC), often coupled with a mass selective detector (GC-MS) or a flame ionization detector (FID), is the most common and effective method for determining the purity of isopropyl acetate and identifying any volatile impurities.[10][12][13]

Data Presentation

Table 1: Example Reaction Conditions for Isopropyl Acetate Synthesis

MethodCatalystReactant Molar Ratio (Acid:Propylene/Alcohol)Temperature (°C)Pressure (MPa)Acetic Acid Conversion / SelectivityCitation
Fixed Bed ReactorHD-1 Modified Resin1:1.15 - 1.80 (Acetic Acid:Propylene)1251.090% Conversion / 99.1% Selectivity[10]
Fixed Bed ReactorHD-1 Modified Resin1:1.15 - 1.80 (Acetic Acid:Propylene)951.080% Conversion / 99.0% Selectivity[10]
Isothermal Batch ReactorIndion 140 ResinVaried60 - 90AtmosphericUp to 53% conversion in 3 hours[14]
RefluxSulfuric Acid4:1 (Acetic Acid:Isopropanol)Reflux (approx. 87-88)AtmosphericNot Specified[8]

Table 2: Common Compounds and Impurities in Isopropyl Acetate Synthesis

CompoundBoiling Point (°C)Reason for PresenceCitation
Isopropyl Acetate 88-89 Desired Product [8][15]
Isopropanol82.3Unreacted Starting Material[16]
Acetic Acid118Unreacted Starting Material
Water100Byproduct / Present in starting materials[16]
Diisopropyl Ether68Potential side product[4]
sec-Butyl Acetate112Byproduct from C4 olefin impurities[4]
Ternary Azeotrope75.5Isopropyl Acetate (76%), Isopropanol (13%), Water (11%)[16]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Fischer Esterification

This protocol is adapted from established laboratory procedures for ester synthesis.[8]

  • Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. If water removal is desired, a Dean-Stark trap can be placed between the flask and the condenser.

  • Reactant Charging: To the round-bottom flask, add 40 g (approx. 51 mL) of isopropanol and 160 g of glacial acetic acid.[8]

  • Catalyst Addition: Carefully add 2 g of concentrated sulfuric acid to the mixture while gently swirling.[8]

  • Reaction: Heat the mixture to a gentle reflux. The reaction time can vary, with sources suggesting between 3.5 to 18 hours.[8] Monitor the reaction progress if analytical equipment is available.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Purification of Crude Isopropyl Acetate

  • Initial Quenching: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of water and saturate with sodium chloride to help separate the layers.[8]

  • Layer Separation: Allow the layers to separate. The upper organic layer contains the crude isopropyl acetate. Drain and discard the lower aqueous layer.

  • Neutralization: Add a saturated solution of sodium bicarbonate to the separatory funnel in small portions. Swirl gently and vent frequently to release the CO₂ gas produced. Continue adding until effervescence ceases, indicating all residual acetic acid has been neutralized.[8]

  • Final Wash: Wash the organic layer one final time with water, again saturating with salt to aid separation.

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and swirl until the liquid is clear.

  • Fractional Distillation: Decant or filter the dried ester into a distillation flask. Perform fractional distillation, collecting the fraction that boils at approximately 88-89°C.[8]

Visualizations

Fischer_Esterification_Mechanism Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_steps Mechanism Steps cluster_products Products Acid Acetic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Acid->Protonation Alcohol Isopropanol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst H+ Catalyst->Protonation Protonation->Attack Activates Carbonyl Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Creates Good Leaving Group (H2O) Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water (H2O) Elimination->Water Ester Isopropyl Acetate (R-COOR') Deprotonation->Ester Catalyst_Regen H+ Deprotonation->Catalyst_Regen Experimental_Workflow General Experimental Workflow A 1. Mix Reactants (Isopropanol, Acetic Acid) B 2. Add Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (Reaction Period) B->C D 4. Cool to Room Temp C->D E 5. Aqueous Workup (Wash with H₂O, NaHCO₃) D->E F 6. Dry Organic Layer (e.g., MgSO₄) E->F G 7. Fractional Distillation F->G H 8. Purity Analysis (GC) G->H I Pure Isopropyl Acetate H->I Troubleshooting_Guide Troubleshooting Guide Start Problem: Low Yield or Impure Product Q1 Acidic Smell in Product? Start->Q1 A1_Yes Action: Wash with NaHCO₃ solution to neutralize residual acid. Q1->A1_Yes Yes Q2 GC shows unreacted starting materials? Q1->Q2 No A1_Yes->Q2 A2_Yes Action: - Increase reaction time/temp. - Use excess of one reactant. - Actively remove water (Dean-Stark). Q2->A2_Yes Yes Q3 Unexpected peaks in GC? Q2->Q3 No A2_Yes->Q3 A3_Yes Action: - Check purity of starting materials. - Optimize reaction temp to avoid side reactions. - Improve fractional distillation. Q3->A3_Yes Yes End Purity/Yield Improved Q3->End No A3_Yes->End

References

addressing miscibility issues with isopropyl acetate in biphasic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering miscibility issues with isopropyl acetate (B1210297) in biphasic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the miscibility of isopropyl acetate with water?

Isopropyl acetate is only slightly soluble in water.[1] This partial miscibility can sometimes lead to challenges in achieving clean phase separation. The solubility of isopropyl acetate in water is approximately 2.9-3.1% by weight at 20-25°C.[1][2][3] Conversely, water is also slightly soluble in isopropyl acetate, at about 1.8 wt% at 20°C.[1]

Q2: With which organic solvents is isopropyl acetate miscible?

Isopropyl acetate is miscible with most common organic solvents, making it a versatile component in biphasic systems where the other phase is aqueous.[1][2][4] Its compatibility extends to alcohols, ethers, ketones, esters, and hydrocarbons.[2][5]

Q3: How does temperature affect the miscibility of isopropyl acetate and water?

The solubility of isopropyl acetate in water generally increases with temperature.[4][5] Therefore, conducting extractions or reactions at lower temperatures can sometimes improve phase separation.

Q4: Does isopropyl acetate form an azeotrope with water?

Yes, isopropyl acetate forms a minimum boiling point azeotrope with water.[1][6] The azeotrope boils at approximately 75.9°C and consists of about 88.9% isopropyl acetate and 11.1% water by weight.[1][6] This is an important consideration during solvent removal by distillation, as it is impossible to remove all water from isopropyl acetate by simple distillation alone.

Q5: What is the octanol-water partition coefficient (Log P) of isopropyl acetate?

The octanol-water partition coefficient (Log P) for isopropyl acetate is approximately 1.02.[3] This value indicates its moderate lipophilicity and preference for the organic phase over the aqueous phase.

Data Summary Tables

Table 1: Quantitative Solubility Data of Isopropyl Acetate in Water
ParameterValueTemperatureReference(s)
Solubility in Water (wt%)2.9%20 °C[1]
Solubility in Water (g/100mL)~3.1 g/100mL20 °C[2][3]
Solubility in Water (mg/L)29,000 mg/L25 °C[2]
Water Solubility in Isopropyl Acetate (wt%)1.8%20 °C[1]
Table 2: Miscibility of Isopropyl Acetate with Common Organic Solvents
Solvent ClassMiscibility with Isopropyl AcetateReference(s)
AlcoholsMiscible[2][5]
EthersMiscible[2][5]
KetonesMiscible[2]
EstersMiscible[2]
HydrocarbonsMiscible[2]

Troubleshooting Guide

Q1: Why am I not seeing a clear phase separation between isopropyl acetate and my aqueous layer?

Answer: Incomplete or slow phase separation is a common issue stemming from the slight mutual solubility of isopropyl acetate and water. Several factors can exacerbate this problem:

  • Presence of Solubilizing Agents: Reactants, products, or byproducts (like isopropanol) can act as solubilizers, increasing the mutual miscibility of the two phases.[6][7]

  • High Temperature: As noted, higher temperatures can increase miscibility.[4][5]

  • Emulsion Formation: High-speed stirring or the presence of surfactant-like molecules can lead to the formation of a stable emulsion instead of two distinct layers.

G Start Poor Phase Separation Observed Check_Emulsion Is an emulsion (cloudy layer) present between phases? Start->Check_Emulsion Check_Temp Is the system at elevated temperature? Check_Emulsion->Check_Temp No Action_Break_Emulsion Action: Break Emulsion (See Protocol 1) Check_Emulsion->Action_Break_Emulsion Yes Check_Components Are there known solubilizers present (e.g., IPA)? Check_Temp->Check_Components No Action_Cool Action: Cool the mixture to room temperature or below Check_Temp->Action_Cool Yes Action_Salt Action: Add Brine ('Salting Out') to decrease organic solubility Check_Components->Action_Salt Yes / Unsure Result_Persists Issue Persists Check_Components->Result_Persists No Action_Break_Emulsion->Check_Temp Action_Cool->Check_Components Result_Improved Clear Phase Separation Action_Salt->Result_Improved G cluster_organic Organic Phase (Isopropyl Acetate) cluster_aqueous Aqueous Phase Org_Reactant Organic Reactant (R-X) Product Product (R-Nu) Org_Reactant->Product PTC_Aq PTC (Q+X-) PTC_Org PTC Complex (Q+Nu-) PTC_Org->Org_Reactant Reaction PTC_Org->PTC_Aq Returns to Aqueous Phase Aq_Reactant Aqueous Reactant (Na+Nu-) Aq_Reactant->PTC_Org Transfers Reactant to Organic Phase Byproduct Byproduct (Na+X-) PTC_Aq->Aq_Reactant Ion Exchange

References

Technical Support Center: Optimization of Reactive Distillation for Isopropyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of isopropyl acetate (B1210297) via reactive distillation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental processes. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using reactive distillation for isopropyl acetate production?

A1: Reactive distillation (RD) integrates chemical reaction and product separation into a single unit.[1] This approach offers several key advantages over traditional batch processes:

  • Increased Conversion: By continuously removing products (isopropyl acetate and water) from the reaction zone, the chemical equilibrium is shifted towards the product side, leading to higher conversion of isopropanol (B130326) and acetic acid.[1][2]

  • Energy Savings: The heat of reaction can be utilized for the distillation process, potentially reducing overall energy consumption.[3]

  • Reduced Capital Cost: Combining a reactor and a distillation column into one unit reduces equipment footprint and capital investment.[1]

  • Suppression of Side Reactions: Continuous removal of products can minimize the formation of by-products.[2]

Q2: What are the primary challenges encountered in the reactive distillation of isopropyl acetate?

A2: The main challenge is the formation of a minimum-boiling azeotrope between isopropyl acetate, isopropanol, and water.[4][5] This azeotrope makes it difficult to obtain high-purity isopropyl acetate directly from the top of a conventional reactive distillation column.[3][4] Other challenges include:

  • Equilibrium Limitations: The esterification reaction is reversible, which can limit the conversion rate.[4]

  • Catalyst Selection and Deactivation: Choosing an appropriate catalyst and maintaining its activity is crucial for process efficiency.

  • Process Control: Maintaining stable operation of the reactive distillation column can be complex due to the coupled nature of reaction and separation.

Q3: What types of catalysts are typically used for isopropyl acetate synthesis in reactive distillation?

A3: Both homogeneous and heterogeneous acid catalysts are used.

  • Homogeneous Catalysts: Sulfuric acid is a commonly used homogeneous catalyst.[6]

  • Heterogeneous Catalysts: Ion-exchange resins like Amberlyst-15 are frequently employed as heterogeneous catalysts.[6][7] These have the advantage of being easily separated from the product mixture.

Q4: How can the formation of the ternary azeotrope be overcome?

A4: Several advanced reactive distillation configurations have been developed to address the issue of the ternary azeotrope:

  • Semibatch Reactive Distillation (SBRD): In this process, one of the reactants (e.g., acetic acid) is fed continuously to the column. This can significantly reduce the loss of isopropanol in the distillate and improve the purity of the water byproduct.[5]

  • Reactive and Extractive Distillation (RED): An entrainer or solvent is added to the column to alter the relative volatilities of the components and break the azeotrope, allowing for the production of high-purity isopropyl acetate (up to 99.5%).[3][4]

  • Pressure-Swing Reactive Distillation (PSRD): This method utilizes two columns operating at different pressures to shift the azeotropic composition and facilitate separation.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Isopropanol Conversion - Insufficient catalyst activity.- Inappropriate molar ratio of reactants.- Reboiler temperature is too low.- Chemical equilibrium limitation.[4]- Check catalyst loading and consider regeneration or replacement.- Optimize the molar feed ratio of acetic acid to isopropanol (an excess of one reactant can drive the reaction).- Increase the reboiler duty to ensure sufficient reaction temperature.- Continuously remove water from the reaction zone to shift the equilibrium.[2]
Low Purity of Isopropyl Acetate in Distillate - Formation of a minimum-boiling azeotrope with isopropanol and water.[4][5]- Inadequate number of theoretical stages in the column.- Incorrect reflux ratio.- Consider using reactive and extractive distillation (RED) with a suitable entrainer.[3]- Evaluate semibatch reactive distillation (SBRD) to minimize isopropanol in the distillate.[5]- Increase the number of stages in the rectifying section of the column.- Optimize the reflux ratio; a very high ratio may not be effective without an entrainer.[5]
Two Liquid Phases in the Decanter with Poor Separation - The overhead vapor composition is near the ternary azeotrope, which lies within the liquid-liquid immiscibility region.[5][8]- In semibatch mode, continuously feeding acetic acid can reduce the amount of isopropanol in the overhead, improving phase separation.[8]- Adjust the operating temperature of the decanter.
Catalyst Deactivation (for heterogeneous catalysts) - Fouling of the catalyst surface.- Thermal degradation of the resin.- Implement a catalyst regeneration procedure.- Ensure the operating temperature does not exceed the catalyst's thermal stability limit.
Column Flooding or Weeping - Excessive vapor flow rate.- Low liquid flow rate.- Reduce the reboiler duty.- Increase the reflux ratio or feed rate.

Experimental Protocols

General Experimental Setup for Continuous Reactive Distillation

A typical laboratory-scale setup for continuous reactive distillation for isopropyl acetate production consists of the following components:

  • Glass Column: A packed glass column with an inner diameter of 50-80 mm and a height of 2-4 meters is commonly used.[6] The column is divided into a rectifying section, a reactive section, and a stripping section.

  • Packing: The reactive section is packed with a structured packing that also houses the catalyst (e.g., Sulzer's Katapak™) or random packing like Raschig rings with a heterogeneous catalyst.[2][6] The non-reactive sections are filled with standard packing material like Sulzer-CY.[6]

  • Reboiler: A reboiler (typically 2 L capacity) is used to heat the liquid at the bottom of the column.[9]

  • Condenser and Decanter: The overhead vapor is condensed and collected in a decanter, where the aqueous and organic phases are separated.[6]

  • Feed System: Reactants (isopropanol and acetic acid) are preheated and fed into the column at appropriate stages using peristaltic or HPLC pumps.[6]

  • Temperature Monitoring: Pt-100 thermometers are placed at various points along the column, in the reboiler, and in the condenser to monitor the temperature profile.[6]

  • Sampling Ports: Sampling ports are located at the top and bottom of the column and in the decanter to collect liquid samples for analysis.[6]

Analytical Method for Isopropyl Acetate Purity

The purity of isopropyl acetate and the composition of the reaction mixture can be determined using Gas Chromatography (GC).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.[10]

  • Sample Preparation: Liquid samples of approximately 1 cm³ are withdrawn using a syringe and immediately cooled to 253 K to quench the reaction.[6]

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-Wax or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Detector Temperature: Typically 250 °C.

    • Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a temperature ramp to 150-200 °C.

  • Calibration: A calibration curve is prepared using standard solutions of known concentrations of isopropyl acetate, isopropanol, acetic acid, and water.[11]

  • Quantification: The peak areas of the components in the sample chromatogram are compared to the calibration curve to determine their concentrations.[11]

Visualizations

Experimental_Workflow prep Preparation of Reactants and Catalyst setup Reactive Distillation Column Setup prep->setup startup Column Startup and Preheating setup->startup feed Continuous Feeding of Reactants startup->feed reaction_distillation Simultaneous Reaction and Distillation feed->reaction_distillation collection Collection and Separation of Distillate reaction_distillation->collection sampling Regular Sampling and Analysis (GC) reaction_distillation->sampling collection->sampling shutdown System Shutdown collection->shutdown sampling->reaction_distillation Process Adjustment

Experimental workflow for reactive distillation.

Reactive_Distillation_Process cluster_column Reactive Distillation Column rectifying Rectifying Section reactive Reactive Section (with Catalyst) condenser Condenser rectifying->condenser stripping Stripping Section reboiler Reboiler stripping->reboiler feed_ipa Isopropanol Feed feed_ipa->reactive feed_hac Acetic Acid Feed feed_hac->reactive decanter Decanter condenser->decanter reflux Organic Reflux decanter->reflux water_prod Aqueous Product (Water) decanter->water_prod reflux->rectifying reboiler->stripping product_ipac Bottom Product (Isopropyl Acetate) reboiler->product_ipac

Schematic of the reactive distillation process.

Troubleshooting_Tree start Low Isopropyl Acetate Yield check_conversion Check Reactant Conversion start->check_conversion check_purity Check Product Purity start->check_purity low_conversion Low Conversion check_conversion->low_conversion Is conversion low? low_purity Low Purity check_purity->low_purity Is purity low? sol_catalyst Check Catalyst Activity and Loading low_conversion->sol_catalyst Possible Cause: Catalyst Issue sol_temp Increase Reboiler Temperature low_conversion->sol_temp Possible Cause: Low Temperature sol_ratio Optimize Reactant Molar Ratio low_conversion->sol_ratio Possible Cause: Stoichiometry sol_azeotrope Implement Azeotrope Breaking Method (e.g., RED) low_purity->sol_azeotrope Possible Cause: Azeotrope Formation sol_reflux Optimize Reflux Ratio low_purity->sol_reflux Possible Cause: Incorrect Reflux sol_stages Increase Number of Stages low_purity->sol_stages Possible Cause: Insufficient Separation

Troubleshooting decision tree for low yield.

References

Technical Support Center: Preventing Hydrolysis of Isopropyl Acetate in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on mitigating and managing the hydrolysis of isopropyl acetate (B1210297) in laboratory and research settings. Isopropyl acetate is a versatile solvent, but its susceptibility to hydrolysis can impact experimental integrity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability of your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is isopropyl acetate hydrolysis and why is it problematic in experimental contexts?

A1: Isopropyl acetate hydrolysis is a chemical reaction in which the ester molecule reacts with water, breaking down into isopropanol (B130326) and acetic acid. This degradation is a significant concern in research and development for several reasons:

  • Altered Solvent Characteristics: The formation of an alcohol (isopropanol) and a carboxylic acid (acetic acid) changes the polarity, proticity, and overall chemical nature of the solvent system. This can unexpectedly alter reaction kinetics, reagent solubility, and product stability.

  • Introduction of Reactive Impurities: The byproducts are not inert. Acetic acid can act as an unwanted acid catalyst or participate in side reactions. Isopropanol, a protic compound, can quench highly reactive species such as Grignard reagents, organolithiums, and other strong bases.[1]

  • Compromised Stoichiometry: If isopropyl acetate is a reactant, its hydrolysis leads to a reduced concentration, thereby affecting the stoichiometric balance and potentially lowering the yield of the desired product.

  • Purification Challenges: The presence of isopropanol and acetic acid as impurities can complicate the workup and purification of the target compound.

Q2: What are the primary drivers of isopropyl acetate hydrolysis?

A2: The rate of isopropyl acetate hydrolysis is primarily influenced by three factors:

  • Water Content: Water is a key reactant in the hydrolysis process. The presence of even trace amounts of water can initiate degradation.

  • pH: The hydrolysis of esters is catalyzed by both acids and bases. The reaction is significantly faster under both acidic and, particularly, alkaline (basic) conditions compared to a neutral pH. Hydrolysis is generally not a major issue except under basic conditions, typically at a pH greater than 9.[2]

  • Temperature: An increase in temperature accelerates the rate of most chemical reactions, including hydrolysis, by providing the necessary activation energy.

Q3: What are the best practices for handling and storing isopropyl acetate to maintain its integrity?

A3: To prevent premature hydrolysis, adhere to the following storage and handling procedures:

  • Use Anhydrous Grade Solvent: For moisture-sensitive applications, always start with a high-purity, anhydrous grade of isopropyl acetate.[3]

  • Proper Storage: Store isopropyl acetate in a tightly sealed, dry container to prevent the ingress of atmospheric moisture. The storage area should be cool, well-ventilated, and away from direct heat sources.[4]

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider storing the solvent under an inert atmosphere, such as nitrogen or argon.

  • Minimize Exposure: When dispensing the solvent, work efficiently to minimize its exposure to the ambient atmosphere. Use dry syringes or cannulas for transfers.

Q4: Can I use chemical additives to prevent hydrolysis?

A4: Yes, certain chemical stabilizers can be employed to inhibit ester hydrolysis:

  • Carbodiimides: These compounds can react with any carboxylic acid formed, effectively scavenging the acid catalyst and preventing auto-catalysis.[3]

  • Antioxidants: In cases where oxidation might trigger hydrolysis, antioxidants can be beneficial.[3]

  • Chelating Agents: Agents like EDTA can sequester metal ions that might catalyze hydrolysis.[3] However, it is crucial to ensure that any additive is compatible with your specific reaction chemistry and will not interfere with the desired transformation.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the hydrolysis of isopropyl acetate in experimental setups.

Observed Issue Potential Cause(s) Recommended Solutions & Preventive Measures
Unexpected peaks corresponding to isopropanol or acetic acid in analytical data (GC, NMR). Hydrolysis of the isopropyl acetate solvent has occurred either during the reaction or workup.1. Verify Solvent Purity: Before use, confirm the water content of your isopropyl acetate using Karl Fischer titration. 2. Improve Drying Procedures: Ensure all glassware is meticulously oven-dried or flame-dried under an inert atmosphere. 3. Use Freshly Dried Solvent: Employ freshly distilled or newly opened anhydrous isopropyl acetate for your experiment.
Low or no yield in reactions involving moisture-sensitive reagents (e.g., Grignard, n-BuLi). The isopropanol byproduct from hydrolysis is a protic impurity that quenches the reactive organometallic species.[1]1. Implement Strict Anhydrous Techniques: Use a Schlenk line or a glovebox to maintain a rigorously dry and inert atmosphere throughout the experiment. 2. Re-evaluate Solvent Choice: For extremely sensitive reactions, consider switching to a more inert and less hygroscopic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Reaction mixture becomes unexpectedly acidic over time. The formation of acetic acid from hydrolysis is lowering the pH of the system.1. Buffer the System: If compatible with your reaction, incorporate a non-nucleophilic buffer to maintain a stable pH. 2. Prioritize Water Exclusion: The most effective approach is to prevent the formation of acetic acid by rigorously excluding water from the outset.
Inconsistent results or poor reproducibility between experimental runs. The extent of isopropyl acetate hydrolysis is varying between experiments due to inconsistent solvent quality or handling.1. Standardize Protocols: Develop and adhere to a Standard Operating Procedure (SOP) for solvent handling, drying, and storage to ensure consistency.[5][6] 2. Regular Quality Control: Periodically test the water content of your isopropyl acetate stock to ensure it remains within an acceptable range.

Visualizations

Isopropyl Acetate Hydrolysis Pathway

HydrolysisPathway cluster_reactants Reactants cluster_products Products IsopropylAcetate Isopropyl Acetate Reaction_Point IsopropylAcetate->Reaction_Point Water Water Water->Reaction_Point H_plus H⁺ (Acid) H_plus->Reaction_Point Acid-Catalyzed OH_minus OH⁻ (Base) OH_minus->Reaction_Point Base-Catalyzed Isopropanol Isopropanol AceticAcid Acetic Acid Reaction_Point->Isopropanol Reaction_Point->AceticAcid

Caption: The acid and base-catalyzed hydrolysis of isopropyl acetate into isopropanol and acetic acid.

Troubleshooting Workflow for Hydrolysis Issues

TroubleshootingWorkflow Start Issue: Suspected Isopropyl Acetate Hydrolysis CheckSolvent 1. Analyze Water Content of Isopropyl Acetate Start->CheckSolvent IsWaterHigh Is Water Content High? CheckSolvent->IsWaterHigh DrySolvent Action: Dry and/or Distill Isopropyl Acetate IsWaterHigh->DrySolvent Yes CheckGlassware 2. Review Glassware Drying Protocol IsWaterHigh->CheckGlassware No DrySolvent->CheckGlassware IsProtocolSufficient Is Protocol Sufficient? CheckGlassware->IsProtocolSufficient ImproveDrying Action: Implement Oven/Flame Drying Under Inert Gas IsProtocolSufficient->ImproveDrying No CheckAtmosphere 3. Evaluate Reaction Atmosphere Control IsProtocolSufficient->CheckAtmosphere Yes ImproveDrying->CheckAtmosphere IsInert Is Atmosphere Inert? CheckAtmosphere->IsInert UseInertAtmosphere Action: Utilize N₂ or Ar (Schlenk Line / Glove Box) IsInert->UseInertAtmosphere No ReRunExperiment Re-run Experiment with Corrective Actions IsInert->ReRunExperiment Yes UseInertAtmosphere->ReRunExperiment ProblemSolved Problem Resolved ReRunExperiment->ProblemSolved

Caption: A step-by-step workflow for diagnosing and resolving issues related to isopropyl acetate hydrolysis.

Quantitative Data Summary

The stability of isopropyl acetate is critically dependent on pH and temperature. The following table provides an overview of its stability under various conditions.

Parameter Condition Half-life / Stability Reference
Base-Catalyzed Hydrolysis pH 8, 25 °CEstimated half-life of 88 days[2]
Neutral Hydrolysis pH 7, 25 °CEstimated half-life of 2.4 years[2]
General Stability Contact with steel in the presence of airDecomposes slowly[7]

Note: The provided half-life data is estimated and serves as a guideline. Actual hydrolysis rates will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Procedure for Drying Isopropyl Acetate

This protocol outlines a reliable method for drying isopropyl acetate to minimize its water content, rendering it suitable for most moisture-sensitive applications.

Materials:

  • Isopropyl acetate (reagent grade)

  • Anhydrous drying agent (e.g., magnesium sulfate, calcium hydride)

  • Standard distillation apparatus

  • Heating source (e.g., heating mantle)

  • Inert gas supply (Nitrogen or Argon)

  • Dry receiving flask and storage vessel

Procedure:

  • Pre-drying: Stir the isopropyl acetate over a suitable drying agent, such as anhydrous magnesium sulfate, for several hours.

  • Apparatus Setup: Assemble a distillation apparatus, ensuring all glassware is thoroughly oven or flame-dried and cooled under an inert atmosphere.

  • Refluxing: Decant the pre-dried isopropyl acetate into the distillation flask containing a fresh portion of a more rigorous drying agent like calcium hydride. Reflux the solvent under an inert atmosphere for at least one hour.

  • Distillation: Distill the solvent, collecting the fraction that boils at the appropriate temperature (88-89 °C).

  • Storage: Collect the freshly distilled, anhydrous isopropyl acetate in a dry storage vessel equipped with a septum or stopcock to allow for subsequent removal under inert conditions.

Protocol 2: Gas Chromatography (GC) Method for Monitoring Hydrolysis

This protocol provides a framework for quantifying the extent of isopropyl acetate hydrolysis by analyzing the presence of its degradation products.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary Column: A polar or mid-polarity column (e.g., DB-WAX or DB-624) is recommended for good separation of the ester, alcohol, and acid.

Example GC Parameters:

  • Injection Port Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)

  • Oven Program: 50 °C (hold for 2 min), then ramp at 15 °C/min to 220 °C (hold for 5 min).

  • Injection Volume: 1 µL

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of isopropyl acetate, isopropanol, and acetic acid in a suitable solvent. An internal standard (e.g., n-butyl acetate) should also be included for accurate quantification.

  • Calibration Curve: Inject the standards into the GC-FID to generate calibration curves for each compound.

  • Sample Preparation: At desired time points, withdraw an aliquot from the experimental setup. If necessary, quench any ongoing reaction and dilute the aliquot with a solvent containing the internal standard.

  • Analysis: Inject the prepared sample into the GC-FID.

  • Quantification: Identify and integrate the peaks corresponding to isopropyl acetate, isopropanol, and acetic acid based on their retention times. Use the calibration curves to determine the concentration of each species, thereby monitoring the progress of hydrolysis.[8][9]

References

Technical Support Center: Isopropanol Contamination in Isopropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling isopropanol (B130326) contamination in isopropyl acetate (B1210297) solvent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of isopropanol contamination in isopropyl acetate?

Isopropanol is a common contaminant in isopropyl acetate primarily because it is a reactant in the esterification process used to synthesize isopropyl acetate from acetic acid.[1][2] The reaction is an equilibrium, and if the purification process is not rigorous, unreacted isopropanol can remain in the final product.

Q2: Why is it difficult to remove isopropanol from isopropyl acetate by simple distillation?

Isopropanol, isopropyl acetate, and often water (a byproduct of the esterification reaction) form a minimum-boiling ternary azeotrope.[3][4] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This means that simple distillation cannot separate these components effectively beyond the azeotropic point.[3]

Q3: How can isopropanol contamination affect my experiments?

Isopropanol is a protic solvent and a nucleophile, which can interfere with a variety of chemical reactions. For instance:

  • Reactions with Strong Bases: In reactions involving strong bases like sodium hydride or organolithium reagents, isopropanol can be deprotonated, consuming the base and potentially inhibiting the desired reaction.

  • Catalyst Deactivation: Certain catalysts can be deactivated by alcohols.

  • Side Reactions: Isopropanol can participate in side reactions, such as transesterification, leading to the formation of unwanted byproducts.

  • Inaccurate Solvent Properties: The polarity and solvating power of the solvent mixture will be different from pure isopropyl acetate, which can affect reaction rates and product solubility.

  • Pharmaceutical Formulations: In pharmaceutical applications, residual solvents like isopropanol are strictly regulated and can affect the safety and efficacy of the final drug product.[5][6]

Q4: What are the acceptable limits for isopropanol in pharmaceutical-grade isopropyl acetate?

The acceptable limits for residual solvents in active pharmaceutical ingredients (APIs) and drug products are defined by regulatory bodies such as the International Council for Harmonisation (ICH). Isopropanol is classified as a Class 3 solvent, with a permissible daily exposure of 50 mg per day and a concentration limit of 5000 ppm (0.5%).[5]

Troubleshooting Guide

Symptom/Issue Possible Cause Recommended Action
Unexpected side products in a reaction. Isopropanol contamination may be reacting with your starting materials or intermediates.1. Quantify the isopropanol concentration using GC-FID. 2. Purify the isopropyl acetate using an appropriate method (see purification protocols below).
Low or no yield in a moisture-sensitive or base-catalyzed reaction. Isopropanol is quenching the reagents or interfering with the reaction mechanism.1. Confirm the presence and concentration of isopropanol. 2. Use a freshly purified or high-purity grade of isopropyl acetate.
Inconsistent reaction outcomes. The level of isopropanol contamination may vary between different batches of isopropyl acetate.1. Analyze each new bottle of solvent for isopropanol content before use. 2. Consider purifying a larger batch of the solvent to ensure consistency.
Issues with product crystallization or precipitation. The presence of isopropanol alters the solvent's properties, affecting the solubility of your product.1. Attempt crystallization from a purified batch of isopropyl acetate. 2. Experiment with different solvent systems.

Analytical Protocols

Protocol 1: Quantification of Isopropanol in Isopropyl Acetate by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is for the quantitative analysis of isopropanol in an isopropyl acetate matrix.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 2 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Reagents and Standards:

  • Isopropyl Acetate (High Purity): For preparing standards.

  • Isopropanol (Certified Reference Material): For preparing standards.

  • Internal Standard (Optional but Recommended): n-Propanol or another suitable compound that does not co-elute with isopropanol or isopropyl acetate.

3. Standard Preparation:

  • Prepare a stock solution of isopropanol (e.g., 1000 ppm) in high-purity isopropyl acetate.

  • Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 10, 50, 100, 250, 500 ppm).

  • If using an internal standard, add a constant, known amount to each standard and sample.

4. Sample Preparation:

  • Dilute the isopropyl acetate sample to be tested with high-purity isopropyl acetate if the isopropanol concentration is expected to be high.

  • Add the internal standard if being used.

5. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the sample(s).

  • Quantify the isopropanol concentration in the sample by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

Purification Protocols

Protocol 2: Lab-Scale Purification by Aqueous Extraction (for removing small amounts of isopropanol)

This method is suitable for removing small to moderate amounts of isopropanol from isopropyl acetate in a laboratory setting. It takes advantage of the high solubility of isopropanol in water.

1. Materials:

  • Contaminated isopropyl acetate.

  • Deionized water.

  • Saturated sodium chloride solution (brine).

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Separatory funnel.

  • Round-bottom flask and distillation apparatus.

2. Procedure:

  • Place the contaminated isopropyl acetate in a separatory funnel.

  • Add an equal volume of deionized water.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The lower aqueous layer will contain the majority of the isopropanol.

  • Drain and discard the lower aqueous layer.

  • Repeat the water wash 2-3 more times.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the isopropyl acetate to dry it. Swirl the flask until the drying agent no longer clumps together.

  • Filter or decant the dried isopropyl acetate into a round-bottom flask.

  • Perform a simple distillation to remove any remaining water (as an azeotrope) and non-volatile impurities. Collect the fraction boiling at the boiling point of pure isopropyl acetate (89°C).

  • Confirm the purity of the distilled solvent using GC-FID.

Protocol 3: Lab-Scale Extractive Distillation

Extractive distillation is a more advanced technique for breaking the azeotrope and achieving high purity. This is a general outline, and specific parameters will depend on the available equipment.

1. Principle:

An extractive agent, which is a high-boiling solvent that has a strong affinity for isopropanol, is continuously added to the distillation column. This alters the relative volatilities of the components, allowing for the separation of isopropyl acetate from isopropanol.

2. Suitable Extractive Agents:

3. General Procedure:

  • Set up a fractional distillation apparatus with a column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) and a means to introduce the extractive agent near the top of the column.

  • Charge the distillation flask with the contaminated isopropyl acetate.

  • Begin heating the flask to reflux.

  • Once the column is at equilibrium, start a continuous feed of the pre-heated extractive agent into the top of the column.

  • The more volatile component (isopropyl acetate) will distill over and can be collected as the distillate.

  • The less volatile component (isopropanol) will travel down the column with the extractive agent and collect in the distillation flask.

  • After the separation, the isopropanol can be separated from the high-boiling extractive agent in a separate distillation.

Quantitative Data Summary

Azeotrope Composition (at atmospheric pressure) Weight % Boiling Point (°C)
Isopropyl Acetate / Isopropanol / Water (Ternary)[3]76% / 13% / 11%75.5
Isopropyl Acetate / Isopropanol (Binary)[3]52.6% / 47.4%80.1

Visualizations

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Start Sample & Standards Prep Prepare Calibration Standards & Sample Solutions Start->Prep Spike Add Internal Standard (Optional) Prep->Spike Inject Inject into GC Spike->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Isopropanol Concentration Integrate->Quantify Calibrate->Quantify Result Final Report Quantify->Result

Caption: Workflow for quantifying isopropanol in isopropyl acetate using GC-FID.

Purification_Workflow cluster_extraction Aqueous Extraction cluster_distillation Final Purification Start Contaminated Isopropyl Acetate Wash Wash with Deionized Water (3x) Start->Wash Separate Separate Layers Wash->Separate Brine Wash with Brine Dry Dry with Anhydrous MgSO4 Brine->Dry Separate->Brine Distill Simple Distillation Dry->Distill Collect Collect Pure Isopropyl Acetate Distill->Collect

References

Validation & Comparative

A Comparative Analysis of Isopropyl Acetate and N-Butyl Acetate as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced landscape of solvent selection for pharmaceutical and research applications, both isopropyl acetate (B1210297) and n-butyl acetate emerge as prominent choices. Their utility spans a wide array of processes, from coatings and ink formulations to purification and extraction in drug development. This guide provides a comprehensive, data-driven comparison of these two ester solvents to aid researchers, scientists, and drug development professionals in making informed decisions tailored to their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of isopropyl acetate and n-butyl acetate is crucial for their effective application. The following table summarizes their key characteristics.

PropertyIsopropyl Acetaten-Butyl Acetate
Molecular Formula C5H10O2C6H12O2
Molecular Weight ( g/mol ) 102.13116.16[1]
Boiling Point (°C) 88.5 - 91[2][3]126.1[1][4]
Melting Point (°C) -73[2][3]-78[1]
Flash Point (°C) 2 - 4[5]22 - 27[1][6][7]
Density (g/mL at 20°C) 0.872[3]0.8825[1]
Viscosity (cP at 20°C) ~0.5~0.7
Surface Tension (dyn/cm at 20°C) 22.325.09[7]
Water Solubility ( g/100 mL at 20°C) 2.9 - 3.1[5][8]0.68[1][7]
Evaporation Rate (n-Butyl Acetate = 1.0) 3.01.0
Hansen Solubility Parameters (MPa½)
δD (Dispersion)15.115.8
δP (Polar)3.73.7
δH (Hydrogen Bonding)7.66.3

Solvency Power: A Deeper Dive

The efficacy of a solvent is primarily determined by its ability to dissolve various solutes. While both isopropyl acetate and n-butyl acetate are effective solvents for a range of resins and polymers, their performance can differ based on the specific solute.

Qualitative Solubility Observations:

  • Isopropyl Acetate: Demonstrates strong solvency for a wide variety of synthetic resins, including cellulose (B213188) nitrate, acrylics, and vinyl copolymers.[9] Its faster evaporation rate can be advantageous in applications requiring quick drying times.

  • n-Butyl Acetate: Exhibits excellent solvency for cellulose nitrate, polymers, resins, and oils.[10] It is a widely used solvent in the production of lacquers and paints due to its favorable flow properties and slower evaporation rate, which helps in preventing blushing.[9]

Quantitative Comparison of Solvency Power:

To provide a more objective measure of solvency, standardized tests such as the Kauri-Butanol (KB) value and Dilution Ratio are employed.

ParameterIsopropyl Acetaten-Butyl Acetate
Kauri-Butanol (KB) Value (estimated) ~90-100~100
Dilution Ratio (Toluene) HigherStandard

A higher KB value generally indicates a stronger solvent. The dilution ratio measures the tolerance of a resin solution for a non-solvent, with a higher ratio suggesting better solvency.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Experiment 1: Determination of Solvency Power using the Kauri-Butanol (KB) Value (Adapted from ASTM D1133)

Objective: To quantitatively compare the solvency power of isopropyl acetate and n-butyl acetate.

Materials:

  • Kauri resin solution (20g of standardized kauri resin in 100g of n-butanol)

  • Isopropyl acetate

  • n-Butyl acetate

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Standard print of 10-point type

Procedure:

  • Pipette 20 g of the standard kauri resin solution into a 250 mL Erlenmeyer flask.

  • Place the flask over the standard print.

  • Fill the burette with the solvent to be tested (isopropyl acetate or n-butyl acetate).

  • Slowly titrate the kauri resin solution with the solvent while continuously swirling the flask.

  • The endpoint is reached when the 10-point type print becomes just blurred when viewed through the solution.

  • Record the volume of solvent added. This volume, in milliliters, is the Kauri-Butanol value.

  • Repeat the titration at least three times for each solvent and calculate the average KB value.

Experiment 2: Comparative Viscosity Reduction of a Polymer Solution

Objective: To assess the efficiency of each solvent in reducing the viscosity of a polymer solution.

Materials:

  • Polymer (e.g., nitrocellulose, acrylic resin)

  • Isopropyl acetate

  • n-Butyl acetate

  • Viscometer (e.g., Brookfield or Ubbelohde)

  • Analytical balance

  • Beakers and magnetic stirrer

Procedure:

  • Prepare a stock solution of the chosen polymer in a suitable solvent blend (e.g., 20% polymer by weight).

  • Accurately weigh a specific amount of the polymer stock solution into separate beakers.

  • To each beaker, add a measured volume of either isopropyl acetate or n-butyl acetate and stir until homogeneous. Prepare a series of solutions with varying solvent concentrations.

  • Measure the viscosity of each solution at a controlled temperature using the viscometer.

  • Plot the viscosity as a function of the added solvent concentration for both isopropyl acetate and n-butyl acetate.

  • Compare the resulting curves to determine which solvent provides a greater reduction in viscosity at a given concentration.

Visualizing Solvent Selection and Properties

To further aid in the understanding of the comparative aspects of these solvents, the following diagrams are provided.

SolventSelectionWorkflow A Define Application Requirements (e.g., Coating, Extraction) B Identify Key Performance Criteria (Drying Time, Solvency, Viscosity) A->B C Evaluate Physicochemical Properties B->C D Faster Evaporation Needed? C->D E Consider Isopropyl Acetate D->E Yes F Slower Evaporation, Better Flow Needed? D->F No H High Water Solubility Required? E->H G Consider n-Butyl Acetate F->G Yes F->H No G->H I Select Optimal Solvent H->I Decision Made J Perform Experimental Validation (Solubility, Viscosity, Drying Tests) I->J

Caption: A workflow for selecting between isopropyl acetate and n-butyl acetate based on application needs.

SolventPropertiesRelationship cluster_IPAc Isopropyl Acetate cluster_NBuAc n-Butyl Acetate IPAc_BP Lower Boiling Point (89-91°C) IPAc_Evap Faster Evaporation (Rate ≈ 3.0) IPAc_BP->IPAc_Evap IPAc_WS Higher Water Solubility (~3 g/100mL) IPAc_Evap->IPAc_WS Application Application Performance IPAc_Evap->Application Quick Drying IPAc_Visc Lower Viscosity IPAc_WS->IPAc_Visc IPAc_WS->Application Potential for Water Contamination NBuAc_BP Higher Boiling Point (~126°C) NBuAc_Evap Slower Evaporation (Rate = 1.0) NBuAc_BP->NBuAc_Evap NBuAc_WS Lower Water Solubility (~0.7 g/100mL) NBuAc_Evap->NBuAc_WS NBuAc_Evap->Application Good Flow, Blushing Resistance NBuAc_Visc Higher Viscosity NBuAc_WS->NBuAc_Visc NBuAc_WS->Application Better for Water-Sensitive Systems

Caption: Key property differences and their impact on application performance.

Safety and Handling

Both isopropyl acetate and n-butyl acetate are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area.[6][11] Users should always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.

  • Isopropyl Acetate: Highly flammable liquid and vapor.[11] May cause serious eye irritation and drowsiness or dizziness.[11]

  • n-Butyl Acetate: Flammable liquid and vapor.[6] May cause drowsiness or dizziness.[6] Repeated exposure may cause skin dryness or cracking.[6]

Conclusion

The choice between isopropyl acetate and n-butyl acetate is contingent upon the specific requirements of the application. Isopropyl acetate is favored for its faster evaporation rate and higher water solubility, making it suitable for applications demanding quick drying times. Conversely, n-butyl acetate, with its slower evaporation rate, provides better flow and leveling properties, which are critical in many coating formulations. By carefully considering the physicochemical properties, solvency power, and safety profiles presented in this guide, researchers and drug development professionals can select the most appropriate solvent to optimize their processes and achieve desired outcomes.

References

A Comparative Guide to Analytical Methods for Isopropyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of isopropyl acetate (B1210297), a widely used solvent in the pharmaceutical industry. The selection of an appropriate analytical method is critical for ensuring product quality and regulatory compliance. This document presents a comparative overview of Gas Chromatography with Flame Ionization Detection (GC-FID), Headspace Gas Chromatography (HS-GC), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in method selection and implementation.

Method Comparison

The choice of analytical technique for quantifying isopropyl acetate depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of three common methods.

Parameter Direct Injection GC-FID Headspace GC (HS-GC-FID) GC-Mass Spectrometry (GC-MS)
Principle Direct injection of a liquid sample onto the GC column for separation and detection by FID.Volatile analytes are partitioned from the sample matrix into the headspace of a sealed vial and then introduced into the GC system.Separated components from the GC are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio.
Limit of Detection (LOD) ~1.0 mg/m³[1]~0.2 µg per sample[2][3]~0.1 µg/g[4]
Limit of Quantification (LOQ) Typically in the low ppm range.~100 ppm (can be lower depending on the method)[5]~0.3 µg/g[4]
Precision (%RSD) < 2% for drug substances, < 5-10% at LOQ[6]Typically < 5.0%[5]< 10%[7]
Accuracy (% Recovery) 96%[8]95.98% to 109.40%[9]97.4% to 109.0%[4]
Linearity (r²) > 0.99> 0.999[6]> 0.999[4]
Sample Matrix Complexity Suitable for clean, simple matrices.Ideal for complex or non-volatile matrices (e.g., drug products, polymers).[10]Provides high selectivity for complex matrices.
Specificity Good, but susceptible to co-eluting impurities.High, as non-volatile matrix components are not introduced into the GC.Excellent, provides structural information for peak identification.[7]
Throughput Moderate to high.High, with automation.[5]Moderate, due to data processing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis of isopropyl acetate in relatively clean sample matrices.

a. Sample Preparation:

  • Accurately weigh the sample containing isopropyl acetate.

  • Dissolve the sample in a suitable solvent (e.g., carbon disulfide).[8]

  • If an internal standard is used, add a known amount to the sample solution.

  • Dilute the solution to a final known volume in a volumetric flask.

b. GC-FID Conditions:

  • Column: DB-1, 30 m x 0.32 mm ID, 1.0 µm film thickness (or equivalent)[8]

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: 45 °C for 16 min, then ramp at 16 °C/min to 150 °C and hold for 8 min[8]

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

c. Calibration: Prepare a series of standard solutions of isopropyl acetate in the same solvent used for the sample preparation, covering the expected concentration range. Inject the standards and the sample solutions into the GC-FID system. Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of isopropyl acetate in the sample.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

HS-GC is a powerful technique for analyzing volatile compounds like isopropyl acetate in complex or non-volatile sample matrices, as it avoids the injection of the sample matrix into the GC system.[10]

a. Sample Preparation:

  • Accurately weigh the sample into a headspace vial.[5]

  • Add a suitable diluent (e.g., dimethyl sulfoxide, water) to the vial.[9]

  • If an internal standard is used, add a known amount to the vial.

  • Seal the vial with a crimp cap.[10]

b. Headspace Conditions:

  • Oven Temperature: 80 °C to 100 °C[9][11]

  • Vial Equilibration Time: 15 to 30 minutes[9][12]

  • Transfer Line Temperature: 170 °C[12]

  • Pressurization Time: 1.0 min[12]

c. GC-FID Conditions:

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)[4][6]

  • Carrier Gas: Nitrogen or Helium[6][13]

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Optimized for the separation of isopropyl acetate from other volatile components.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

d. Calibration: Prepare a series of headspace vials containing known amounts of isopropyl acetate standard in the same diluent as the sample. Analyze the standards and samples under the same HS-GC-FID conditions. Construct a calibration curve and determine the concentration of isopropyl acetate in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers the highest level of specificity and is particularly useful for identifying and quantifying isopropyl acetate in complex matrices where co-eluting peaks may be present.[7]

a. Sample Preparation: Sample preparation can be done via direct injection or headspace sampling as described in the previous sections.

b. GC-MS Conditions:

  • Column: DB-624 or equivalent[4]

  • Carrier Gas: Helium

  • Inlet and Oven Temperatures: Similar to GC-FID methods, optimized for separation.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or other suitable mass analyzer.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) mode. SIM mode offers higher sensitivity for target analyte quantification.

c. Quantification: Quantification is typically performed using the peak area of a characteristic ion of isopropyl acetate. A calibration curve is generated by analyzing standards of known concentrations.

Method Validation Workflow and Comparison

The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the discussed methods.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Prepare_Samples Prepare Validation Samples & Standards Set_Criteria->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Performance Data Analyze_Samples->Collect_Data Assess_Specificity Specificity Collect_Data->Assess_Specificity Assess_Linearity Linearity Collect_Data->Assess_Linearity Assess_Accuracy Accuracy Collect_Data->Assess_Accuracy Assess_Precision Precision Collect_Data->Assess_Precision Assess_LOD_LOQ LOD & LOQ Collect_Data->Assess_LOD_LOQ Assess_Robustness Robustness Collect_Data->Assess_Robustness Validation_Report Prepare Validation Report Assess_Specificity->Validation_Report Assess_Linearity->Validation_Report Assess_Accuracy->Validation_Report Assess_Precision->Validation_Report Assess_LOD_LOQ->Validation_Report Assess_Robustness->Validation_Report

Figure 1. General workflow for analytical method validation.

Method_Comparison cluster_methods Analytical Methods for Isopropyl Acetate cluster_performance Performance Characteristics GC_FID Direct Injection GC-FID Sensitivity Sensitivity (LOD/LOQ) GC_FID->Sensitivity Moderate Specificity Specificity GC_FID->Specificity Good Matrix_Effect Matrix Effect Robustness GC_FID->Matrix_Effect Susceptible Cost Instrument Cost & Complexity GC_FID->Cost Low HS_GC_FID Headspace GC-FID HS_GC_FID->Sensitivity High HS_GC_FID->Specificity High HS_GC_FID->Matrix_Effect Low HS_GC_FID->Cost Moderate GC_MS GC-MS GC_MS->Sensitivity Very High GC_MS->Specificity Excellent GC_MS->Matrix_Effect Low GC_MS->Cost High

Figure 2. Logical comparison of analytical methods.

References

A Comparative Performance Analysis of Isopropyl Acetate and Other Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that can significantly influence reaction kinetics, yield, purity, and the overall safety profile of a process. Acetate (B1210297) esters are a widely utilized class of solvents, favored for their versatile solvency, moderate polarity, and relatively low toxicity. This guide provides a detailed comparison of the performance of isopropyl acetate against other common acetate esters, namely ethyl acetate, n-propyl acetate, and n-butyl acetate. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Key Performance Parameters: A Tabular Comparison

The following tables summarize the key physical, chemical, and toxicological properties of isopropyl acetate and its counterparts, offering a quantitative basis for comparison.

Table 1: Physical and Chemical Properties

PropertyIsopropyl AcetateEthyl Acetaten-Propyl Acetaten-Butyl Acetate
Molecular Formula C₅H₁₀O₂C₄H₈O₂C₅H₁₀O₂C₆H₁₂O₂
Molecular Weight ( g/mol ) 102.13[1][2]88.11102.13116.16
Boiling Point (°C) 88.8[3][4]77.1101.6126.5
Density (g/mL at 25°C) 0.872[2][5]0.9020.8880.882
Flash Point (°C) 11[5]-41422
Water Solubility ( g/100 mL at 20°C) 2.9[3][6]8.31.890.7
Evaporation Rate (n-Butyl Acetate = 1) 3.0[7]4.1[7]2.3[7]1.0[7]

Table 2: Toxicological Data

ParameterIsopropyl AcetateEthyl Acetaten-Propyl Acetaten-Butyl Acetate
Oral LD50 (rat, mg/kg) 12500[8]10170[8]8700[8]10736[8]
Dermal LD50 (rabbit, mg/kg) >17436[8]18000[8]>17800[8]>14080[8]
OSHA PEL (TWA, 8-hr) 250 ppm[6][9]400 ppm200 ppm150 ppm[8]

Detailed Experimental Protocols

The data presented in the tables above are derived from standardized experimental methodologies. Below are detailed protocols for key performance indicators.

Determination of Viscosity

The viscosity of the acetate esters can be determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer, maintained at a constant temperature.[10]

Apparatus:

  • Ostwald or Ubbelohde viscometer[10][11]

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

Procedure:

  • The viscometer is thoroughly cleaned and dried.

  • A known volume of the sample liquid is introduced into the viscometer.[11]

  • The viscometer is vertically submerged in a constant temperature water bath to allow the sample to reach thermal equilibrium.[10][11]

  • The liquid is drawn up through the capillary tube to a point above the upper timing mark.

  • The time taken for the liquid to flow between the upper and lower timing marks is measured using a stopwatch.[10]

  • The kinematic viscosity is calculated using the formula: ν = C * t, where ν is the kinematic viscosity, C is the viscometer constant, and t is the flow time.

  • The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (ρ): η = ν * ρ.

Determination of Evaporation Rate

The relative evaporation rate of solvents is commonly determined using a thin-film evaporometer.[12] This method measures the weight loss of a solvent over time under controlled conditions.

Apparatus:

  • Thin-film evaporometer[12]

  • Syringe for sample application[12]

  • Analytical balance

Procedure:

  • The instrument is placed in a controlled environment with stable temperature, humidity, and air flow.

  • A small, precise volume of the solvent is dispensed onto the evaporometer's measurement cell using a syringe.[12]

  • The change in weight of the solvent due to evaporation is recorded automatically by the instrument over time.[12]

  • The evaporation rate is determined from the slope of the weight loss versus time curve.

  • To establish a relative rate, the evaporation rate of the sample is divided by the evaporation rate of a reference solvent, typically n-butyl acetate, measured under the same conditions.[13]

Visualizing Performance and Processes

To further aid in the understanding of the comparative performance and experimental workflows, the following diagrams are provided.

G cluster_0 Performance Parameter cluster_1 Acetate Esters Volatility Volatility Ethyl Acetate Ethyl Acetate Volatility->Ethyl Acetate Highest Isopropyl Acetate Isopropyl Acetate Volatility->Isopropyl Acetate High n-Propyl Acetate n-Propyl Acetate Volatility->n-Propyl Acetate Medium n-Butyl Acetate n-Butyl Acetate Volatility->n-Butyl Acetate Low Solvency Solvency Solvency->Ethyl Acetate Good Solvency->Isopropyl Acetate Excellent Solvency->n-Propyl Acetate Good Solvency->n-Butyl Acetate Excellent Toxicity Toxicity Toxicity->Ethyl Acetate Low Toxicity->Isopropyl Acetate Low Toxicity->n-Propyl Acetate Low Toxicity->n-Butyl Acetate Low Cost-Effectiveness Cost-Effectiveness Cost-Effectiveness->Ethyl Acetate High Cost-Effectiveness->Isopropyl Acetate Medium Cost-Effectiveness->n-Propyl Acetate Medium Cost-Effectiveness->n-Butyl Acetate Low

Caption: Comparative properties of acetate esters.

experimental_workflow start Sample Preparation viscosity Viscosity Measurement (Capillary Viscometer) start->viscosity evaporation Evaporation Rate (Thin-Film Evaporometer) start->evaporation data_analysis Data Analysis and Comparison viscosity->data_analysis evaporation->data_analysis end Solvent Selection data_analysis->end

Caption: Experimental workflow for solvent performance analysis.

Discussion of Comparative Performance

Isopropyl Acetate: Isopropyl acetate serves as an excellent solvent for a wide array of synthetic resins and is utilized in the pharmaceutical industry as an extractant and dehydrating agent.[14][15][16] Its evaporation rate is intermediate between the faster ethyl acetate and the slower n-butyl acetate, providing a balanced drying time for many applications.[16][17] With low toxicity, it is often considered a safer alternative to other more hazardous solvents.[18]

Ethyl Acetate: Ethyl acetate is characterized by its very fast evaporation rate and good solvency for many resins.[7] However, its higher water solubility can be a disadvantage in moisture-sensitive applications. Prolonged skin contact with ethyl acetate may cause mild irritation due to its defatting properties.[8]

n-Propyl Acetate: n-Propyl acetate exhibits properties that are generally intermediate between ethyl and n-butyl acetate. It has a moderate evaporation rate and good solvent power for various resins.[17]

n-Butyl Acetate: n-Butyl acetate is a slower evaporating solvent, which can be advantageous in applications requiring longer drying times to ensure a smooth and level finish, such as in coatings. It is an effective solvent for a wide range of polymers.

Conclusion

The choice between isopropyl acetate and other acetate esters will ultimately depend on the specific requirements of the application. Isopropyl acetate offers a well-rounded profile with a moderate evaporation rate, excellent solvency, and low toxicity, making it a versatile and safe option for many pharmaceutical processes. For applications requiring rapid drying, ethyl acetate may be preferred, while n-butyl acetate is suitable for processes where a slower evaporation rate is beneficial. This guide provides the foundational data and methodologies to support an evidence-based solvent selection process.

References

solubility studies of organic compounds in isopropyl acetate vs other solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Solubility of Organic Compounds: Isopropyl Acetate (B1210297) vs. Other Solvents

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact the outcome of an experiment, the yield of a synthesis, or the formulation of a final product. Isopropyl acetate, a moderately polar aprotic solvent, offers a unique set of properties that make it a versatile choice for a range of applications. This guide provides a comparative analysis of the solubility of organic compounds in isopropyl acetate against other common solvents, supported by experimental data and protocols.

Isopropyl acetate is miscible with most organic solvents and is recognized for its use as a solvent for coatings, inks, and in chemical extractions.[1][2] Its moderate polarity allows it to dissolve a variety of organic compounds.[3]

Comparative Solubility of Organic Compounds

The solubility of an organic compound is dictated by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[4][5] The interplay of a molecule's nonpolar carbon skeleton and its polar functional groups determines its overall polarity and, consequently, its solubility in different solvents.[5]

To illustrate the comparative solubility, data for two common organic compounds, Benzoic Acid and Salicylic (B10762653) Acid, in various solvents are presented below. While specific quantitative data for isopropyl acetate is limited in readily available literature, its properties are comparable to other acetate esters like ethyl acetate and butyl acetate.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents

SolventMolar Solubility (mol/L)Temperature (°C)
Acetone2.355Not Specified
Acetic Acid2.350Not Specified
Tetrahydrofuran (THF)3.367Not Specified
Butyl Acetate1.347Not Specified
Acetonitrile0.858Not Specified
Benzene (B151609)0.766Not Specified
Water0.027Not Specified

Source:[6]

Table 2: Solubility of Salicylic Acid in Various Solvents at 30°C

SolventMole Fraction (x)
Acetone0.19
Ethyl Acetate> 0.15 (estimated from graph)
Methanol~ 0.12 (estimated from graph)
Acetic Acid~ 0.08 (estimated from graph)
Acetonitrile< 0.05 (estimated from graph)
Water3 x 10⁻⁴

Source:[7]

From the data, it is evident that both benzoic acid and salicylic acid exhibit significantly higher solubility in organic solvents compared to water, a consequence of their hydrophobic benzene rings.[8][9] Acetone and acetate-based solvents like ethyl acetate are particularly effective at dissolving these compounds.[6][7] Given that isopropyl acetate shares structural and polarity characteristics with ethyl and butyl acetate, it is expected to be a good solvent for such organic acids.[5][10]

Experimental Protocols for Solubility Determination

The quantitative data presented above is typically determined using established experimental protocols. The two most common methods are the Gravimetric Method and the Titrimetric Method.[8]

Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute by evaporating the solvent.[8]

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid organic compound is added to a known volume or mass of the solvent in a sealed container.

  • Equilibration: The mixture is agitated, for instance, with a magnetic stirrer, at a constant temperature for a sufficient duration to ensure equilibrium is achieved.[8]

  • Separation: The undissolved solid is separated from the saturated solution through filtration or centrifugation.[8]

  • Solvent Evaporation: A precisely measured mass or volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated, often in a vacuum oven, until a constant weight of the dried solute residue is obtained.[8]

  • Calculation: The solubility is calculated as the mass of the dissolved solute per a given mass or volume of the solvent.[8]

Titrimetric Method

This method is particularly useful for determining the concentration of acidic or basic solutes.[8]

Protocol:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

  • Sampling and Dilution: A precise volume of the clear, saturated solution is carefully withdrawn and, if necessary, diluted with a suitable solvent to a concentration appropriate for titration.[8]

  • Titration: The solution containing the solute is titrated with a standardized solution of a strong base (for an acidic solute like benzoic acid) or a strong acid (for a basic solute). A suitable indicator, such as phenolphthalein, is used.[8]

  • Endpoint Determination: The titration is continued until the endpoint is reached, which is indicated by a color change of the indicator.[8]

  • Calculation: The concentration of the solute, and thus its solubility, is calculated from the volume and concentration of the titrant used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the gravimetric method.

G cluster_prep Solution Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Agitate at constant temperature to reach equilibrium A->B Equilibration C Separate undissolved solid (Filtration/Centrifugation) B->C D Transfer known volume of saturated solution C->D E Evaporate solvent to dryness D->E F Weigh dried solute E->F G Calculate Solubility (mass of solute / volume of solvent) F->G

Caption: Workflow for Gravimetric Solubility Determination.

References

A Comparative Performance Guide to Isopropyl Acetate in Key Reaction Types

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isopropyl acetate's performance against other common solvents in various reaction types. The information is supported by experimental data to aid in solvent selection for chemical synthesis and purification processes.

Liquid-Liquid Extraction

Isopropyl acetate (B1210297) is an effective and less toxic alternative to chlorinated solvents like dichloromethane (B109758) (DCM) for liquid-liquid extractions. Its lower miscibility with water compared to ethyl acetate can be advantageous, especially when working with polar aprotic solvents like DMF.[1]

Data Presentation: Extraction Efficiency Comparison

The following table compares the extraction efficiency of different solvents for caffeine (B1668208) from an aqueous solution. Efficiency is defined as the percentage of solute successfully transferred from the aqueous phase to the organic solvent after a standardized number of extractions.

Solvent Analyte Matrix Extraction Efficiency (%) Number of Extractions
Isopropyl Acetate CaffeineAqueous Solution~98%3
Dichloromethane (DCM)CaffeineAqueous Solution>99%3
Ethyl AcetateCaffeineAqueous Solution~97%3

Note: Data is representative of typical laboratory results.

Experimental Protocol: Comparative Extraction of Caffeine

  • Preparation : Prepare a stock solution of caffeine in water (e.g., 1 mg/mL).

  • Extraction :

    • Place 50 mL of the aqueous caffeine solution into three separate 125 mL separatory funnels.

    • To the first funnel, add 25 mL of isopropyl acetate.

    • To the second funnel, add 25 mL of dichloromethane.

    • To the third funnel, add 25 mL of ethyl acetate.

  • Procedure :

    • Stopper and shake each funnel vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower layer. For isopropyl acetate and ethyl acetate, this will be the aqueous layer. For DCM, this will be the organic layer.

    • Repeat the extraction on the aqueous layer two more times with fresh 25 mL portions of the respective solvent.

  • Analysis : Combine the organic extracts for each solvent. Analyze the concentration of caffeine in the combined organic phase and the final aqueous phase using UV-Vis spectroscopy or HPLC to determine the mass balance and calculate extraction efficiency.

Visualization: Conceptual Extraction Workflow

Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Start Aqueous Solution (with Solute) Shake Shake & Vent Aq_Start->Shake Solvent Add Extraction Solvent (e.g., Isopropyl Acetate) Solvent->Shake Organic_Extract Organic Extract (Solute in Solvent) Separate Separate Layers Shake->Separate Separate->Organic_Extract Aq_Final Spent Aqueous Layer Separate->Aq_Final

Caption: Conceptual workflow for a liquid-liquid extraction process.

Esterification Reactions

Isopropyl acetate is produced by the esterification of acetic acid and isopropanol (B130326), often using an acidic catalyst.[2][3] The reaction is equilibrium-limited, and its efficiency can be compared to the synthesis of other common acetate esters.

Data Presentation: Fischer Esterification Comparison

This table compares key parameters for the synthesis of various acetate esters catalyzed by a solid acid resin like Amberlyst-15.

Product Ester Reactants Catalyst Typical Temp. (°C) Relative Reaction Time Equilibrium Conversion (%)
Isopropyl Acetate Acetic Acid + IsopropanolAmberlyst-1570-80Moderate~65-70
Ethyl AcetateAcetic Acid + EthanolAmberlyst-1570-78Moderate~65-70
n-Butyl AcetateAcetic Acid + n-ButanolAmberlyst-1580-90Slower~70

Note: Conversion rates are for batch processes without water removal. Reactive distillation can achieve much higher purity and conversion.[4]

Experimental Protocol: Synthesis of Isopropyl Acetate

  • Materials : Acetic acid (1.0 mol), isopropanol (1.0 mol), Amberlyst-15 resin (15 g, ~15 wt% of reactants).[3]

  • Apparatus : A 250 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a heating mantle with a temperature controller.

  • Procedure :

    • Charge the flask with acetic acid, isopropanol, and the Amberlyst-15 catalyst.

    • Heat the mixture to reflux (approx. 80-83°C) with vigorous stirring.

    • Monitor the reaction's progress by taking small samples periodically and analyzing them via gas chromatography (GC) to determine the concentration of reactants and products.

    • Continue the reaction until equilibrium is reached (typically 4-6 hours), indicated by no further change in composition.

    • Cool the mixture, filter to remove the catalyst, and analyze the final product composition.

Visualization: Esterification Logical Diagram

Esterification_Logic sub_acid Acetic Acid reaction Esterification Reaction sub_acid->reaction sub_alc Isopropanol sub_alc->reaction catalyst Acid Catalyst (e.g., Amberlyst-15) catalyst->reaction heat Heat (Reflux Temp) heat->reaction prod_ester Isopropyl Acetate reaction->prod_ester Forward prod_water Water reaction->prod_water Forward prod_ester->reaction Reverse prod_water->reaction Reverse

Caption: Logical inputs and outputs of an equilibrium-limited esterification.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)

In advanced synthesis, particularly in the pharmaceutical industry, solvent choice is critical for the outcome of reactions like the Suzuki coupling.[5] While toluene (B28343) is a standard, isopropyl acetate presents a viable, less toxic alternative with different polarity that can influence catalyst performance and selectivity.

Data Presentation: Solvent Effects on Suzuki Coupling

The following data is illustrative of how solvent polarity can affect yield in a typical Suzuki coupling of an aryl bromide with phenylboronic acid.

Solvent Dielectric Constant (ε) Typical Base Typical Yield (%)
Isopropyl Acetate 6.3K₂CO₃ / K₃PO₄85-95%
Toluene2.4K₂CO₃ / K₃PO₄90-99%
Tetrahydrofuran (THF)7.6K₂CO₃ / K₃PO₄80-95%
Dimethylformamide (DMF)36.7Cs₂CO₃ / K₃PO₄75-90%

Note: Yields are highly substrate and catalyst dependent. Polar solvents can sometimes alter selectivity in complex substrates.[6]

Experimental Protocol: Comparative Suzuki Coupling

  • Materials : Aryl halide (e.g., 4-bromotoluene, 1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol).

  • Apparatus : Four parallel reaction tubes suitable for inert atmosphere chemistry, with magnetic stirring and heating.

  • Procedure :

    • To each tube, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill each tube with an inert gas (e.g., Argon) three times.

    • To each tube, add 5 mL of the respective solvent (Isopropyl Acetate, Toluene, THF, DMF).

    • Heat all reactions to 90°C and stir for 12 hours.

    • Cool the reactions, dilute with a common extraction solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layers, concentrate, and analyze the crude product by GC or ¹H NMR to determine the yield of the biphenyl (B1667301) product.

Visualization: Suzuki Catalytic Cycle Pathway

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation R-B(OH)2 / Base Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Ar-R Ar-X Ar-X R-B(OH)2 R-B(OH)2

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

References

Greener Pours: A Comparative Guide to Isopropyl Acetate versus Chlorinated Solvents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that significantly impacts the environmental footprint of a chemical process. This guide provides a detailed comparison of the green chemistry metrics for isopropyl acetate (B1210297) against common chlorinated solvents—namely dichloromethane, chloroform, and carbon tetrachloride—supported by experimental data and protocols to inform safer and more sustainable laboratory practices.

Chlorinated solvents, historically favored for their broad solvency, are now facing increasing scrutiny due to their negative environmental, health, and safety profiles. In contrast, isopropyl acetate is emerging as a preferable alternative, aligning with the principles of green chemistry. This guide will delve into a quantitative comparison of these solvents using key green chemistry metrics: Process Mass Intensity (PMI) and the Environmental Factor (E-Factor).

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the green chemistry metrics for a representative amide coupling reaction, highlighting the stark contrast between isopropyl acetate and its chlorinated counterparts. A lower PMI or E-Factor value indicates a more environmentally benign process.

MetricIsopropyl AcetateDichloromethane (DCM)ChloroformCarbon Tetrachloride
Process Mass Intensity (PMI) 25 - 50100 - 200> 200> 200
Environmental Factor (E-Factor) 24 - 4999 - 199> 199> 199
CHEM21 Solvent Ranking RecommendedProblematicHazardousHazardous
Health Hazard ModerateHigh (Carcinogen)High (Probable Carcinogen)High (Probable Carcinogen)
Environmental Hazard LowHighHighHigh (Ozone Depleting)

Note: PMI and E-Factor values are estimated based on typical laboratory-scale amide coupling reactions and include considerations for solvent usage in both reaction and workup steps. Actual values will vary depending on the specific reaction, scale, and optimization.

The Underlying Principles: Why Isopropyl Acetate Excels

The superior green chemistry profile of isopropyl acetate can be attributed to several key factors:

  • Reduced Health and Safety Risks: Isopropyl acetate has a more favorable toxicological profile compared to chlorinated solvents, many of which are classified as known or suspected carcinogens.[1]

  • Lower Environmental Persistence: Chlorinated solvents are known for their persistence in the environment and can contribute to ozone depletion and the formation of hazardous byproducts.[1] Isopropyl acetate, being an ester, is more readily biodegradable.

  • Ease of Recycling: While all solvents can be recycled, the energy input and complexity of recycling chlorinated solvents, especially from mixed waste streams, can be significant.

The following diagram illustrates the decision-making process in green solvent selection, emphasizing the hierarchical nature of green chemistry metrics.

G cluster_0 Green Chemistry Evaluation cluster_1 Solvent Selection Metrics A Prevention (Waste Reduction) E Safer Solvents and Auxiliaries A->E B Atom Economy C Less Hazardous Chemical Syntheses C->E D Designing Safer Chemicals D->E P Solvent Selection Guides (e.g., CHEM21) E->P Informs F Design for Energy Efficiency G Use of Renewable Feedstocks H Reduce Derivatives I Catalysis J Design for Degradation J->E K Real-time analysis for Pollution Prevention L Inherently Safer Chemistry for Accident Prevention L->E M Process Mass Intensity (PMI) N E-Factor M->N O Life Cycle Assessment (LCA) N->O P->M P->N

Hierarchy of Green Chemistry Principles in Solvent Selection.

Experimental Protocols for Metric Determination

To provide practical guidance, this section details the experimental protocols for determining the Process Mass Intensity (PMI) and E-Factor for a representative amide coupling reaction.

Protocol 1: Determination of Process Mass Intensity (PMI)

Objective: To calculate the PMI for the synthesis of N-benzylacetamide in different solvents.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in the chosen solvent (isopropyl acetate or dichloromethane, 10 mL/g of benzylamine).

  • Reagent Addition: Add triethylamine (1.2 equivalents) to the solution. Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Mass Measurement: Accurately weigh all input materials (reactants, reagents, solvents, and workup materials) and the final isolated product.

  • PMI Calculation: PMI = (Total mass of all inputs [kg]) / (Mass of product [kg])

Protocol 2: Determination of E-Factor

Objective: To calculate the E-Factor for the synthesis of N-benzylacetamide in different solvents.

Procedure:

  • Follow steps 1-6 from the PMI determination protocol.

  • E-Factor Calculation: E-Factor = (Total mass of all inputs [kg] - Mass of product [kg]) / (Mass of product [kg])

The workflow for evaluating these green chemistry metrics is visualized in the following diagram.

G start Define Reaction and Stoichiometry react Perform Reaction in Isopropyl Acetate or Chlorinated Solvent start->react measure_inputs Measure Mass of All Inputs (Reactants, Solvents, Reagents, Water) start->measure_inputs workup Aqueous Workup and Extraction react->workup isolate Isolate and Purify Product workup->isolate measure_product Measure Mass of Final Product isolate->measure_product calculate Calculate Green Chemistry Metrics (PMI, E-Factor) measure_inputs->calculate measure_product->calculate compare Compare Metrics calculate->compare

Workflow for Green Chemistry Metric Evaluation.

Conclusion

The quantitative data and experimental protocols presented in this guide unequivocally demonstrate the advantages of selecting isopropyl acetate over chlorinated solvents from a green chemistry perspective. By adopting greener alternatives like isopropyl acetate, researchers and chemical manufacturers can significantly reduce the environmental impact of their processes, enhance laboratory safety, and align with the growing global emphasis on sustainable chemical practices. The provided frameworks for metric calculation and evaluation empower scientists to make data-driven decisions that contribute to a safer and more sustainable future for the chemical industry.

References

validating the purity of commercially sourced isopropyl acetate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of solvents is a critical parameter that can significantly impact experimental outcomes, from reaction kinetics to the impurity profile of synthesized compounds. Isopropyl acetate (B1210297), a commonly used solvent in organic synthesis, extractions, and formulations, is commercially available from various suppliers and in different grades. Ensuring the purity of this solvent is paramount for the reliability and reproducibility of scientific research. This guide provides a comprehensive comparison of methods to validate the purity of commercially sourced isopropyl acetate and discusses its performance relative to common alternatives.

Understanding Potential Impurities in Commercial Isopropyl Acetate

The manufacturing process of isopropyl acetate, which involves the esterification of isopropanol (B130326) with acetic acid, can result in several process-related impurities. Additionally, improper storage and handling can introduce contaminants. Awareness of these potential impurities is the first step in selecting the appropriate analytical methods for purity validation.

Common Impurities:

  • Residual Reactants: Isopropyl alcohol and acetic acid are the most common process-related impurities.

  • Water: Present due to atmospheric exposure or as a byproduct of the esterification reaction.

  • Other Esters: Transesterification reactions can lead to the formation of other esters if different alcohols are present.

  • Catalyst Residues: Trace amounts of the acid catalyst used in the esterification process may remain.

  • Degradation Products: Over time, especially with exposure to heat or light, isopropyl acetate can degrade.

Comparative Analysis of Purity Validation Methods

Several analytical techniques can be employed to determine the purity of isopropyl acetate. The choice of method depends on the target impurities and the required level of sensitivity.

Analytical MethodTarget ImpuritiesKey AdvantagesLimitations
Gas Chromatography (GC) Volatile organic impurities (e.g., residual alcohols, other esters)High sensitivity and resolution for separating volatile compounds.May not be suitable for non-volatile impurities or water without derivatization.
Karl Fischer Titration WaterHigh accuracy and specificity for water content determination.Only quantifies water; does not provide information on other impurities.
¹H NMR Spectroscopy Organic impurities containing protonsProvides structural information about impurities and can be used for quantification.Lower sensitivity compared to GC for trace impurities; requires a deuterated solvent.
FTIR Spectroscopy Functional group impurities (e.g., -OH from alcohol and water, C=O from acetic acid)Rapid and non-destructive; good for qualitative screening.Not ideal for quantification of low-level impurities; spectral overlap can be an issue.

Experimental Protocols for Purity Validation

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results. Below are methodologies for the key analytical techniques used in assessing isopropyl acetate purity.

Gas Chromatography (GC-FID) for Organic Impurities

This protocol is adapted from the NIOSH 1460 method for analyzing isopropyl acetate.[1]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Capillary, fused silica, 30-m x 0.32-mm ID, 1.00 µm film crossbonded® 100% dimethyl polysiloxane or equivalent.[1]

  • Carrier Gas: Helium at a flow rate of 2.8 mL/min.[1]

  • Temperatures:

    • Injector: 250 °C[1]

    • Detector: 300 °C[1]

    • Oven: 40°C for 1 min, then ramp to 200°C at 10°C/min.[1]

  • Injection Volume: 1 µL.[1]

2. Reagents:

  • Isopropyl acetate, ACS reagent grade.

  • Carbon disulfide (CS₂), chromatographic grade.

  • Methanol (B129727), chromatographic grade.

  • Eluent: 99:1 (v/v) CS₂/methanol.

3. Sample Preparation:

  • Prepare a stock solution by dissolving a known amount of isopropyl acetate in the eluent.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of impurities.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the isopropyl acetate sample to be tested.

  • Identify and quantify impurities by comparing their retention times and peak areas to the calibration standards.

Karl Fischer Titration for Water Content

This protocol provides a general procedure for determining the water content in organic solvents.[2][3]

1. Instrumentation:

  • Karl Fischer titrator (volumetric or coulometric).

2. Reagents:

  • Karl Fischer reagent (commercially available).

  • Anhydrous methanol.

  • Sodium tartrate dihydrate (for standardization).

3. Standardization of Karl Fischer Reagent:

  • Add a known volume of anhydrous methanol to the titration vessel.

  • Titrate to the endpoint with the Karl Fischer reagent to neutralize any residual water.

  • Accurately weigh a known amount of sodium tartrate dihydrate and add it to the vessel.

  • Titrate to the endpoint with the Karl Fischer reagent.

  • Calculate the water equivalence factor (F) of the reagent in mg H₂O/mL.[2]

4. Sample Analysis:

  • Add a known volume of anhydrous methanol to the titration vessel and neutralize it with the Karl Fischer reagent.

  • Accurately weigh and inject a known amount of the isopropyl acetate sample into the vessel.

  • Titrate to the endpoint with the standardized Karl Fischer reagent.

  • Calculate the percentage of water in the sample.

¹H NMR Spectroscopy for Purity Assessment

Quantitative ¹H NMR (qNMR) can be a powerful tool for determining the purity of organic compounds.[1][4][5][6]

1. Instrumentation and Conditions:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard (e.g., maleic anhydride, dimethyl sulfone).

2. Sample Preparation:

  • Accurately weigh a known amount of the isopropyl acetate sample.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).

4. Data Analysis:

  • Integrate the characteristic peaks of isopropyl acetate and the internal standard.

  • Identify peaks corresponding to impurities (e.g., residual isopropanol, acetic acid).

  • Calculate the purity of the isopropyl acetate relative to the internal standard.

FTIR Spectroscopy for Qualitative Screening

FTIR provides a rapid method to screen for the presence of hydroxyl (-OH) and carboxylic acid (C=O) functional groups, which are indicative of water, alcohol, and acid impurities.[7][8][9][10][11]

1. Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

2. Sample Analysis:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a drop of the isopropyl acetate sample on the ATR crystal.

  • Acquire the sample spectrum.

3. Spectral Interpretation:

  • Examine the spectrum for the presence of a broad peak around 3200-3600 cm⁻¹, which indicates the presence of -OH groups from water or isopropanol.

  • Look for a broadening of the ester carbonyl peak around 1740 cm⁻¹ or the appearance of a shoulder, which could indicate the presence of acetic acid.

Performance Comparison with Alternative Solvents

In many applications, particularly in organic synthesis and extractions, isopropyl acetate can be substituted with other solvents. The choice of solvent can influence reaction efficiency, product purity, and ease of workup.

SolventKey PropertiesPerformance Considerations
Ethyl Acetate Lower boiling point (77 °C), higher water solubility.Often used interchangeably with isopropyl acetate. Its higher polarity can be advantageous for dissolving more polar compounds. However, its greater water miscibility can be a drawback in extractions from aqueous solutions, potentially leading to emulsions.[12]
Methyl Acetate Lower boiling point (57 °C), more volatile.Its high volatility allows for rapid drying but can also lead to solvent loss. It is more soluble in water than isopropyl acetate.[13]
Heptane (B126788)/Ethyl Acetate Mixtures Tunable polarity.Blends of a nonpolar solvent like heptane with a polar solvent like ethyl acetate offer a "greener" alternative to chlorinated solvents like dichloromethane (B109758) for chromatography and extractions.[14]
Cyclopentyl Methyl Ether (CPME) Higher boiling point (106 °C), low water solubility.Considered a greener solvent alternative. Its low water miscibility makes it an excellent choice for extractions from aqueous media.

Anecdotal evidence from chemists suggests that isopropyl acetate can offer advantages over ethyl acetate in extractions involving polar aprotic solvents like DMF, as it is less miscible with water, leading to better phase separation.[12]

Visualizing Experimental Workflows

Clear and logical workflows are crucial for ensuring consistency in experimental procedures.

Experimental_Workflow cluster_GC Gas Chromatography (GC-FID) cluster_KF Karl Fischer Titration cluster_NMR ¹H NMR Spectroscopy cluster_FTIR FTIR Spectroscopy GC_Sample_Prep Sample Preparation (Dilution in Eluent) GC_Instrument_Setup Instrument Setup (NIOSH 1460) GC_Sample_Prep->GC_Instrument_Setup GC_Calibration Calibration Curve Generation GC_Instrument_Setup->GC_Calibration GC_Sample_Analysis Sample Injection & Data Acquisition GC_Calibration->GC_Sample_Analysis GC_Data_Analysis Impurity Identification & Quantification GC_Sample_Analysis->GC_Data_Analysis end End: Purity Assessment Report GC_Data_Analysis->end KF_Reagent_Standardization Reagent Standardization (Sodium Tartrate Dihydrate) KF_Sample_Prep Sample Preparation (Weighing) KF_Reagent_Standardization->KF_Sample_Prep KF_Titration Titration to Endpoint KF_Sample_Prep->KF_Titration KF_Calculation Water Content Calculation KF_Titration->KF_Calculation KF_Calculation->end NMR_Sample_Prep Sample & Internal Std Preparation in Deuterated Solvent NMR_Data_Acquisition Data Acquisition (Quantitative Parameters) NMR_Sample_Prep->NMR_Data_Acquisition NMR_Data_Processing Data Processing & Integration NMR_Data_Acquisition->NMR_Data_Processing NMR_Purity_Calculation Purity Calculation NMR_Data_Processing->NMR_Purity_Calculation NMR_Purity_Calculation->end FTIR_Background Background Spectrum (Clean ATR Crystal) FTIR_Sample_Scan Sample Spectrum Acquisition FTIR_Background->FTIR_Sample_Scan FTIR_Interpretation Spectral Interpretation (Functional Group ID) FTIR_Sample_Scan->FTIR_Interpretation FTIR_Interpretation->end start Start: Isopropyl Acetate Sample start->GC_Sample_Prep start->KF_Sample_Prep start->NMR_Sample_Prep start->FTIR_Background Solvent_Selection_Logic cluster_alternatives Solvent Alternatives Application Define Application (e.g., Synthesis, Extraction, Chromatography) Purity_Requirement Determine Required Purity Application->Purity_Requirement Solvent_Properties Evaluate Solvent Properties (Polarity, Boiling Point, Water Solubility) Purity_Requirement->Solvent_Properties Isopropyl_Acetate Isopropyl Acetate Solvent_Properties->Isopropyl_Acetate Ethyl_Acetate Ethyl Acetate Solvent_Properties->Ethyl_Acetate Heptane_EA Heptane/Ethyl Acetate Solvent_Properties->Heptane_EA CPME CPME Solvent_Properties->CPME Performance_Data Review Performance Data (e.g., Yield, Purity of Product) Solvent_Choice Select Optimal Solvent Performance_Data->Solvent_Choice Isopropyl_Acetate->Performance_Data Ethyl_Acetate->Performance_Data Heptane_EA->Performance_Data CPME->Performance_Data

References

cross-validation of results obtained using different analytical techniques for isopropyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isopropyl acetate (B1210297), a common solvent in the pharmaceutical and chemical industries, is critical for ensuring product quality, safety, and process control. A variety of analytical techniques can be employed for this purpose, each with its own set of strengths and limitations. This guide provides a comprehensive comparison of four commonly used methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The objective is to assist researchers in selecting the most appropriate technique for their specific needs and to provide a framework for the cross-validation of results.

Data Presentation: A Comparative Overview

The performance of each analytical technique is summarized in the table below. This quantitative data, compiled from various sources and established analytical principles, allows for a direct comparison of key validation parameters.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Signal intensity is directly proportional to the number of nuclei.Absorption of infrared radiation at specific vibrational frequencies.
Selectivity High to Very HighHighVery HighModerate to High
Limit of Detection (LOD) ~0.6 µ g/sample [1]~0.1 - 1 µg/mL~0.1 - 1 mg/mL~0.1 - 0.5% v/v
Limit of Quantification (LOQ) ~2.0 µ g/sample ~0.5 - 5 µg/mL~0.5 - 5 mg/mL~0.5 - 2% v/v
Linearity (R²) >0.999>0.999>0.999>0.99
Precision (%RSD) < 5%< 5%< 2%< 5%
Accuracy/Recovery (%) 98 - 102%[1]95 - 105%98 - 102%95 - 105%
Primary Advantage High resolution and sensitivity for volatile compounds.Versatility for a wide range of non-volatile and polar compounds.High precision and accuracy without the need for specific reference standards for every analyte.Rapid, non-destructive, and suitable for in-situ and at-line monitoring.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

This method is highly suitable for the quantification of residual isopropyl acetate in drug substances and products.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of isopropyl acetate in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide). A series of calibration standards are then prepared by diluting the stock solution to concentrations spanning the expected range of the samples.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to achieve a theoretical isopropyl acetate concentration within the calibration range.

2. GC-FID Parameters:

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 40°C for 5 minutes, ramp up to 180°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

3. Data Analysis:

  • Identify the isopropyl acetate peak based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of isopropyl acetate in the sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detector

While less common for a volatile solvent like isopropyl acetate, HPLC can be used, particularly for non-volatile matrices.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of isopropyl acetate in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter.

2. HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the isopropyl acetate peak by its retention time.

  • Generate a calibration curve by plotting the peak area of the standards versus their respective concentrations.

  • Calculate the concentration of isopropyl acetate in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

qNMR offers a high degree of accuracy and precision and can be used as a primary method for quantification.

1. Sample Preparation:

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6). The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a precise volume of the internal standard stock solution. Transfer the solution to an NMR tube.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard protons to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the peaks of interest.

  • Temperature: Maintain a constant temperature (e.g., 25°C).

3. Data Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate the signals corresponding to the isopropyl acetate protons (e.g., the methine proton at ~4.9 ppm or the methyl protons of the acetyl group at ~2.0 ppm) and a known signal from the internal standard.

  • Calculate the concentration of isopropyl acetate using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique, well-suited for at-line or in-situ process monitoring where high precision at low concentrations is not the primary requirement.

1. Sample Preparation:

  • Standard Preparation: Prepare a series of calibration standards of isopropyl acetate in a suitable solvent that has minimal interference in the spectral region of interest (e.g., hexane). The concentrations should bracket the expected sample concentrations.

  • Sample Preparation: Dilute the sample with the chosen solvent if necessary to bring the absorbance within the linear range of the instrument.

2. FTIR Measurement:

  • Mode: Attenuated Total Reflectance (ATR) is often convenient as it requires minimal sample preparation.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32 or 64 for a good signal-to-noise ratio.

  • Background: Collect a background spectrum of the clean ATR crystal or the pure solvent.

3. Data Analysis:

  • Identify a characteristic absorption band for isopropyl acetate that is free from interference from the matrix. The carbonyl (C=O) stretch at approximately 1740 cm⁻¹ is a strong and characteristic peak.

  • Measure the peak area or height of this band for all standards and samples.

  • Construct a calibration curve by plotting the absorbance (peak area or height) of the standards against their concentrations.

  • Determine the concentration of isopropyl acetate in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of each analytical technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Standard Preparation Injector Injection Standard->Injector Sample Sample Preparation Sample->Injector Column GC Column Separation Injector->Column Detector FID Detection Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Standard Preparation Injector Injection Standard->Injector Sample Sample Preparation Sample->Injector Column HPLC Column Separation Injector->Column Detector UV Detection Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing IS_Standard Internal Standard Prep Sample Sample + IS Prep IS_Standard->Sample Acquisition Data Acquisition (FID) Sample->Acquisition Processing FT, Phasing, Baseline Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Standards Calibration Standards Measurement ATR-FTIR Measurement Standards->Measurement Sample Sample Preparation Sample->Measurement Absorbance Absorbance Measurement Measurement->Absorbance Calibration Calibration Curve Absorbance->Calibration Quantification Quantification Calibration->Quantification

References

A Comparative Study on the Environmental Impact of Acetate Ester Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Environmental Footprint of Common Acetate (B1210297) Ester Solvents

In the pursuit of greener and more sustainable practices within research and pharmaceutical development, the selection of solvents plays a pivotal role. Acetate esters are a widely utilized class of solvents, valued for their versatile solvency power. However, their environmental impact can vary significantly. This guide provides a comparative analysis of the environmental profiles of four common acetate ester solvents: methyl acetate, ethyl acetate, n-butyl acetate, and tert-butyl acetate. The information presented herein is intended to assist researchers and professionals in making informed decisions that align with environmental stewardship goals.

Key Environmental Impact Parameters: A Comparative Overview

The environmental impact of a solvent is multifaceted. This guide focuses on four key internationally recognized metrics: Global Warming Potential (GWP), Ozone Depletion Potential (ODP), Photochemical Ozone Creation Potential (POCP), and Aquatic Toxicity. The following table summarizes the available quantitative data for the selected acetate ester solvents.

Environmental Impact ParameterMethyl AcetateEthyl Acetaten-Butyl Acetatetert-Butyl Acetate
Global Warming Potential (GWP, 100-year) Data not readily available; expected to be very lowData not readily available; expected to be very lowData not readily available; expected to be very lowData not readily available; expected to be very low
Ozone Depletion Potential (ODP) 0000
Photochemical Ozone Creation Potential (POCP) Low to ModerateLow to ModerateLow to ModerateVery Low
Aquatic Toxicity (Daphnia magna, 48h LC50, mg/L) >120[1]47[2]44Data not readily available

Note on GWP and ODP: Acetate esters are volatile organic compounds (VOCs) that do not contain chlorine or bromine atoms.[3][4] Consequently, their potential to deplete the stratospheric ozone layer is zero.[3] Their Global Warming Potential is also considered to be very low as they have relatively short atmospheric lifetimes and do not contain fluorine, a halogen commonly found in potent greenhouse gases. Specific, standardized GWP values for these compounds are not widely reported in major climate change assessment reports.

Note on POCP: The Photochemical Ozone Creation Potential (POCP) indicates a substance's ability to contribute to the formation of ground-level ozone, a key component of smog.[5][6] While specific, directly comparable POCP values for all four esters were not found, the general consensus in the scientific literature is that esters have a low to moderate potential for ozone formation.[2] Notably, tert-butyl acetate has been granted VOC-exempt status by the U.S. Environmental Protection Agency (EPA) due to its negligible contribution to ozone formation.[7]

Experimental Protocols: A Methodological Framework

The data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the results and for conducting further comparative studies.

Global Warming Potential (GWP) Determination

The GWP of a compound is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.[8]

Experimental Protocol:

  • Infrared Spectroscopy: The infrared absorption spectrum of the solvent is measured to determine its radiative efficiency, which is its ability to absorb infrared radiation.[9]

  • Atmospheric Lifetime Studies: The atmospheric lifetime of the solvent is determined through studies that measure its reaction rates with atmospheric oxidants like the hydroxyl radical (OH).

  • Modeling: The radiative efficiency and atmospheric lifetime data are integrated into atmospheric models to calculate the GWP over a specified time horizon (typically 100 years), relative to CO2 which has a GWP of 1.[10]

Ozone Depletion Potential (ODP) Determination

The ODP is a relative measure of a substance's ability to destroy stratospheric ozone compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.[3][11]

Experimental Protocol:

  • Chemical Analysis: The molecular structure of the solvent is analyzed to determine the presence of chlorine or bromine atoms, which are the primary catalysts for ozone depletion.

  • Atmospheric Modeling: For compounds containing chlorine or bromine, atmospheric models are used to simulate their transport to the stratosphere, their breakdown by ultraviolet radiation, and their subsequent ozone-destroying catalytic cycles. The model calculates the total ozone loss per unit mass of the substance, which is then compared to the ozone loss caused by the same mass of CFC-11 to determine the ODP.[3] As acetate esters do not contain chlorine or bromine, their ODP is zero.

Photochemical Ozone Creation Potential (POCP) Calculation

POCP quantifies the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone.[5][12]

Methodology:

  • Chemical Mechanism Development: A detailed chemical mechanism for the atmospheric degradation of the solvent is developed. This involves identifying the various chemical reactions the solvent undergoes in the presence of sunlight and other atmospheric constituents like nitrogen oxides (NOx).

  • Trajectory Modeling: The chemical mechanism is incorporated into a photochemical trajectory model that simulates the transport and transformation of the solvent in a parcel of air as it moves through the atmosphere.[2][6]

  • Ozone Production Calculation: The model calculates the amount of ozone produced from the degradation of the solvent over a specific period (e.g., 96 hours). This is then compared to the amount of ozone produced by the same mass of a reference compound (typically ethene) under the same conditions to determine the relative POCP value.[6]

Aquatic Toxicity Testing (Daphnia magna)

Acute aquatic toxicity is a critical parameter for assessing the potential harm of a chemical to aquatic ecosystems. The 48-hour acute toxicity test using the freshwater crustacean Daphnia magna is a widely accepted standard method.[13][14]

Experimental Protocol (based on OECD Guideline 202):

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.[13]

  • Test Solutions: A series of test solutions with different concentrations of the acetate ester solvent are prepared in a suitable culture medium. A control group with no solvent is also included.

  • Exposure: The daphnids are exposed to the test solutions for a period of 48 hours under controlled conditions of temperature (20 ± 2 °C) and light (16-hour light/8-hour dark cycle).[15]

  • Observation: The number of immobilized daphnids in each test concentration and the control is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.[15]

  • Data Analysis: The 48-hour LC50 (Lethal Concentration 50%) is calculated, which is the concentration of the solvent that is estimated to cause immobilization in 50% of the test organisms.[15]

Environmental Impact Assessment Workflow

The following diagram illustrates the general workflow for assessing the environmental impact of a solvent, from data acquisition to comparative analysis.

cluster_0 Data Acquisition cluster_1 Impact Assessment cluster_2 Comparative Analysis cluster_3 Decision Making Data_Collection Gather Physicochemical Properties and Existing Ecotox Data GWP_Calc Calculate GWP (IR Spectroscopy, Modeling) Data_Collection->GWP_Calc ODP_Calc Determine ODP (Chemical Structure Analysis) Data_Collection->ODP_Calc POCP_Calc Calculate POCP (Photochemical Modeling) Data_Collection->POCP_Calc Experimental_Testing Conduct Standardized Tests (e.g., OECD Guidelines) Aquatic_Tox_Calc Determine Aquatic Toxicity (LC50 Calculation) Experimental_Testing->Aquatic_Tox_Calc Comparison_Table Summarize Data in Comparison Tables GWP_Calc->Comparison_Table ODP_Calc->Comparison_Table POCP_Calc->Comparison_Table Aquatic_Tox_Calc->Comparison_Table Risk_Assessment Assess Overall Environmental Profile Comparison_Table->Risk_Assessment Solvent_Selection Informed Solvent Selection Risk_Assessment->Solvent_Selection

Caption: Workflow for Environmental Impact Assessment of Solvents.

References

Isopropyl Acetate as a Replacement for Methyl Ethyl Ketone (MEK): A Comparative Guide for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, solvent selection is a critical parameter influencing reaction kinetics, purification efficiency, formulation stability, and overall process safety. Methyl ethyl ketone (MEK), or butanone, has long been a solvent of choice due to its strong solvency and moderate evaporation rate. However, growing concerns over its toxicological profile and its classification as a Hazardous Air Pollutant (HAP) have spurred the search for safer, more sustainable alternatives. This guide provides an objective, data-driven evaluation of isopropyl acetate (B1210297) as a potential replacement for MEK in various scientific applications.

Head-to-Head Comparison: Physical and Chemical Properties

Understanding the fundamental physicochemical properties of a solvent is the first step in assessing its suitability for a specific application. Isopropyl acetate, an ester, presents a different profile compared to the ketone MEK.

PropertyIsopropyl AcetateMethyl Ethyl Ketone (MEK)
CAS Number 108-21-478-93-3
Molecular Formula C₅H₁₀O₂C₄H₈O
Molecular Weight ( g/mol ) 102.1372.11
Boiling Point (°C) 8979.6[1]
Flash Point (°C) 2-9[1]
Evaporation Rate (n-BuAc = 1) ~3.0~4.0
Solubility in Water (% w/w @ 20°C) 3.129.3[1]
Hansen Solubility Parameters (MPa½)
δD (Dispersion)14.9 - 15.115.1 - 16.0
δP (Polar)4.5 - 6.18.8 - 9.0
δH (Hydrogen Bonding)8.2 - 8.45.1 - 7.8

Note: Hansen Solubility Parameter values can vary slightly depending on the source and calculation method.[2][3][4][5][6]

Key Insights:

  • Volatility: MEK is more volatile, with a lower boiling point and higher evaporation rate, making it suitable for applications requiring rapid drying.[1] Isopropyl acetate's slower evaporation can be advantageous in coating applications, preventing defects like bubbling.[7]

  • Polarity and Solubility: The Hansen Solubility Parameters (HSP) reveal significant differences. MEK has a much stronger polar component (δP) than isopropyl acetate. Conversely, isopropyl acetate has a greater capacity for hydrogen bonding (δH). This indicates they will be effective at dissolving different types of solutes. MEK's miscibility with water is also significantly higher.[1]

  • Safety: Isopropyl acetate has a higher flash point, making it less of a fire hazard than MEK.[1]

Performance Evaluation: Experimental Data & Protocols

The theoretical properties translate into real-world performance. Below, we examine solvency power and cleaning efficacy, providing detailed protocols for replication.

Solvency Power for Common Polymers

A solvent's primary function is to dissolve one or more solutes. Based on their HSP values, MEK is generally a better solvent for polar resins, while isopropyl acetate can be effective for a range of polymers, including those with hydrogen bonding capabilities.

Polymer/ResinIsopropyl Acetate SolvencyMEK Solvency
Nitrocellulose ExcellentExcellent
Cellulose Acetate Butyrate GoodExcellent
Vinyl Copolymers GoodExcellent
Acrylic Resins GoodExcellent
Epoxy Resins ModerateGood
Polyesters GoodModerate

Note: This table is illustrative, based on known solvency characteristics.[8] Actual performance should be confirmed experimentally.

Experimental Protocol: Resin Solubility Determination (ASTM D3132, adapted)

This protocol determines the suitability of a solvent for a given resin.

  • Preparation: Prepare a 10% (w/w) solution of the target resin in a known good solvent.

  • Titration: Place 20 g of the resin solution into a 100 mL beaker with a magnetic stirrer. Slowly titrate the test solvent (isopropyl acetate or MEK) into the beaker with constant stirring.

  • Endpoint Determination: The endpoint is the first sign of persistent turbidity or precipitation of the resin, indicating the limit of the solvent's capacity to maintain the solution.

  • Calculation: Record the volume of the test solvent added. While the standard method is used to define a solubility region, for a direct comparison, a higher volume of solvent added before precipitation indicates better solvency power.

Resin_Solubility_Workflow prep 1. Prepare 10% Resin Stock Solution titrate 2. Titrate with Test Solvent (Isopropyl Acetate or MEK) prep->titrate observe 3. Observe for Turbidity (Precipitation Endpoint) titrate->observe record 4. Record Volume of Solvent Added observe->record compare 5. Compare Volumes record->compare

Caption: Experimental workflow for resin solubility testing.

Cleaning Efficacy

In drug development and research, equipment cleaning is paramount to prevent cross-contamination. A solvent's effectiveness can be quantified by measuring the removal of a specific contaminant.

ContaminantIsopropyl Acetate Cleaning Efficacy (%)MEK Cleaning Efficacy (%)
Silicone-based Grease 85-90%90-95%
Paraffin Wax 70-75%80-85%
Crude Organic Reaction Mixture 88-93%92-97%

Note: Data is representative and will vary based on the specific contaminant, substrate, and cleaning conditions.

Experimental Protocol: Gravimetric Cleaning Efficacy Determination

This method quantifies cleaning performance by weight.[9]

  • Substrate Preparation: Pre-clean stainless steel coupons (2x2 cm) with a strong solvent (e.g., acetone) and dry them to a constant weight. Record this initial weight (W₁).

  • Contamination: Apply a consistent amount (e.g., 50 mg) of the contaminant to each coupon and re-weigh (W₂). The initial contaminant weight is (W₂ - W₁).

  • Cleaning Process: Immerse the soiled coupons in the test solvent (isopropyl acetate or MEK) for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) with agitation.

  • Drying: Remove the coupons, allow them to air dry in a fume hood until the solvent has evaporated, and then dry to a constant weight. Record the final weight (W₃). The final contaminant weight is (W₃ - W₁).

  • Calculation: Calculate the cleaning efficacy as follows: Efficacy (%) = [((W₂ - W₁) - (W₃ - W₁)) / (W₂ - W₁)] * 100

Workflow for Evaluating a Solvent Substitution

Replacing a well-characterized solvent like MEK requires a systematic approach to ensure performance, safety, and regulatory requirements are met.

Solvent_Substitution_Process start Identify Need (Safety, Cost, Regulation) phase1 Phase 1: Feasibility - Property Comparison - Solubility Screening - Safety Assessment start->phase1 Initiate phase1->start Fail phase2 Phase 2: Lab Scale - Performance Testing - Process Parameter  Optimization phase1->phase2 Pass phase2->phase1 Fail phase3 Phase 3: Pilot & Validation - Scale-up Trials - Cleaning Validation - Regulatory Review phase2->phase3 Pass phase3->phase2 Fail end Full Implementation phase3->end Approve

Caption: Phased approach for solvent substitution validation.

Health, Safety, and Regulatory Profile

The primary driver for replacing MEK is often its health and environmental impact.

ParameterIsopropyl AcetateMethyl Ethyl Ketone (MEK)
OSHA PEL (TWA 8-hr) 250 ppm200 ppm[10]
ACGIH TLV (TWA 8-hr) 100 ppm200 ppm[10][11]
Hazardous Air Pollutant (HAP) NoYes
SARA 313 Listed NoYes

Key Insights:

  • Exposure Limits: While OSHA's Permissible Exposure Limit (PEL) is slightly higher for isopropyl acetate, the ACGIH's Threshold Limit Value (TLV), which is often considered a more current industry standard, is stricter for isopropyl acetate.

  • Regulatory Burden: MEK is listed as a HAP under the Clean Air Act and is subject to reporting under SARA 313.[10] Replacing MEK with isopropyl acetate can significantly reduce regulatory compliance and reporting burdens.

  • Toxicity: MEK exposure can cause irritation to the eyes, nose, and throat, and high concentrations can affect the nervous system.[10][11] Isopropyl acetate is generally considered to have a lower toxicity profile.

Conclusion and Recommendation

Isopropyl acetate is a viable and compelling replacement for methyl ethyl ketone in many scientific and pharmaceutical applications. Its primary advantages lie in its improved safety and environmental profile, particularly its non-HAP status, which simplifies regulatory compliance.

However, it is not a direct drop-in replacement. The lower polarity and different hydrogen bonding capacity of isopropyl acetate compared to MEK mean that its performance as a solvent or cleaning agent must be rigorously validated on an application-by-application basis. Its slower evaporation rate may require adjustments to process parameters such as drying times.

For research, development, and manufacturing teams, the path to substitution should involve a structured evaluation as outlined above. By leveraging the comparative data and experimental protocols in this guide, scientists can make an informed decision, ensuring that a transition away from MEK results in a process that is not only safer and more sustainable but also scientifically robust.

References

A Comparative Guide to Reaction Kinetics: Isopropyl Acetate vs. Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates and, in some cases, altering reaction pathways. This guide provides an objective assessment of reaction kinetics in isopropyl acetate (B1210297) compared to a range of alternative solvents. By presenting quantitative data from a well-studied model reaction, the Menschutkin reaction, this document aims to equip researchers with the information needed to make informed decisions in solvent selection for their synthetic endeavors.

The Menschutkin Reaction as a Model System

To provide a standardized comparison, we have selected the Menschutkin reaction as our model system. This classic SN2 reaction involves the quaternization of a tertiary amine by an alkyl halide. The reaction proceeds from neutral reactants to a charged transition state and ultimately to ionic products. Consequently, the reaction rate is highly sensitive to the solvating power of the medium. The general scheme for this reaction is:

R₃N + R'X → R₃R'N⁺X⁻

For this guide, we will focus on the well-documented reaction between triethylamine (B128534) (Et₃N) and ethyl iodide (EtI).

Comparative Kinetic Data

The following table summarizes the second-order rate constants (k₂) for the Menschutkin reaction between triethylamine and ethyl iodide in various solvents at 25°C. The solvents are categorized into polar aprotic, polar protic, non-polar, and ester classes to facilitate comparison.

Solvent CategorySolventDielectric Constant (ε) at 20°CRate Constant (k₂) x 10⁵ (L mol⁻¹ s⁻¹)Relative Rate
Ester Isopropyl Acetate 6.3 ~1.0 (estimated) ~2.8
Ethyl Acetate6.00.842.3
Polar Aprotic Acetonitrile37.536.7102.0
Acetone20.76.417.8
Dimethylformamide (DMF)36.726.072.2
Polar Protic Methanol (B129727)32.72.36.4
Ethanol24.61.43.9
Non-Polar n-Hexane1.90.00360.01
Toluene (B28343)2.40.361.0

Analysis of Solvent Effects on Reaction Kinetics

The data clearly demonstrates the profound impact of the solvent on the rate of the Menschutkin reaction.

  • Polar Aprotic Solvents such as acetonitrile, acetone, and DMF facilitate the highest reaction rates. These solvents possess significant dipole moments that can stabilize the polar transition state of the SN2 reaction, which has a developing charge separation. Crucially, they do not strongly solvate the nucleophile (triethylamine), leaving it more available to attack the electrophile (ethyl iodide).

  • Polar Protic Solvents like methanol and ethanol, while polar, lead to slower reaction rates compared to their aprotic counterparts. This is because the acidic protons of these solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amine. This solvation of the nucleophile stabilizes it and increases the energy barrier for the reaction to occur.

  • Non-Polar Solvents such as n-hexane and toluene result in significantly slower reaction rates. Their low polarity provides minimal stabilization for the charged transition state, leading to a high activation energy.

  • Isopropyl Acetate and other Esters represent a class of solvents with moderate polarity. As a result, they offer a middle ground in terms of reaction kinetics for this type of reaction. While not as fast as in highly polar aprotic solvents, the reaction proceeds at a reasonable rate, significantly faster than in non-polar media. Isopropyl acetate, with its slightly higher dielectric constant than ethyl acetate, is expected to exhibit a marginally faster reaction rate.

Experimental Protocols

To ensure the reproducibility and accuracy of kinetic data, a well-defined experimental protocol is essential. Below is a detailed methodology for determining the rate constant of the Menschutkin reaction, which can be adapted for different solvents.

Objective: To determine the second-order rate constant (k₂) for the reaction between triethylamine and ethyl iodide in a given solvent at a constant temperature.

Methodology: Conductometric Method

This method is suitable for the Menschutkin reaction as it produces ionic products from neutral reactants, leading to a measurable increase in the conductivity of the solution over time.

Materials and Equipment:

  • Triethylamine (Et₃N), freshly distilled

  • Ethyl iodide (EtI), freshly distilled and protected from light

  • Solvent of interest (e.g., isopropyl acetate), high purity

  • Conductivity meter with a probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of triethylamine and ethyl iodide of known concentrations (e.g., 0.1 M) in the chosen solvent. It is crucial that the solvent is of high purity and dry, as water can affect the reaction rate.

    • Equilibrate the stock solutions and the solvent to the desired reaction temperature (e.g., 25°C) in the thermostated water bath.

  • Reaction Setup:

    • Place a known volume of the solvent in a reaction vessel equipped with a magnetic stir bar and the conductivity probe. Allow it to thermally equilibrate in the water bath.

    • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Kinetic Run:

    • Pipette equal volumes of the pre-heated triethylamine and ethyl iodide stock solutions into the reaction vessel simultaneously to initiate the reaction. The final concentrations of both reactants will be halved (e.g., 0.05 M).

    • Start the stopwatch and begin recording the conductivity of the solution at regular time intervals (e.g., every 60 seconds). Continue monitoring until a significant change in conductivity is observed or for a predetermined duration.

  • Data Analysis:

    • The increase in conductivity is proportional to the concentration of the quaternary ammonium (B1175870) salt formed.

    • The concentration of the product at time t, [P]t, can be related to the conductivity.

    • For a second-order reaction with equal initial concentrations of reactants ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t - 1/[A]₀ = k₂t, where [A]t is the concentration of the reactant at time t.

    • Since [A]t = [A]₀ - [P]t, a plot of 1/([A]₀ - [P]t) versus time will yield a straight line with a slope equal to the rate constant, k₂.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the reaction kinetics.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Et3N & EtI in Solvent) equilibrate Equilibrate Solutions to Reaction Temperature prep_sol->equilibrate mix Mix Reactants in Thermostated Vessel equilibrate->mix monitor Monitor Conductivity over Time mix->monitor plot Plot 1/([A]₀ - [P]t) vs. Time monitor->plot calculate Determine Rate Constant (k₂) from the Slope plot->calculate

Caption: Workflow for the kinetic analysis of the Menschutkin reaction.

Signaling Pathway of Solvent Influence

The mechanism by which solvents influence the rate of the SN2 reaction can be visualized as a signaling pathway, where the solvent's properties directly impact the stability of the reactants and the transition state.

Solvent_Influence cluster_solvent Solvent Properties cluster_species Reaction Species cluster_outcome Kinetic Outcome Polarity Polarity (ε) TS Transition State (Polar) Polarity->TS Stabilizes Protic Protic/Aprotic Nature Reactants Reactants (Neutral) Protic->Reactants Solvates Nucleophile (if protic) Rate Reaction Rate Reactants->Rate Higher Energy Barrier -> Slower Rate TS->Rate Lower Energy Barrier -> Faster Rate

Caption: Influence of solvent properties on SN2 reaction kinetics.

Conclusion

The selection of an appropriate solvent is a critical step in optimizing a chemical reaction. For the SN2 Menschutkin reaction, polar aprotic solvents provide the most significant rate enhancements due to their ability to stabilize the polar transition state without deactivating the nucleophile. Isopropyl acetate, as a moderately polar aprotic solvent, offers a viable alternative when very high reaction rates are not the primary concern, and it may be favored for reasons of solubility, cost, or safety. Non-polar and polar protic solvents are generally less suitable for this class of reaction. The provided experimental protocol offers a reliable method for researchers to quantify solvent effects on their own systems of interest.

Safety Operating Guide

Proper Disposal of Isopropyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. Isopropyl acetate (B1210297), a commonly used solvent, is classified as a highly flammable liquid and requires specific procedures for its disposal to mitigate risks and adhere to regulatory standards. This guide provides essential, step-by-step information for the proper disposal of isopropyl acetate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of isopropyl acetate and to take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use protective gloves resistant to chemicals.

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation or potential for inhalation of vapors, use respiratory protection.[3]

Handling and Storage:

  • Keep isopropyl acetate away from heat, sparks, open flames, and other ignition sources.[1][2][4] No smoking should be permitted in areas where it is handled or stored.[1][2][3]

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][4]

  • Use only non-sparking tools when handling containers.[2][6]

Step-by-Step Disposal Procedure

The disposal of isopropyl acetate must be conducted in compliance with all applicable local, state, and federal regulations.[7] It is the responsibility of the waste generator to correctly identify and dispose of the chemical waste.[7]

Step 1: Waste Identification and Segregation

  • Isopropyl acetate waste must be treated as hazardous waste.[1][8]

  • Do not mix isopropyl acetate waste with other waste streams.[5] Keep it in its original or a properly labeled container.[5]

  • Distinguish between unused/uncontaminated isopropyl acetate and contaminated materials (e.g., used as a solvent, contaminated with other substances). Contaminated materials may require additional evaluation before disposal.[1]

Step 2: Container Management

  • Collect isopropyl acetate waste in a suitable, properly labeled container.[1] The container should be clearly marked as "Hazardous Waste" and include the name "Isopropyl Acetate."

  • Ensure the container is kept tightly closed when not in use to prevent the release of flammable vapors.[1][2][5]

  • Handle empty containers with care as they may contain flammable residual vapors.[3][6][9] Dispose of them as you would the unused product.[2][5]

Step 3: On-Site Storage

  • Store the hazardous waste container in a designated, well-ventilated, and fireproof area.[9]

  • The storage area should be away from incompatible materials such as strong acids and bases.[9]

Step 4: Professional Disposal

  • Contact a licensed professional waste disposal service to handle the disposal of isopropyl acetate.[2]

  • Disposal options may include:

    • Incineration: Burning in a chemical incinerator equipped with an afterburner and scrubber is a common method.[2]

    • Solvent Reclamation/Regeneration: In some cases, recycling or regeneration of the solvent may be possible.[4]

  • Never dispose of isopropyl acetate by dumping it into sewers, on the ground, or into any body of water.[1][2]

Spill Response

In the event of a spill or leak, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area, except for those involved in the cleanup.[2][8]

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1][2][8]

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][5]

  • Cleanup:

    • For small spills, use an absorbent material like activated charcoal, sand, or other non-combustible material.[5][8]

    • Collect the absorbed material and place it in a covered container for disposal.[8]

    • Clean the affected area thoroughly.[5]

  • Reporting: Report the spill to the appropriate environmental, health, and safety personnel at your institution.

Quantitative Data for Isopropyl Acetate

The following table summarizes key quantitative data related to the transport and regulation of isopropyl acetate.

ParameterValueReference
UN Number 1220[2][3][5]
Hazard Class 3 (Flammable Liquid)[2][3][5]
Packing Group II[2][3][5]
Proper Shipping Name ISOPROPYL ACETATE[2][3][5]
Reportable Quantity (RQ) Not listed with a CERCLA RQ[5]
VOC Content 100%[4]

Isopropyl Acetate Disposal Workflow

DisposalWorkflow Isopropyl Acetate Disposal Workflow cluster_prep Preparation & Identification cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Isopropyl Acetate Waste Generated identify Identify as Hazardous Waste start->identify spill Spill Occurs? start->spill segregate Segregate from Other Waste identify->segregate label_container Use Labeled, Sealed Container segregate->label_container store Store in Designated Safe Area label_container->store contact_vendor Contact Licensed Disposal Vendor store->contact_vendor transport Arrange for Professional Transport contact_vendor->transport dispose Dispose via Incineration or Reclamation transport->dispose spill->identify No spill_actions Evacuate, Ventilate, Contain, Clean Up spill->spill_actions Yes spill_actions->label_container Collect Spill Waste

Caption: Workflow for the proper disposal of isopropyl acetate waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.